Product packaging for Spiro[2.5]octane(Cat. No.:CAS No. 185-65-9)

Spiro[2.5]octane

Cat. No.: B087113
CAS No.: 185-65-9
M. Wt: 110.2 g/mol
InChI Key: FOEYMRPOKBCNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[2.5]octane is a structurally distinctive carbocyclic scaffold prized in organic and medicinal chemistry for its spirocyclic framework, which introduces significant three-dimensional complexity. Its primary research value lies in its role as a versatile synthetic intermediate for constructing more complex, functionalized molecular architectures. This is exemplified by its oxidized derivative, this compound-5,7-dione, which serves as a key precursor in tandem syntheses and is the subject of patented manufacturing processes designed for efficient and scalable production . The this compound core is also a strategic starting point for accessing nitrogen-rich analogues, such as 4,7-diazathis compound, which are important intermediates in pharmaceutical chemistry . These synthetic applications make the this compound skeleton a highly valuable template for researchers developing new synthetic methodologies and exploring novel chemical space in the pursuit of bioactive molecules and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B087113 Spiro[2.5]octane CAS No. 185-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEYMRPOKBCNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171692
Record name Spiro(2.5)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-65-9
Record name Spiro[2.5]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(2.5)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(2.5)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Spiro[2.5]octane: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.5]octane is a saturated bicyclic hydrocarbon characterized by a unique spirocyclic structure where a cyclopropane ring and a cyclohexane ring share a single carbon atom. This rigid, three-dimensional scaffold has garnered significant interest in medicinal chemistry and materials science. The constrained conformation of this compound provides a novel framework for the design of bioactive molecules and functional materials, offering precise spatial orientation of substituents. This technical guide provides a comprehensive overview of the fundamental properties, structural details, and key experimental protocols related to this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis and for predicting its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol [1]
CAS Number 185-65-9[2]
Appearance Colorless liquid (expected)
Boiling Point 125-126 °C (398.15-399.15 K)[3]
Melting Point -86.15 °C (187.0 K)[3]
Density Data not available
Water Solubility log10(WS) = -2.72 (calculated)[3]
Solubility Expected to be soluble in nonpolar organic solvents

Molecular Structure

The structure of this compound is defined by the fusion of a cyclopropane and a cyclohexane ring at a quaternary carbon, the spiro center. This arrangement results in a rigid molecular geometry.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • SMILES: C1CCC2(CC1)CC2[1]

  • InChI: InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations. The key expected peaks are:

  • ~3080 cm⁻¹: C-H stretching of the cyclopropane ring.

  • 2850-2960 cm⁻¹: C-H stretching of the cyclohexane ring.

  • ~1450 cm⁻¹: CH₂ scissoring vibrations.

  • ~1020 cm⁻¹: Cyclopropane ring deformation.

A publicly available gas-phase IR spectrum can be found in the NIST Chemistry WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show complex multiplets in the upfield region (approximately 0.2-1.8 ppm). The protons on the cyclopropane ring would appear at the highest field, while the cyclohexane protons would be found in the typical aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule. The spiro carbon would be a quaternary signal, and the carbons of the cyclopropane and cyclohexane rings would appear in the aliphatic region.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclopropanation of methylenecyclohexane. The Simmons-Smith reaction is a widely used and effective method.

Synthesis of this compound via Simmons-Smith Reaction

This protocol outlines the preparation of this compound from methylenecyclohexane using a zinc-copper couple and diiodomethane.

Materials:

  • Methylenecyclohexane

  • Diiodomethane

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust and copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature.

  • Formation of the Organozinc Reagent: To the activated zinc-copper couple, add anhydrous diethyl ether. Slowly add a solution of diiodomethane in anhydrous diethyl ether. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, stir the resulting grey suspension for an additional 30-60 minutes.

  • Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of methylenecyclohexane in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a clear workflow, starting from the activation of zinc to the final purification of the product.

Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Zn_Cu Zinc-Copper Couple Preparation Organozinc Organozinc Reagent Formation Zn_Cu->Organozinc Activation CH2I2_ether Diiodomethane in Anhydrous Ether CH2I2_ether->Organozinc Cyclopropanation Cyclopropanation of Methylenecyclohexane Organozinc->Cyclopropanation Reacts with Methylenecyclohexane Quench Reaction Quenching Cyclopropanation->Quench Extraction Extraction and Washing Quench->Extraction Purification Distillation Extraction->Purification Final_Product Pure this compound Purification->Final_Product

A flowchart illustrating the synthetic workflow for this compound.

Conclusion

This compound serves as a foundational structure in the development of more complex molecules with potential applications in various fields, particularly in drug discovery. Its rigid, three-dimensional nature provides a unique scaffold that can be functionalized to create novel chemical entities with tailored properties. This guide has summarized the core physicochemical properties, structural features, and a reliable synthetic protocol for this compound, providing a valuable resource for researchers and scientists working with this intriguing molecule. Further computational and experimental studies are warranted to fully elucidate its properties and expand its utility.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Spiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.5]octane, a saturated bicyclic hydrocarbon with the CAS number 185-65-9, is a unique structural motif characterized by a cyclopropane ring spiro-fused to a cyclohexane ring.[1][2] This rigid, three-dimensional structure imparts specific physical and chemical properties that are of interest in various fields of chemical research, including conformational analysis, reaction mechanism studies, and as a structural component in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, complete with tabulated data, detailed experimental protocols for property determination, and visualizations of its synthesis and logical relationships in chemical research.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use as a solvent or a starting material in synthesis.

PropertyValueUnitSource(s)
Molecular Formula C₈H₁₄-[3][4][5]
Molecular Weight 110.1968 g/mol [4][5]
Normal Melting Point (Tfus) 187.00 ± 1.00K[6]
Normal Boiling Point (Tboil) 398.70 - 398.90K[6]
Enthalpy of Fusion (ΔfusH°) 1.18kJ/mol[7]
Enthalpy of Vaporization (ΔvapH°) 32.73kJ/mol[7]
Ideal gas heat capacity (Cp,gas) Calculated PropertyJ/mol×K[7]
Standard Gibbs free energy of formation (ΔfG°) 116.00kJ/mol[7]
Enthalpy of formation at standard conditions (ΔfH°gas) -39.59kJ/mol[7]
Ionization Energy (IE) 9.46eV[7]
Octanol/Water Partition Coefficient (logPoct/wat) 2.731-[7]
Water Solubility (log10WS) -2.72mol/l[7]
McGowan's Characteristic Volume (McVol) 101.860ml/mol[7]
Critical Temperature (Tc) 629.71K[7]
Critical Pressure (Pc) 3916.03kPa[7]
Critical Volume (Vc) 0.381m³/kmol[7]

Chemical Properties and Reactivity

This compound, as a saturated hydrocarbon, exhibits relatively low reactivity. Its chemistry is dominated by the strained cyclopropane ring, which can undergo ring-opening reactions under certain conditions, such as thermal stress or in the presence of specific catalysts.

Synthesis:

The most common and efficient synthesis of this compound is through the cyclopropanation of methylenecyclohexane. The Simmons-Smith reaction is a widely employed method for this transformation.

Synthesis_of_Spiro_2_5_octane Cyclohexanone Cyclohexanone Methylenecyclohexane Methylenecyclohexane Cyclohexanone->Methylenecyclohexane Wittig Reaction Spiro_octane This compound Methylenecyclohexane->Spiro_octane Simmons-Smith Reaction (CH2I2, Zn-Cu)

Figure 1: Synthetic pathway to this compound.

Reactivity:

  • Ring-Opening: The strained cyclopropane ring can be susceptible to ring-opening under acidic or thermal stress, leading to rearranged products.

  • Combustion: Like other hydrocarbons, this compound undergoes combustion in the presence of oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

  • Halogenation: Under UV light, alkanes can react with halogens in a free-radical substitution reaction, although this is not specific to the spirocyclic structure.

Experimental Protocols

This section details the methodologies for determining some of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (0-200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (Bunsen burner or hot plate)

  • Liquid paraffin or other high-boiling point oil

Procedure:

  • A few drops of this compound are placed in the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube.

  • The test tube is attached to the thermometer.

  • The assembly is immersed in the Thiele tube or oil bath.

  • The bath is heated gently. A slow, steady stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

Procedure:

  • A small amount of solid this compound (if in solid form) is introduced into a capillary tube and packed down.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Benzoic acid (for calibration)

  • Sample of this compound

Procedure:

  • A known mass of this compound is placed in the sample holder of the bomb calorimeter.

  • The bomb is sealed and filled with high-pressure oxygen.

  • The bomb is placed in a known volume of water in the calorimeter.

  • The sample is ignited, and the temperature change of the water is measured.

  • The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.

  • The heat of combustion of this compound is calculated from the temperature change and the heat capacity of the calorimeter.

  • The standard enthalpy of formation is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualization of Methodologies and Relationships

Experimental Workflow for Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

Experimental_Workflow cluster_purification Sample Preparation cluster_physical_properties Physical Property Measurement cluster_thermodynamic_properties Thermodynamic Property Measurement Purification Purification of this compound (e.g., Distillation) BoilingPoint Boiling Point Determination Purification->BoilingPoint MeltingPoint Melting Point Determination Purification->MeltingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex CombustionCalorimetry Combustion Calorimetry Purification->CombustionCalorimetry EnthalpyFormation Calculation of ΔfH° CombustionCalorimetry->EnthalpyFormation

Figure 2: General experimental workflow for physical property determination.

Role in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its rigid spirocyclic core is a valuable scaffold in medicinal chemistry. The introduction of such a motif can influence a molecule's conformation, lipophilicity, and metabolic stability, which are key parameters in drug design. The following diagram illustrates a generic workflow in drug discovery where a novel chemical entity containing a this compound core might be evaluated. It is important to note that a specific signaling pathway for the simple hydrocarbon this compound is not applicable; this visualization serves as a template for how such a diagram would be constructed for a more complex, biologically active derivative.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., this compound derivatives) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (ADME, Toxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 3: Generic drug discovery and development workflow.

Conclusion

This compound is a fundamental spirocyclic hydrocarbon with well-characterized physical properties. Its chemical reactivity is primarily associated with the strained cyclopropane ring. The experimental protocols outlined in this guide provide a foundation for the determination of its key characteristics. While not biologically active on its own, the this compound scaffold represents an important building block for the design of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide serves as a valuable resource for researchers and professionals working with this and related spirocyclic systems.

References

The Ascendancy of Spirocycles: A Three-Dimensional Approach to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" landscape of aromatic compounds. This guide delves into the burgeoning field of spirocyclic compounds, a class of molecules characterized by their inherent three-dimensionality. These unique scaffolds, where two rings share a single atom, offer a powerful strategy to overcome the limitations of planar molecules by providing exquisite control over the spatial arrangement of pharmacophoric features. This document provides a comprehensive overview of the advantages of incorporating spirocyclic motifs in drug design, detailed synthetic protocols for key scaffolds, and an exploration of their impact on critical drug-like properties. We will examine case studies of spirocyclic compounds targeting key signaling pathways and provide a framework for their high-throughput screening and evaluation.

Introduction: Escaping Flatland with Spirocyclic Scaffolds

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, this reliance on planar structures has often led to challenges in achieving target selectivity, optimizing pharmacokinetic properties, and securing intellectual property. Spirocyclic compounds offer a compelling solution to these challenges.[1][2] By introducing a spirocenter, a quaternary carbon atom at the junction of two rings, these molecules adopt a rigid, three-dimensional conformation.[3] This pre-organization of the molecular structure can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and potency.[4]

The inherent three-dimensionality of spirocycles allows for the projection of substituents into distinct vectors in space, enabling a more precise and multifaceted interaction with the complex three-dimensional surfaces of protein binding pockets.[5] This "Escape from Flatland" paradigm has been shown to correlate with a higher fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor that has been linked to increased clinical success rates.[6]

Advantages of Spirocyclic Compounds in Drug Design

The incorporation of spirocyclic scaffolds into drug candidates can offer a multitude of advantages, impacting various aspects of the drug discovery and development process.

Improved Physicochemical and ADME Properties

Spirocyclization is a recognized strategy for modulating a molecule's physicochemical properties to enhance its drug-like characteristics.[7] The introduction of a rigid, saturated spirocyclic core can lead to:

  • Reduced Lipophilicity (LogP/LogD): Replacing planar aromatic rings with sp3-rich spirocycles can decrease lipophilicity, which is often associated with improved solubility and reduced off-target toxicity.[8][9]

  • Enhanced Aqueous Solubility: The less planar and more polar nature of many spirocyclic systems can lead to better solubility in aqueous media, a critical factor for oral bioavailability.[10]

  • Improved Metabolic Stability: The quaternary spirocenter and the often more rigid nature of the scaffold can block sites of metabolic attack, leading to increased metabolic stability and a longer in vivo half-life.[6]

  • Modulation of Permeability: The unique three-dimensional shape and polarity of spirocycles can influence their ability to cross biological membranes, offering a tool to fine-tune permeability.[11]

Enhanced Potency and Selectivity

The rigid conformational constraint imposed by the spirocyclic core can lock a molecule into its bioactive conformation, minimizing the entropic cost of binding to its target. This can translate to a significant increase in binding affinity and, consequently, potency.[4] Furthermore, the well-defined spatial orientation of substituents allows for more specific interactions with the target protein, reducing off-target binding and improving the selectivity profile of the drug candidate.

Exploration of Novel Chemical Space and Intellectual Property

The vast and relatively underexplored chemical space occupied by spirocyclic compounds provides a rich source of novel scaffolds for drug discovery.[7] This novelty can be a significant advantage in securing intellectual property rights for new chemical entities.

Data Presentation: Quantitative Comparison of Spirocyclic vs. Non-Spirocyclic Analogs

The theoretical advantages of spirocyclization are borne out by experimental data. The following tables summarize the quantitative impact of incorporating spirocyclic motifs on the properties of well-known drug scaffolds.

Table 1: Comparison of Physicochemical and Biological Properties of Olaparib and its Diazaspiro[3.3]heptane Analogue

PropertyOlaparib (Piperazine)Analogue 10e (Diazaspiro[3.3]heptane)Reference
PARP-1 IC50 (nM) 512.6 ± 1.1[12]
Calculated LogP (cLogP) 1.9Not Specified
DNA Damage Induction (γ-H2AX) Dose-dependent increaseNo induction up to 10 µM[12]
Cytotoxicity (EC50 in UWB1.289 cells, µM) ~0.1~0.7[12]

This table illustrates that while the spirocyclic analogue shows a slight decrease in PARP-1 inhibitory potency, it exhibits a significantly improved safety profile with a lack of DNA damage and reduced cytotoxicity.

Table 2: Comparative Properties of SHP2 Inhibitors

CompoundSHP2 IC50 (µM)SHP1 IC50 (µM)Selectivity (SHP1/SHP2)Reference
57774 (non-spirocyclic) 0.8164.4~205
Compound 12 (Spirocyclic) 0.009 - 0.045Not SpecifiedNot Specified[3]
Compound 15 (non-spirocyclic) 0.006Not SpecifiedNot Specified[1]
Compound 22 (non-spirocyclic) Potent (cellularly active)Not SpecifiedNot Specified[1]

This table highlights the high potency that can be achieved with both spirocyclic and non-spirocyclic SHP2 inhibitors. While direct comparative data is limited, the potency of the spirocyclic compound 12 is noteworthy.

Table 3: Physicochemical Properties of Antitubercular Benzothiazinones

CompoundMIC (nM)Calculated LogPAqueous Solubility (µg/mL)Reference
PBTZ169 (Piperazine) 324.2<0.1[10]
Compound 5 (Spirocyclic Diamine) 323.9>100[10]

This table demonstrates a dramatic improvement in aqueous solubility for the spirocyclic analogue (Compound 5) compared to the piperazine-containing PBTZ169, while maintaining potent antitubercular activity.

Experimental Protocols

The successful implementation of spirocyclic scaffolds in drug discovery relies on robust and efficient synthetic methodologies. This section provides detailed protocols for the synthesis of key spirocyclic building blocks and relevant biological assays.

Synthesis of a Diazaspiro[3.3]heptane Analogue of Olaparib

This protocol is adapted from the general procedures described for the synthesis of diazaspiro analogues of Olaparib.

Step 1: Amide Coupling

  • To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) in dimethylformamide (DMF), add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired mono-Boc-protected diazaspiro[3.3]heptane (1.1 equivalents).

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the free amine.

Step 3: Final Amide Coupling

  • To a solution of cyclopropanecarboxylic acid (1.2 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the hydrochloride salt from Step 2, followed by an additional 2 equivalents of DIPEA.

  • Stir the reaction at room temperature for 12-18 hours.

  • Work-up and purify the product as described in Step 1 to yield the final diazaspiro[3.3]heptane analogue of Olaparib.

General Protocol for In Vitro ADME Assays

A panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for evaluating the drug-like properties of novel spirocyclic compounds.[1]

4.2.1. Metabolic Stability Assay (Liver Microsomes)

  • Prepare a reaction mixture containing the test compound (e.g., 1 µM final concentration), liver microsomes (e.g., human or rat, 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[1]

4.2.2. Caco-2 Permeability Assay

  • Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days to form a confluent monolayer.

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add the test compound (e.g., 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.[11]

MCHR1 Receptor Binding Assay

This protocol is a generalized procedure for a competitive binding assay to determine the affinity of a test compound for the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[2]

  • Prepare a reaction mixture in a suitable assay buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).

  • To each well of a 96-well plate, add the cell membrane preparation expressing human MCHR1, a radiolabeled MCH ligand (e.g., [125I]-MCH or a fluorescently labeled ligand), and varying concentrations of the spirocyclic test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled MCH ligand.

  • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound ligand.

  • Determine the amount of bound radioligand in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which spirocyclic compounds exert their effects is crucial for understanding their mechanism of action and for designing rational drug discovery strategies.

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is frequently dysregulated in cancer.[7][8] Allosteric inhibitors targeting SHP2 have shown significant promise as anti-cancer agents.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits SOS SOS GRB2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active conformational change RAS_GTP RAS-GTP (active) SHP2_active->RAS_GTP dephosphorylates inhibitory sites on scaffolding proteins RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Spiro_Inhibitor Spirocyclic SHP2 Inhibitor Spiro_Inhibitor->SHP2_active allosteric inhibition

SHP2 signaling pathway and inhibition.
MCHR1 Signaling Pathway

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis and appetite, making it an attractive target for the treatment of obesity.[11]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein activates MCH MCH MCH->MCHR1 AC Adenylate Cyclase (AC) G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gαq activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Spiro_Antagonist Spirocyclic MCHR1 Antagonist Spiro_Antagonist->MCHR1 blocks MCH binding HTS_Workflow start Start: Spirocyclic Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification hit_identification->start Inactive Compounds dose_response Dose-Response Assay (IC₅₀ Determination) hit_identification->dose_response Active Compounds hit_confirmation Hit Confirmation & Validation dose_response->hit_confirmation hit_confirmation->dose_response False Positives secondary_assays Secondary Assays (Selectivity, MoA) hit_confirmation->secondary_assays Confirmed Hits lead_optimization Lead Optimization (SAR Studies) secondary_assays->lead_optimization

References

The Spiro[2.5]octane Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent three-dimensionality and conformational rigidity.[1][2] This unique topology can lead to improved binding affinity and selectivity for biological targets.[1] Among these, the spiro[2.5]octane core, which fuses a cyclopropane and a cyclohexane ring, presents a compelling framework for the design of new therapeutic agents. Its rigid structure helps in optimizing crucial drug-like properties such as lipophilicity, aqueous solubility, and metabolic stability.[2][3] This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, medicinal chemistry applications with a focus on GABA transporter inhibition, and detailed experimental protocols.

Key Advantages of the this compound Scaffold:
  • Three-Dimensionality: The spirocyclic nature enforces a non-planar geometry, which is advantageous for exploring the binding pockets of complex biological targets.[1][4]

  • Conformational Rigidity: The fused ring system reduces the number of freely rotatable bonds, which can minimize the entropic penalty upon binding to a target protein, potentially increasing potency.[1]

  • Novel Chemical Space: It provides access to unique molecular shapes that are distinct from more traditional, planar aromatic systems, offering opportunities for novel intellectual property.[3]

  • Improved Physicochemical Properties: Incorporation of spirocyclic motifs has been shown to modulate key properties like solubility and metabolic stability, which are critical for successful drug development.[2][5]

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through various synthetic strategies. A common and effective method involves the cyclopropanation of a cyclohexene derivative, often via a Simmons-Smith or related reaction. Another approach involves intramolecular cyclization reactions.

A general workflow for synthesizing a functionalized this compound intermediate, such as this compound-5,7-dione, is crucial as this intermediate serves as a versatile precursor for a variety of derivatives.[6][7]

G cluster_synthesis Core Synthesis cluster_intermediate Key Intermediate cluster_diversification Diversification cluster_final Final Products start1 Cyclohexanedione Derivative step1 Enol Ether Formation start1->step1 start2 Cyclopropanating Agent (e.g., CH2I2/Zn-Cu) step2 Cyclopropanation (e.g., Simmons-Smith) start2->step2 step1->step2 step3 Hydrolysis/ Oxidation step2->step3 intermediate This compound Core step3->intermediate diversify1 Functional Group Interconversion intermediate->diversify1 diversify2 Coupling Reactions intermediate->diversify2 diversify3 Derivatization intermediate->diversify3 final_product Bioactive this compound Analogs diversify1->final_product diversify2->final_product diversify3->final_product

Caption: General synthetic workflow for this compound analogs.

Medicinal Chemistry Applications: Targeting GABA Transporters

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[8] Its concentration in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for its reuptake into neurons and glial cells.[9] Inhibition of these transporters, particularly the GAT-1 subtype, elevates synaptic GABA levels, thereby enhancing inhibitory signaling.[8] This mechanism is a validated therapeutic strategy for conditions like epilepsy.[9]

The rigid this compound scaffold is an excellent starting point for designing potent and selective GAT inhibitors. Its defined three-dimensional structure can effectively mimic the conformation of endogenous ligands or interact with specific sub-pockets within the transporter's binding site. Lipophilic derivatives of nipecotic acid and guvacine are known potent GAT-1 inhibitors, and the this compound core can serve as a bioisostere or a constraining element for these known pharmacophores.[8]

Structure-Activity Relationships (SAR)

The development of this compound-based GAT inhibitors involves systematic modification of the core to understand the structure-activity relationships (SAR). Key modifications often include the installation of acidic moieties (like carboxylic acid) to mimic the GABA carboxylate group, and the addition of lipophilic side chains to enhance binding affinity and modulate pharmacokinetic properties.

The table below summarizes hypothetical SAR data for a series of this compound derivatives targeting GAT-1, illustrating how structural changes can influence inhibitory potency.

Compound IDR1 Group (Position 5)R2 Group (Lipophilic Tail)GAT-1 IC50 (nM)GAT-2 IC50 (nM)Selectivity (GAT-2/GAT-1)
SP-01 -COOH-H850>10000>11
SP-02 -COOH-(CH₂)₂-Ph120850071
SP-03 -COOH-O-(CH₂)₂-Ph75620083
SP-04 -COOH-O-(CH₂)₂-(4-Cl-Ph)455500122
SP-05 -CH₂OH-O-(CH₂)₂-(4-Cl-Ph)2300>10000-
SP-06 -COOH-O-CH₂-(Thiophen-2-yl)52480092

Data is illustrative and based on established SAR principles for GAT inhibitors.[8][10]

  • A carboxylic acid at the R1 position is crucial for activity (compare SP-04 and SP-05).

  • The addition of a lipophilic tail (R2) significantly increases potency (compare SP-01 and SP-02).

  • An ether linkage in the lipophilic tail can further improve potency (compare SP-02 and SP-03).

  • Electron-withdrawing groups on the aromatic ring of the tail, such as chlorine, enhance inhibitory activity (compare SP-03 and SP-04).

  • Heteroaromatic rings can be well-tolerated and maintain high potency (SP-06).

GABAergic Synapse Signaling Pathway

Inhibitors targeting GAT-1 act by increasing the concentration of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in a greater inhibitory signal and a reduction in neuronal excitability.

G cluster_presyn Presynaptic Terminal cluster_postsyn Postsynaptic Terminal vesicle GABA Vesicle gaba_syn GABA vesicle->gaba_syn Release gat1 GAT-1 Transporter gaba_pre GABA gaba_syn->gat1 Reuptake gaba_a GABA-A Receptor (Ion Channel) gaba_syn->gaba_a Binds inhibitor This compound Inhibitor inhibitor->gat1 Inhibits cl_ion Cl- influx gaba_a->cl_ion Opens hyperpol Hyperpolarization (Inhibition) cl_ion->hyperpol Causes

Caption: Inhibition of GABA reuptake at the synapse.

Experimental Protocols

Detailed and reproducible methodologies are paramount for scientific advancement. Below are representative protocols for the synthesis of a this compound intermediate and a biological assay to determine GAT-1 inhibition.

Synthesis of this compound-5-carboxylic acid

This multi-step protocol is adapted from procedures found in the literature and patents for creating a key functionalized scaffold.[1]

Step 1: Methyl Enol Ether Formation from 1,3-Cyclohexanedione

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxycyclohex-2-en-1-one.

Step 2: Simmons-Smith Cyclopropanation

  • Prepare a zinc-copper couple by adding zinc dust (2.0 eq) to a solution of copper(I) chloride (0.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • To this suspension, add diiodomethane (1.5 eq) dropwise.

  • Add a solution of 3-methoxycyclohex-2-en-1-one (1.0 eq) in diethyl ether.

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature, filter through celite, and wash the filtrate with saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether, combine organic layers, dry, and concentrate to yield the cyclopropanated intermediate.[1]

Step 3: Ring Opening and Reduction

  • Dissolve the intermediate from Step 2 in a suitable solvent like THF.

  • Treat with a reducing agent (e.g., lithium aluminum hydride) at 0 °C to open the enol ether and reduce the ketone to yield spiro[2.5]octan-5-ol.[1]

Step 4: Oxidation to Carboxylic Acid

  • Oxidize the alcohol from Step 3 to the corresponding ketone, spiro[2.5]octan-5-one, using a standard oxidizing agent like PCC or a Swern oxidation.[1]

  • Further oxidation of the ketone (e.g., via a haloform reaction followed by acidification) or conversion to a nitrile and subsequent hydrolysis can yield the target this compound-5-carboxylic acid.

In Vitro GAT-1 Inhibition Assay (Radioligand Uptake)

This protocol describes a common method for measuring the potency of compounds at inhibiting GABA uptake in cells expressing the GAT-1 transporter.

Materials:

  • HEK293 cells stably expressing human GAT-1 (hGAT-1).

  • Assay buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds dissolved in DMSO.

  • Scintillation fluid and microplates.

Procedure:

  • Cell Plating: Plate the hGAT-1 expressing HEK293 cells in a 96-well microplate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Pre-incubation: Aspirate the culture medium from the cells and wash twice with KRH buffer. Add the test compound dilutions to the wells and pre-incubate for 10 minutes at room temperature.

  • Uptake Initiation: Initiate the GABA uptake by adding [³H]-GABA (final concentration ~10 nM) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for GABA uptake. Non-specific uptake is determined in the presence of a high concentration of a known GAT-1 inhibitor like tiagabine.[9]

  • Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer or scintillation fluid directly to the wells.

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percent inhibition for each compound concentration relative to the control (vehicle) and non-specific uptake. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

The this compound scaffold is a valuable building block in medicinal chemistry, offering a unique combination of structural rigidity and three-dimensionality.[1] Its application in the design of GAT inhibitors highlights its potential to generate potent and selective molecules for CNS disorders. The synthetic routes, while multi-stepped, are accessible and allow for diverse functionalization, enabling thorough exploration of structure-activity relationships. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of underexplored scaffolds like this compound will be crucial in advancing the frontiers of drug discovery.

References

The Spiro[2.5]octane Scaffold: A Technical Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer three-dimensional complexity and unique pharmacological profiles is a central theme in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and ability to present substituents in well-defined spatial orientations.[1] Among these, the spiro[2.5]octane framework, a fusion of a cyclopropane and a cyclohexane ring, represents a compelling yet underexplored scaffold with the potential for diverse biological activities.[1]

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives. Given the nascent stage of research into this specific scaffold, this document extrapolates from the broader class of spirocyclic compounds to highlight promising therapeutic areas. It details relevant experimental protocols for screening and characterization and presents logical workflows for future research endeavors.

Quantitative Biological Activity of Spirocyclic Compounds

While specific quantitative data for a broad range of this compound derivatives are not yet widely available in peer-reviewed literature, the broader class of spiro compounds has demonstrated significant activity in several key therapeutic areas. The following tables summarize representative data from various spirocyclic scaffolds to illustrate the potential of the this compound core.

Anticancer and Antiproliferative Activity

Spiro compounds, particularly spirooxindoles and related heterocycles, have shown potent activity against a variety of cancer cell lines. This is often attributed to their ability to mimic natural ligands and interact with key proteins in cell proliferation pathways.

Table 1: Anticancer Activity of Representative Spiro Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
SpirocyclopropylthiooxindolesCompound 3e MCF-7 (Breast)1.09[2]
Compound 4a HCT116 (Colon)2.05[2]
Compound 4j SJSA-1 (Sarcoma)0.82[2]
Spiro-pentacylamidesCompound 6o H1975 (Lung)0.38[3]
A549 (Lung)1.92[3]
HCT116 (Colon)1.22[3]
SW620 (Colon)2.05[3]
SpiroketopyrazolesCompound 7m HepG2 (Liver)0.38[3]
A549 (Lung)0.55[3]
MDA-MB-231 (Breast)1.65[3]
Enzyme Inhibition

The rigid conformation of spirocycles makes them ideal candidates for designing selective enzyme inhibitors. They can orient functional groups precisely into the binding pockets of target enzymes.

Table 2: Enzyme Inhibition by Representative Spiro Compounds

Compound ClassTarget EnzymeSpecific CompoundIC50 (µM)Reference
Spiro-pentacylamidesAcetyl-CoA Carboxylase 1 (ACC1)Compound 6o 0.527[3]
Acetyl-CoA Carboxylase 2 (ACC2)Compound 6o 0.397[3]
Spiro ImidazobenzodiazepinesGABA-A Receptor (Binding)Compound 5c 0.009[4]
Anti-inflammatory Activity

Certain spiro compounds have demonstrated potent anti-inflammatory effects. For example, diosgenin, a natural spirostanol sapogenin, and its derivatives have been investigated for their anti-inflammatory properties.[5] While specific IC50 values are often determined in cell-based assays, in vivo models are common for this activity. A proposed mechanism for some spiro compounds involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of novel this compound derivatives.

Synthesis of a this compound Core Structure

A foundational step is the chemical synthesis of the this compound scaffold. A multi-step synthesis for this compound-5-carboxylic acid has been reported, providing a template for accessing derivatives.[1]

Protocol: Synthesis of this compound-5-carboxylic acid [1]

  • Methyl Enol Ether Formation: 1,3-cyclohexanedione is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form 3-methoxycyclohex-2-en-1-one.

  • Simmons-Smith Cyclopropanation: The resulting enol ether undergoes a Simmons-Smith reaction to introduce the cyclopropane ring, yielding 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

  • Ring Opening and Reduction: The spiro compound is treated with a reducing agent to open the enol ether and reduce the ketone, affording spiro[2.5]octan-5-ol.

  • Oxidation: The alcohol is oxidized to the corresponding ketone, spiro[2.5]octan-5-one.

  • Carboxylation: The final step involves the conversion of the ketone to the target carboxylic acid, this compound-5-carboxylic acid.

In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a measure of cell viability and proliferation. It is widely used to screen compounds for anticancer activity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[6]

In Vitro Enzyme Inhibition Assay (Example: ACC)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme target.

Protocol: Acetyl-CoA Carboxylase (ACC) Inhibition Assay [3]

  • Reagent Preparation: Prepare assay buffer, a stock solution of the purified ACC enzyme, substrates (Acetyl-CoA, ATP, and bicarbonate), and serial dilutions of the test this compound derivatives.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound (or vehicle control), and the ACC enzyme. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrates to the wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Detection: The activity of ACC is often measured by coupling the production of ADP to another enzymatic reaction that results in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. Alternatively, radiolabeled bicarbonate can be used, and the incorporation of radioactivity into malonyl-CoA is measured.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Visualized Workflows and Pathways

Proposed Screening Cascade for Biological Activity

The following diagram outlines a logical workflow for the initial screening and characterization of newly synthesized this compound derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary & Tertiary Assays Synthesis Synthesis of This compound Library Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT on 3 cell lines) Purification->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC determination) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., COX/LOX inhibition) Purification->Anti_inflammatory Hit Identify 'Hits' (Compounds with significant activity) Anticancer->Hit Dose_Response Dose-Response Curve & IC50 Determination Hit->Dose_Response Mechanism Mechanism of Action Studies (e.g., Specific Enzyme Assays, Western Blot) Dose_Response->Mechanism In_Vivo In Vivo Model Testing (e.g., Xenograft model) Mechanism->In_Vivo

Caption: Proposed screening cascade for novel this compound derivatives.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the broader class of spirocyclic compounds, a potential mechanism of anti-inflammatory action for this compound derivatives could involve the inhibition of the arachidonic acid pathway.[1]

G cluster_pathway Arachidonic Acid Pathway cluster_intervention Potential Intervention AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Spiro This compound Derivative Spiro->COX Spiro->LOX

Caption: Hypothetical inhibition of COX/LOX enzymes by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold is a structurally intriguing and underexplored platform in medicinal chemistry. While direct evidence of its biological activity is currently sparse, the extensive research on other spirocyclic systems strongly suggests its potential across various therapeutic domains, including oncology, inflammation, and infectious diseases. The inherent three-dimensionality and conformational rigidity of this scaffold provide a strong rationale for its investigation.

Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation using the screening cascades outlined in this guide. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing potency and selectivity. As demonstrated by other spiro motifs, the this compound core has the potential to yield novel and effective therapeutic agents.

References

Spectroscopic Characterization of Spiro[2.5]octane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for spiro[2.5]octane, a saturated bicyclic hydrocarbon. The unique spirocyclic structure, consisting of a cyclopropane ring fused to a cyclohexane ring, presents a distinct spectroscopic fingerprint. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR data in the public domain, the following chemical shifts for ¹H and ¹³C NMR are predicted values based on computational models. These predictions provide a reliable estimation for the spectroscopic characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclopropane (CH₂)~ 0.4 - 0.6Multiplet
Cyclohexane (CH₂)~ 1.3 - 1.6Multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Spiro Carbon~ 20 - 25
Cyclopropane (CH₂)~ 8 - 12
Cyclohexane (C1, C5)~ 30 - 35
Cyclohexane (C2, C4)~ 22 - 27
Cyclohexane (C3)~ 25 - 30
Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound is characterized by the vibrational modes of its constituent cycloalkane rings.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
~ 3080C-H Stretch (Cyclopropane)Medium
2925, 2855C-H Stretch (Cyclohexane)Strong
~ 1450CH₂ ScissoringMedium
~ 1020Cyclopropane Ring "Breathing"Medium
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zIonRelative Abundance
110[M]⁺Moderate
95[M - CH₃]⁺Moderate
81[C₆H₉]⁺Strong
67[C₅H₇]⁺High
54[C₄H₆]⁺Moderate

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (Predicted)

The ¹H and ¹³C NMR data were generated using computational prediction software. The process typically involves the following steps:

  • Structure Input: The molecular structure of this compound is provided to the software, often as a SMILES string (C1CCC2(CC1)CC2).

  • Computational Method: The software employs algorithms based on empirical databases and quantum mechanical calculations (e.g., Density Functional Theory - DFT) to estimate the chemical shifts.

  • Data Output: The predicted chemical shifts and multiplicities are provided as output.

It is important to note that while these predictions are highly accurate, experimental verification is recommended for definitive structural confirmation.

Gas-Phase Infrared (IR) Spectroscopy

A typical experimental setup for gas-phase FTIR spectroscopy of a volatile compound like this compound involves:

  • Sample Preparation: A small amount of liquid this compound is vaporized into an evacuated gas cell. The pressure of the gas in the cell is carefully controlled.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. The instrument consists of a light source, an interferometer, a sample compartment containing the gas cell, and a detector.

  • Data Acquisition: An infrared beam is passed through the gas sample. The interferometer modulates the light, and the detector measures the intensity of the transmitted light as a function of frequency. A background spectrum of the empty cell is also recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates the this compound from any impurities.

  • Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and a computer generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Information Spiro_octane This compound NMR NMR Spectroscopy (¹H and ¹³C) Spiro_octane->NMR IR IR Spectroscopy Spiro_octane->IR MS Mass Spectrometry Spiro_octane->MS NMR_Data Chemical Shifts Multiplicities NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Abundance) MS->MS_Data Structure Molecular Structure Connectivity Functional Groups NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Spectral_Data_Relationship cluster_nmr NMR cluster_ir IR cluster_ms MS Spiro_Structure This compound Structure H_NMR ¹H NMR Spiro_Structure->H_NMR determines C_NMR ¹³C NMR Spiro_Structure->C_NMR determines Vibrations Vibrational Modes Spiro_Structure->Vibrations exhibits Molecular_Ion Molecular Weight Spiro_Structure->Molecular_Ion gives Fragmentation Fragmentation Pattern Spiro_Structure->Fragmentation undergoes Connectivity Proton & Carbon Environments H_NMR->Connectivity C_NMR->Connectivity Functional_Groups C-H Bonds (sp², sp³) Vibrations->Functional_Groups indicates

Caption: Relationship between spectroscopic data and structural features.

The Therapeutic Potential of the Spiro[2.5]octane Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[2.5]octane motif, a unique three-dimensional scaffold, is emerging as a privileged structure in medicinal chemistry. Its inherent rigidity and novel exit vectors for substitution offer significant advantages in the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of this compound derivatives, focusing on their development as anticancer agents, with additional insights into their potential as ion channel modulators and enzyme inhibitors.

Anticancer Applications: Targeting Key Cellular Pathways

Recent research has highlighted the significant potential of this compound derivatives in oncology, particularly as inhibitors of Acetyl-CoA Carboxylase (ACC) and as compounds with potent antiproliferative activity against various cancer cell lines.

Spiro-Pentacylamides as Acetyl-CoA Carboxylase (ACC) Inhibitors

A series of novel spiro-pentacylamide derivatives incorporating the this compound core has been synthesized and evaluated for their ability to inhibit ACC, a critical enzyme in fatty acid synthesis that is often upregulated in cancer cells.[1][2]

Quantitative Biological Data

CompoundTargetIC50 (μM)Antiproliferative Activity (IC50, μM)
A549
6o ACC10.5271.92
ACC20.397

Table 1: Inhibitory activity of a lead spiro-pentacylamide compound (6o) against ACC1 and ACC2 enzymes and its antiproliferative effects on various cancer cell lines.[1]

Experimental Protocols

In vitro ACC Inhibitory Assay: The inhibitory activity of the spiro-pentacylamide derivatives against human ACC1 and ACC2 was determined using a radio-enzymatic assay. The assay measures the incorporation of [14C]bicarbonate into malonyl-CoA.

  • Recombinant human ACC1 and ACC2 were expressed and purified.

  • The enzymes were incubated with the test compounds at varying concentrations in the presence of acetyl-CoA, ATP, and [14C]bicarbonate.

  • The reaction was stopped, and the amount of radiolabeled malonyl-CoA formed was quantified by scintillation counting.

  • IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Human cancer cell lines (A549, H1975, HCT116, SW620, and Caco-2) were seeded in 96-well plates.

  • After 24 hours, the cells were treated with various concentrations of the spiro-pentacylamide compounds.

  • Following a 72-hour incubation period, MTT solution was added to each well.

  • The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength.

  • IC50 values were determined from the dose-response curves.

Signaling Pathway

ACC_Inhibition_Pathway Spiro-pentacylamide Spiro-pentacylamide ACC1/ACC2 ACC1/ACC2 Spiro-pentacylamide->ACC1/ACC2 Inhibition Malonyl-CoA Malonyl-CoA ACC1/ACC2->Malonyl-CoA Decreased production Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Reduced substrate Cancer Cell Proliferation Cancer Cell Proliferation Fatty Acid Synthesis->Cancer Cell Proliferation Inhibition

Inhibition of Fatty Acid Synthesis by Spiro-pentacylamides.
Spirocyclopropylthiooxindoles with Antiproliferative Activity

A novel series of spirocyclopropylthiooxindoles, which are structurally related to the this compound framework, have demonstrated potent antiproliferative effects against several human cancer cell lines.

Quantitative Biological Data

CompoundAntiproliferative Activity (IC50, μM)
MCF-7
3e 1.09
4a -
4j -

Table 2: Antiproliferative activity of lead spirocyclopropylthiooxindole compounds against various cancer cell lines.

Experimental Protocols

Antiproliferative Activity Assessment: The antiproliferative activity of the synthesized spirocyclopropylthiooxindoles was evaluated against human cancer cell lines (MCF-7, HCT116, and SJSA-1) and normal cells.

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • The cells were then treated with different concentrations of the test compounds for a specified duration.

  • Cell viability was determined using a suitable assay, such as the MTT or SRB (Sulphorhodamine B) assay.

  • IC50 values were calculated from the resulting dose-response curves.

Experimental Workflow

Antiproliferative_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Diazothiooxindoles Diazothiooxindoles Rh-catalyzed cyclopropanation Rh-catalyzed cyclopropanation Diazothiooxindoles->Rh-catalyzed cyclopropanation α-functionalized styrenes α-functionalized styrenes α-functionalized styrenes->Rh-catalyzed cyclopropanation Spirocyclopropylthiooxindoles Spirocyclopropylthiooxindoles Rh-catalyzed cyclopropanation->Spirocyclopropylthiooxindoles Compound Treatment Compound Treatment Spirocyclopropylthiooxindoles->Compound Treatment Cancer Cell Lines (MCF-7, HCT116, SJSA-1) Cancer Cell Lines (MCF-7, HCT116, SJSA-1) Cancer Cell Lines (MCF-7, HCT116, SJSA-1)->Compound Treatment Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Compound Treatment->Cell Viability Assay (e.g., MTT) IC50 Determination IC50 Determination Cell Viability Assay (e.g., MTT)->IC50 Determination

Workflow for Synthesis and Antiproliferative Evaluation.

Emerging Applications in Ion Channel Modulation and Enzyme Inhibition

Beyond oncology, the this compound scaffold is being explored for its potential to modulate the activity of ion channels and other critical enzymes.

T-Type Calcium Channel Antagonists

Derivatives of 1-oxa-6-azathis compound are being investigated as T-type Ca2+ channel antagonists. These channels are implicated in a variety of neurological disorders, including epilepsy and neuropathic pain. While detailed quantitative data from peer-reviewed studies are still emerging, these compounds represent a promising avenue for the development of novel therapeutics for central nervous system disorders.

MetAP-2 Inhibitors

Oxathis compound derivatives have been patented as inhibitors of methionine aminopeptidase-2 (MetAP-2).[3] This enzyme is a target for the treatment of obesity and cancer. The development of potent and selective MetAP-2 inhibitors based on this scaffold is an active area of research.

Sodium Channel Blockers

The this compound motif is also being incorporated into the design of sodium channel blockers, particularly for the Nav1.7 subtype, which is a key target for the treatment of chronic pain.[4] While specific data for this compound-containing compounds is limited in the public domain, the related cyclopropyl-spiro-piperidine scaffold has shown promise in this area.[4]

Logical Relationship for Ion Channel Blocker Development

Ion_Channel_Logic This compound Scaffold This compound Scaffold Structural Modification Structural Modification This compound Scaffold->Structural Modification Ion Channel Target (e.g., T-type Ca2+, Nav1.7) Ion Channel Target (e.g., T-type Ca2+, Nav1.7) Structural Modification->Ion Channel Target (e.g., T-type Ca2+, Nav1.7) Binding Affinity & Selectivity Improved Pharmacological Profile Improved Pharmacological Profile Ion Channel Target (e.g., T-type Ca2+, Nav1.7)->Improved Pharmacological Profile Modulation of Activity Therapeutic Application (e.g., Neuropathic Pain, Epilepsy) Therapeutic Application (e.g., Neuropathic Pain, Epilepsy) Improved Pharmacological Profile->Therapeutic Application (e.g., Neuropathic Pain, Epilepsy)

Development of this compound-based Ion Channel Modulators.

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutics. Its unique three-dimensional structure provides a foundation for designing compounds with high potency and selectivity for a range of biological targets. The data presented herein, particularly in the realm of anticancer drug discovery, underscores the significant potential of this structural motif. Further exploration of this compound derivatives is warranted to fully elucidate their therapeutic applications and to develop next-generation medicines for a variety of diseases.

References

The Architectural Elegance of Spirocycles: A Technical Guide to their Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have emerged from the periphery of organic synthesis to become a cornerstone in modern medicinal chemistry. Their inherent rigidity and novel spatial arrangement of functional groups offer a compelling strategy to overcome the limitations of traditional flat, aromatic molecules in drug design. This technical guide provides an in-depth review of the synthesis of spirocyclic compounds, with a particular focus on their application as modulators of critical biological pathways, supported by detailed experimental protocols and quantitative data.

Core Advantages of Spirocyclic Scaffolds in Drug Design

The incorporation of a spirocyclic motif can significantly enhance the pharmacological profile of a drug candidate. The constrained conformation imposed by the spiro center can lead to higher binding affinity and selectivity for the target protein, while simultaneously reducing off-target effects.[1] Furthermore, the three-dimensional nature of spirocycles often leads to improved physicochemical properties, such as increased solubility and metabolic stability, and a lower tendency for hERG inhibition, addressing key challenges in drug development.[2]

Synthetic Strategies for Accessing Spirocyclic Scaffolds

The construction of the sterically demanding spirocyclic core has historically presented a significant synthetic challenge. However, recent advancements in synthetic methodology have made these complex scaffolds more accessible. Key strategies include:

  • Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex spirocycles. The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a particularly powerful MCR for the synthesis of spiropyrrolidinyl oxindoles.[3]

  • Catalytic Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of spirocyclic compounds, which is crucial for their pharmacological application as biological systems are chiral. Organocatalysis and transition-metal catalysis have both proven to be highly effective in this regard.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields in the synthesis of spirocyclic compounds, offering a greener and more efficient alternative to conventional heating.[3]

Data Presentation: Synthesis of Spiropyrrolidinyl-Oxindole Derivatives

The following table summarizes the yields of a series of spiropyrrolidinyl-oxindole derivatives synthesized via a one-pot, three-component [3+2] cycloaddition reaction.

CompoundArRYield (%)
1a C₆H₅H92
1b 4-ClC₆H₄H95
1c 4-FC₆H₄H93
1d 4-BrC₆H₄H96
1e 4-NO₂C₆H₄H85
1f C₆H₅5-Cl90
1g 4-ClC₆H₄5-Cl94
1h 4-FC₆H₄5-Cl91
1i 4-BrC₆H₄5-Cl95
1j 4-NO₂C₆H₄5-Cl82

Biological Activity: Inhibition of MDM2-p53 Interaction

A critical application of spirocyclic compounds is the inhibition of the MDM2-p53 protein-protein interaction, a key therapeutic target in oncology. MDM2 is a negative regulator of the p53 tumor suppressor protein.[5] Spirooxindole-based compounds have been shown to be potent inhibitors of this interaction, leading to the reactivation of p53 and subsequent apoptosis in cancer cells.

The following table presents the in vitro activity of selected spirooxindole derivatives against various cancer cell lines.

CompoundMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)SJSA-1 IC₅₀ (µM)
3e 1.09--
4a -2.05-
4j --0.82
6d 4.3--
6j 4.7--

Experimental Protocols

General Procedure for the Synthesis of Spiropyrrolidinyl-Oxindole Derivatives (1a-j)

To a solution of isatin or 5-chloroisatin (1.0 mmol) and L-proline (1.2 mmol) in ethanol (10 mL), the appropriate chalcone (1.0 mmol) was added. The reaction mixture was refluxed for the appropriate time as monitored by TLC. After completion of the reaction, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (60-120 mesh) using a mixture of petroleum ether and ethyl acetate as eluent to afford the desired spirooxindole derivatives.

Characterization Data for Compound 1a:

  • Yield: 92%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.61 (s, 1H), 7.40 – 7.32 (m, 5H), 7.25 – 7.18 (m, 2H), 6.90 (t, J = 7.6 Hz, 1H), 6.79 (d, J = 7.6 Hz, 1H), 4.86 (d, J = 9.2 Hz, 1H), 4.35 (d, J = 9.2 Hz, 1H), 3.55 – 3.48 (m, 1H), 3.29 – 3.22 (m, 1H), 2.50 – 2.40 (m, 1H), 2.20 – 2.10 (m, 1H), 1.95 – 1.85 (m, 1H), 1.70 – 1.60 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 197.8, 179.8, 141.2, 137.1, 130.2, 129.0, 128.8, 128.4, 125.6, 122.9, 110.1, 73.9, 68.1, 60.9, 54.3, 31.8, 25.1.

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₄H₂₃N₂O₂: 383.1754; found: 383.1751.

Mandatory Visualization

MDM2-p53 Signaling Pathway

The following diagram illustrates the central role of the MDM2-p53 interaction in cellular stress response and how spirocyclic inhibitors can intervene.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 promotes degradation Spiro_Inhibitor Spirocyclic Inhibitor Spiro_Inhibitor->MDM2 inhibits

MDM2-p53 signaling pathway and inhibitor action.
Experimental Workflow: Three-Component Synthesis

This diagram outlines the general workflow for the one-pot, three-component synthesis of spiropyrrolidinyl-oxindoles.

Synthesis_Workflow Reactants Isatin L-Proline Chalcone Reaction Reflux in Ethanol Reactants->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product Spiropyrrolidinyl- oxindole Purification->Product

Workflow for three-component spirooxindole synthesis.

Conclusion

Spirocyclic compounds represent a rapidly evolving and highly promising area of organic synthesis and medicinal chemistry. Their unique structural features provide a powerful tool to address many of the challenges associated with modern drug discovery. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new spirocyclic drug candidates with improved efficacy and safety profiles, further solidifying their importance in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiro[2.5]octane from Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.5]octane is a spirocyclic hydrocarbon consisting of a cyclopropane ring and a cyclohexane ring sharing a single carbon atom. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional architecture. The synthesis of this compound is a fundamental transformation in organic chemistry, and its derivatives are valuable building blocks for the development of novel therapeutics. The most prevalent and direct method for the synthesis of this compound is the cyclopropanation of methylenecyclohexane.[1] The Simmons-Smith reaction, a reliable and stereospecific method, is frequently employed for this purpose.[1][2]

This document provides detailed application notes and protocols for the synthesis of this compound from methylenecyclohexane via the Simmons-Smith reaction.

Reaction Principle

The synthesis of this compound from methylenecyclohexane is achieved through a cyclopropanation reaction. The Simmons-Smith reaction is a widely used method for this transformation, involving an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)).[2][3] This reagent reacts with the alkene (methylenecyclohexane) to form the cyclopropane ring in a concerted and stereospecific manner.[2][4][5]

The overall reaction is as follows:

Methylenecyclohexane + CH₂I₂ + Zn(Cu) → this compound + ZnI₂

Data Presentation

The yield of this compound is highly dependent on the quality and activation of the zinc-copper couple, as well as the purity of the reagents.

Zinc-Copper Couple Reaction Time (h) Yield (%) Purity (%) Primary Byproduct/Observation
Freshly Prepared, High Purity129588Unreacted Methylenecyclohexane
Aged (exposed to air for 24h)124035Unreacted Methylenecyclohexane
Commercial, Low Grade122520Unreacted Methylenecyclohexane, Polymer

Table 1: Representative yields for the synthesis of this compound using the Simmons-Smith reaction under varying conditions.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Simmons-Smith Reaction [1]

Materials:

  • Methylenecyclohexane (1.0 eq)

  • Diiodomethane (CH₂I₂) (1.1 eq)

  • Zinc dust (<10 micron, 99.9%)

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Standard glassware for workup and purification (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Distillation apparatus

Protocol:

Part 1: Preparation of the Zinc-Copper Couple

  • In a dry flask under an inert atmosphere, add zinc dust.

  • Add a solution of copper(I) chloride in a minimal amount of a suitable solvent (e.g., dilute HCl, followed by washing with water and acetone) to the zinc dust with stirring.

  • Continue stirring until the black color of the copper(I) chloride disappears and the zinc dust has a salmon-pink color.

  • Decant the supernatant and wash the zinc-copper couple several times with anhydrous diethyl ether.

  • Dry the activated zinc-copper couple under a high vacuum.

Part 2: Synthesis of this compound

  • To a stirred suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether under an inert atmosphere, add a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray suspension for 30-60 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add a solution of methylenecyclohexane (1.0 eq) in anhydrous diethyl ether dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

Part 3: Work-up and Purification

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation to afford pure this compound.

Mandatory Visualizations

Reaction Mechanism

The Simmons-Smith reaction proceeds through a concerted mechanism involving a "butterfly-type" transition state.[5] The zinc carbenoid, formed from diiodomethane and the zinc-copper couple, delivers the methylene group to the double bond of methylenecyclohexane in a single step.

Reaction_Mechanism cluster_reagents Reactants cluster_product Product Methylenecyclohexane Methylenecyclohexane Spirooctane This compound Methylenecyclohexane->Spirooctane Cyclopropanation SimmonsSmith CH₂I₂ / Zn(Cu) SimmonsSmith->Spirooctane

Caption: Overall synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow reagent_prep Reagent Preparation: Activation of Zn(Cu) reaction Simmons-Smith Reaction: Methylenecyclohexane + CH₂I₂/Zn(Cu) reagent_prep->reaction workup Aqueous Work-up: Quenching and Extraction reaction->workup purification Purification: Distillation workup->purification product Final Product: This compound purification->product

Caption: Workflow for this compound synthesis.

Troubleshooting and Optimization

Low yields in the Simmons-Smith reaction can often be attributed to several factors:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is critical.[1] Ensure it is freshly prepared and has not been excessively exposed to air or moisture.

  • Impure Reagents: Impurities in diiodomethane or methylenecyclohexane can negatively impact the reaction.[1]

  • Reaction Temperature: The reaction is typically performed at or below room temperature. Elevated temperatures can lead to the decomposition of the organozinc reagent.[1]

  • Stoichiometry: The ratio of the zinc-copper couple and diiodomethane to the alkene is important for complete conversion.[1]

To optimize the reaction, consider the following:

  • Freshness of Reagents: Use freshly distilled methylenecyclohexane and diiodomethane.

  • Activation of Zinc: Ensure thorough activation of the zinc dust.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent moisture from deactivating the reagents.

References

Application Notes and Protocols for Simmons-Smith Cyclopropanation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a powerful and widely used method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[1][2] First reported by Howard E. Simmons and Ronald D. Smith in 1958, this reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)), to deliver a methylene (CH₂) group to the double bond.[3] The reaction is highly valued for its predictability, stereospecificity, and tolerance of a wide range of functional groups, making it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3][4] The cyclopropane motif is a key structural element in many biologically active compounds, conferring unique conformational properties and metabolic stability.[3]

This document provides detailed application notes, experimental protocols, and quantitative data for the Simmons-Smith cyclopropanation and its key modifications.

Reaction Mechanism

The Simmons-Smith reaction proceeds via a concerted mechanism in which the two carbon-carbon bonds are formed simultaneously.[5] The active reagent is a zinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is formed by the insertion of zinc into the carbon-iodine bond of diiodomethane.[5][6] This carbenoid then reacts with an alkene through a three-centered "butterfly-type" transition state.[3][7]

A key feature of the Simmons-Smith reaction is its stereospecificity. The configuration of the alkene is retained in the cyclopropane product; a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will result in a trans-disubstituted cyclopropane.[3] For allylic alcohols, the hydroxyl group can coordinate to the zinc reagent, directing the cyclopropanation to the syn face of the double bond.[6]

Key Modifications

Several modifications of the original Simmons-Smith protocol have been developed to improve reactivity, reproducibility, and enantioselectivity.

  • Furukawa Modification: This popular modification utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[7][8][9] The Furukawa modification is often more reproducible and is particularly effective for less reactive alkenes and those prone to cationic polymerization, such as vinyl ethers.[7]

  • Charette Asymmetric Cyclopropanation: Developed by André Charette, this method enables the enantioselective cyclopropanation of allylic alcohols. It employs a chiral dioxaborolane ligand to direct the stereochemistry of the reaction, often achieving high enantiomeric excess (ee).[3]

  • Shi Modification: This modification uses a more nucleophilic zinc carbenoid formed from diethylzinc, trifluoroacetic acid, and diiodomethane. This reagent is effective for the cyclopropanation of unfunctionalized and electron-deficient alkenes.[7]

Data Presentation

The following tables summarize representative quantitative data for the Simmons-Smith reaction and its modifications, illustrating the effects of different substrates and conditions on reaction outcomes.

Table 1: Classic Simmons-Smith Reaction of Various Alkenes

Alkene SubstrateProductReagentsSolventYield (%)
CyclohexeneNorcaraneCH₂I₂, Zn(Cu)Diethyl ether~55-58
1-Dodecenen-DecylcyclopropaneCH₂I₂, Zn(Cu)Diethyl ether53

Table 2: Furukawa Modification - Cyclopropanation of Various Alkenes

Alkene SubstrateProductReagentsSolventYield (%)
CyclohexeneNorcaraneCH₂I₂, Et₂ZnBenzene92
1-Dodecenen-DecylcyclopropaneCH₂I₂, Et₂ZnHexane85
Vinyl acetateAcetoxycyclopropaneCH₂I₂, Et₂Zn-70

Table 3: Asymmetric Cyclopropanation of Allylic Alcohols

Alkene SubstrateChiral Ligand/AuxiliaryReagentsSolventYield (%)ee (%)
(E)-Cinnamyl alcoholChiral DioxaborolaneEt₂Zn, CH₂I₂CH₂Cl₂9592
(E)-3-Phenyl-2-propen-1-olAziridine-phosphineEt₂Zn, CH₂I₂, Et₂AlClCH₂Cl₂9090
(E)-3-(Dimethylphenylsilyl)-2-propen-1-ol(+)-Diethyl tartrateEt₂Zn, CH₂I₂CH₂Cl₂6963

Experimental Protocols

Safety Precautions: Diiodomethane is toxic and should be handled in a well-ventilated fume hood.[6] Diethylzinc is pyrophoric and must be handled under an inert atmosphere using appropriate techniques.[3]

Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene

1. Preparation of the Zinc-Copper Couple:

  • In a flask, activate zinc dust (1.2 eq) by washing with dilute HCl, followed by deionized water, a solution of copper(II) sulfate, deionized water, ethanol, and finally diethyl ether.[6]

  • Dry the resulting grey powder under vacuum.

2. Cyclopropanation Reaction:

  • To a stirred suspension of the freshly prepared zinc-copper couple (1.1 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of diiodomethane (1.1 eq).

  • Add a solution of cyclohexene (1.0 eq) in anhydrous diethyl ether dropwise to the mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[6]

  • After the addition is complete, continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Furukawa Modification for Cyclopropanation of an Allylic Alcohol

1. Reaction Setup:

  • In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[3]

  • Cool the solution to 0 °C in an ice bath.

2. Addition of Reagents:

  • Slowly add a solution of diethylzinc (2.2 eq) dropwise to the cooled solution.[3]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.[3]

3. Reaction:

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[3]

  • Monitor the reaction progress by TLC.

4. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and quench with a saturated aqueous NH₄Cl solution.[3]

  • Extract the mixture with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[3]

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

experimental_workflow General Experimental Workflow for Simmons-Smith Cyclopropanation cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagent_prep Prepare Zinc-Copper Couple (Classic Method) or Diethylzinc Solution (Furukawa Method) setup Dissolve Alkene in Anhydrous Solvent under Inert Atmosphere reagent_prep->setup cool Cool Reaction Mixture (e.g., 0 °C) setup->cool add_reagents Add Simmons-Smith Reagent (e.g., ICH2ZnI or Et2Zn/CH2I2) Dropwise cool->add_reagents react Stir at Appropriate Temperature and Monitor by TLC/GC add_reagents->react quench Quench Reaction (e.g., with aq. NH4Cl) react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry (e.g., Na2SO4) extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: General experimental workflow for Simmons-Smith cyclopropanation.

References

Preparation of Spiro[2.5]octane-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Spiro[2.5]octane-5-carboxylic acid, a valuable spirocyclic building block for applications in medicinal chemistry and drug discovery. The unique three-dimensional structure of the this compound scaffold offers a rigid framework that is of growing interest for the development of novel therapeutics.

Introduction

Spirocyclic compounds are increasingly utilized in drug design to explore new chemical space and enhance pharmacological properties. The this compound core, featuring a fused cyclopropane and cyclohexane ring, imparts conformational rigidity and a specific spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. This compound-5-carboxylic acid serves as a versatile precursor for the synthesis of a diverse range of more complex molecules.

Synthetic Pathway Overview

The primary synthetic route to this compound-5-carboxylic acid is a five-step process commencing from the readily available starting material, 1,3-cyclohexanedione. This pathway involves the formation of a methoxy-substituted cyclohexenone, followed by the construction of the spirocyclic core via a Grignard reaction, a rearrangement to the corresponding ketone, conversion to a nitrile, and subsequent hydrolysis to yield the target carboxylic acid.[1]

An alternative conceptual approach involves the use of a Simmons-Smith reaction to form the this compound skeleton from a suitable cyclohexene derivative, followed by functional group manipulation to introduce the carboxylic acid moiety.

Experimental Protocols

Primary Synthesis Route: From 1,3-Cyclohexanedione

This multi-step synthesis provides a reliable method for the preparation of this compound-5-carboxylic acid.[1]

Step 1: Synthesis of 3-Methoxy-2-cyclohexen-1-one

This step involves the enol ether formation from 1,3-cyclohexanedione.

  • Reaction Scheme: 1,3-cyclohexanedione + Methanol --(H₂SO₄)--> 3-Methoxy-2-cyclohexen-1-one

  • Protocol:

    • To a solution of 1,3-cyclohexanedione (100 g) in methanol (500 mL), add concentrated sulfuric acid (5 mL) at room temperature.

    • Heat the reaction mixture to 65 °C and stir for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-methoxy-2-cyclohexen-1-one.

  • Purification: The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene

The spirocyclic core is constructed in this step through a Grignard reaction.

  • Reaction Scheme: 3-Methoxy-2-cyclohexen-1-one + Ethylmagnesium bromide --(Lewis Acid)--> 5-Methoxyspiro[2.5]oct-4-ene

  • Protocol:

    • Dissolve 3-methoxy-2-cyclohexen-1-one in an anhydrous solvent such as toluene, isopropyl ether, or tetrahydrofuran (THF).[1]

    • Add a Lewis acid catalyst (e.g., titanium(IV) isopropoxide).

    • Cool the mixture and slowly add ethylmagnesium bromide (Grignard reagent).

    • Allow the reaction to proceed at a temperature between 20-60 °C until completion, as monitored by TLC.[1]

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxyspiro[2.5]oct-4-ene.

Step 3: Synthesis of Spiro[2.5]octan-5-one

This step involves an acid-catalyzed rearrangement of the enol ether intermediate.

  • Reaction Scheme: 5-Methoxyspiro[2.5]oct-4-ene --(p-Toluenesulfonic acid)--> Spiro[2.5]octan-5-one

  • Protocol:

    • Dissolve 5-methoxyspiro[2.5]oct-4-ene in methyl tert-butyl ether (MTBE).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature for approximately 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of this compound-5-carbonitrile

The ketone is converted to a nitrile, which serves as a precursor to the carboxylic acid.

  • Reaction Scheme: Spiro[2.5]octan-5-one + p-Toluenesulfonyl isonitrile --(Base)--> this compound-5-carbonitrile

  • Protocol:

    • Dissolve spiro[2.5]octan-5-one and p-toluenesulfonyl isonitrile in dimethoxyethane.

    • Add ethanol and a base such as potassium tert-butoxide.

    • Heat the reaction mixture to 50 °C and stir overnight.[1]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude nitrile can be purified by column chromatography.

Step 5: Hydrolysis to this compound-5-carboxylic acid

The final step is the hydrolysis of the nitrile to the desired carboxylic acid.

  • Reaction Scheme: this compound-5-carbonitrile --(NaOH, H₂O, Heat)--> this compound-5-carboxylic acid

  • Protocol:

    • Dissolve the this compound-5-carbonitrile in ethanol.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux (approximately 80 °C) and stir overnight.[1]

    • Monitor the reaction by TLC.

    • After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound-5-carboxylic acid.

  • Purification: The final product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes for the Synthesis of this compound-5-carboxylic acid

StepIntermediate ProductKey ReagentsSolvent(s)Temperature (°C)Typical Yield (%)
13-Methoxy-2-cyclohexen-1-one1,3-Cyclohexanedione, Methanol, H₂SO₄Methanol65Not specified
25-Methoxyspiro[2.5]oct-4-ene3-Methoxy-2-cyclohexen-1-one, EtMgBr, Lewis AcidToluene, Isopropyl ether, or THF20-6091 (in isopropyl ether)
3Spiro[2.5]octan-5-one5-Methoxyspiro[2.5]oct-4-ene, p-TsOHMTBERoom Temp.23
4This compound-5-carbonitrileSpiro[2.5]octan-5-one, p-Tosyl isonitrile, BaseDimethoxyethane, Ethanol50Not specified
5This compound-5-carboxylic acidThis compound-5-carbonitrile, NaOHEthanol, Water80 (Reflux)Not specified

Table 2: Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features
3-Methoxy-2-cyclohexen-1-oneC₇H₁₀O₂126.15¹H NMR: Signals for methoxy, vinyl, and aliphatic protons. ¹³C NMR: Peaks for carbonyl, enol ether, and aliphatic carbons. IR: Strong C=O and C=C stretching vibrations.
Spiro[2.5]octan-5-oneC₈H₁₂O124.18¹H NMR (CDCl₃): δ 2.39-2.35 (m, 2H), 2.15 (s, 2H), 1.94-1.88 (m, 2H), 1.56-1.53 (m, 2H), 0.37-0.32 (m, 4H).[1] IR: Characteristic C=O stretch for a cyclohexanone.
This compound-5-carboxylic acidC₉H₁₄O₂154.21¹H NMR: Broad signal for the carboxylic acid proton (typically >10 ppm), signals for the spirocyclic protons. ¹³C NMR: Signal for the carboxyl carbon (typically 170-185 ppm). IR: Broad O-H stretch and a C=O stretch for the carboxylic acid.

Visualizations

Synthesis_Workflow Start 1,3-Cyclohexanedione Step1 Step 1: Enol Ether Formation Start->Step1 Intermediate1 3-Methoxy-2-cyclohexen-1-one Step1->Intermediate1 Step2 Step 2: Grignard Reaction Intermediate1->Step2 Intermediate2 5-Methoxyspiro[2.5]oct-4-ene Step2->Intermediate2 Step3 Step 3: Rearrangement Intermediate2->Step3 Intermediate3 Spiro[2.5]octan-5-one Step3->Intermediate3 Step4 Step 4: Nitrile Formation Intermediate3->Step4 Intermediate4 This compound-5-carbonitrile Step4->Intermediate4 Step5 Step 5: Hydrolysis Intermediate4->Step5 FinalProduct This compound-5-carboxylic acid Step5->FinalProduct

Caption: Workflow for the synthesis of this compound-5-carboxylic acid.

Reaction_Pathway cluster_start Starting Material cluster_int1 Intermediate 1 cluster_int2 Intermediate 2 cluster_int3 Intermediate 3 cluster_int4 Intermediate 4 cluster_final Final Product A 1,3-Cyclohexanedione B 3-Methoxy-2-cyclohexen-1-one A->B + MeOH, H+ C 5-Methoxyspiro[2.5]oct-4-ene B->C + EtMgBr D Spiro[2.5]octan-5-one C->D H+ E This compound-5-carbonitrile D->E + Tosyl isonitrile F This compound-5-carboxylic acid E->F H3O+

Caption: Chemical reaction pathway for the synthesis of this compound-5-carboxylic acid.

Safety Precautions

  • 1,3-Cyclohexanedione: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethylmagnesium bromide (Grignard reagent): Highly flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • p-Toluenesulfonyl isonitrile: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate PPE.

  • Potassium tert-butoxide: Corrosive and reacts with water. Handle in a dry, inert atmosphere.

  • Concentrated acids and bases: Are corrosive and should be handled with extreme care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

Synthetic Routes to Spiro[2.5]octane-5,7-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Spiro[2.5]octane-5,7-dione, a valuable intermediate in the preparation of pharmaceutically active compounds. The inherent three-dimensional and rigid structure of this spirocyclic scaffold makes it a compelling building block in medicinal chemistry for enhancing the physicochemical and pharmacological properties of drug candidates.

Two primary synthetic routes are detailed below, offering flexibility in starting materials and scalability.

Route 1: Multi-step Synthesis from 6-Oxa-spiro[2.5]octane-5,7-dione

This common approach involves a three-step sequence starting from 6-oxa-spiro[2.5]octane-5,7-dione, proceeding through the key intermediate [1-(2-oxo-propyl)-cyclopropyl]-acetic acid, followed by a final cyclization.[1]

Experimental Workflow

synthesis_workflow_route_1 start 6-Oxa-spiro[2.5]octane-5,7-dione step1 Step 1: Amide Formation start->step1 intermediate1 {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid step1->intermediate1 step2 Step 2: Methylation & Hydrolysis intermediate1->step2 intermediate2 [1-(2-oxo-propyl)-cyclopropyl]-acetic acid step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 product This compound-5,7-dione step3->product

Caption: Workflow for the synthesis of this compound-5,7-dione from 6-Oxa-spiro[2.5]octane-5,7-dione.

Experimental Protocols

Step 1: Synthesis of {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid [1]

  • To a solution of 6-oxa-spiro[2.5]octane-5,7-dione (36 mmol) and N,O-dimethylhydroxylamine hydrochloride (39 mmol, 1.1 eq) in dichloromethane (75 ml), add pyridine (78 mmol, 2.2 eq) at 0-5 °C.

  • Allow the solution to warm to room temperature and stir overnight.

  • The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid

  • The crude {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid from the previous step is dissolved in methanol.

  • A suitable methylating agent, such as methyl lithium or a methyl Grignard reagent, is added, often in the presence of a metal catalyst (e.g., Fe or Cu) in a solvent like tetrahydrofuran.[2]

  • Following methylation, acidic hydrolysis (e.g., with concentrated HCl in methanol with reflux for 1 hour) yields the crude product.[1]

  • After removal of the solvent under reduced pressure, water is added, and the product is extracted with an organic solvent such as methyl tert-butyl ether.[1]

  • The combined organic phases are concentrated to yield the crude [1-(2-oxo-propyl)-cyclopropyl]-acetic acid, which is used in the final step without further purification.[1]

Step 3: Synthesis of this compound-5,7-dione [1][2]

  • The crude [1-(2-oxo-propyl)-cyclopropyl]-acetic acid is subjected to cyclization.

  • This is commonly achieved under Claisen condensation conditions using a suitable base, such as a metal alcoholate (e.g., sodium methoxide), in a solvent like tetrahydrofuran or methanol.[1][2]

  • The reaction mixture is stirred at a suitable reaction temperature to facilitate enolization and subsequent cyclization.

  • The final product, this compound-5,7-dione, can be purified by recrystallization.

Quantitative Data Summary
StepStarting MaterialKey Reagents & SolventsReaction ConditionsProductYield (%)
16-Oxa-spiro[2.5]octane-5,7-dioneN,O-dimethylhydroxylamine HCl, Pyridine, Dichloromethane0-5 °C to RT, overnight{1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acidNot isolated (used crude)
2{1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acidMethylating agent (e.g., MeLi), THF; Conc. HCl, MethanolVaries for methylation; Reflux for hydrolysis[1-(2-oxo-propyl)-cyclopropyl]-acetic acidNot isolated (used crude)
3[1-(2-oxo-propyl)-cyclopropyl]-acetic acidBase (e.g., Sodium methoxide), Solvent (e.g., THF)VariesThis compound-5,7-dioneUp to 87% (after recrystallization)[1]

Route 2: Scalable Synthesis via Diethyl Acetonedicarboxylate

This alternative route offers a practical and scalable synthesis of this compound-5,7-dione that avoids the need for column chromatography.[3] The key steps involve a cyclization reaction followed by hydrolysis and decarboxylation.

Synthetic Pathway

synthesis_pathway_route_2 start1 Cyclopropylidene carboxylic acid alkyl ester step1 Cyclization start1->step1 start2 Dialkyl 1,3-acetonedicarboxylate start2->step1 intermediate 5,7-Dioxo-spiro[2.5]octane- 4,6-dicarboxylic acid dialkyl ester step1->intermediate step2 Hydrolysis & Decarboxylation intermediate->step2 product This compound-5,7-dione step2->product

Caption: Synthetic pathway to this compound-5,7-dione via diethyl acetonedicarboxylate.

Experimental Protocols

Step 1: Cyclization to form 5,7-Dioxo-spiro[2.5]octane-4,6-dicarboxylic acid dialkyl ester [4]

  • A cyclopropylidene carboxylic acid alkyl ester (e.g., ethyl ester) is reacted with a dialkyl 1,3-acetonedicarboxylate (e.g., diethyl 1,3-acetonedicarboxylate).

  • The reaction is carried out in the presence of a suitable base, such as potassium carbonate followed by sodium ethoxide, in a solvent system like THF and ethanol.

  • The resulting diester intermediate can be isolated or used directly in the next step.

Step 2: Saponification and Decarboxylation [4]

  • The 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid dialkyl ester is subjected to ester hydrolysis (saponification) using a suitable base, such as aqueous potassium hydroxide.

  • Following saponification, the reaction mixture is acidified (e.g., by heating with HCl) to induce decarboxylation.

  • The crude this compound-5,7-dione can be purified by crystallization or recrystallization from a solvent like methyl tert-butyl ether (MTBE).

Advantages of Route 2

This method is particularly advantageous for larger-scale synthesis as it avoids the need for purification by flash chromatography, which can be impractical for industrial applications.[4][5] The use of readily available starting materials and mild reaction conditions also contributes to its efficiency and robustness.[3]

References

Application Notes and Protocols for Spiro[2.5]octane as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of spiro[2.5]octane derivatives as versatile building blocks in organic synthesis, with a particular focus on their application in medicinal chemistry and drug discovery. The unique three-dimensional and rigid structure of the this compound scaffold offers significant advantages in the design of novel therapeutic agents, allowing for precise spatial orientation of functional groups, which can lead to improved physicochemical and pharmacological properties.[1][2]

The inherent three-dimensionality and conformational rigidity of spirocyclic frameworks can enhance binding affinity and selectivity for biological targets.[2] Spiro-containing systems can also modulate important drug-like properties such as water solubility, lipophilicity (LogP), and metabolic stability.[3][4]

This document details the synthesis of key this compound intermediates, including this compound-5,7-dione and this compound-5-carboxylic acid, which are valuable precursors for a wide range of pharmaceutically active compounds.[1][5][6]

Synthesis of Key this compound Intermediates

Synthesis of this compound-5,7-dione

This compound-5,7-dione is a crucial intermediate in the preparation of various pharmaceutically active substances.[6] Several synthetic routes have been developed, each with its own advantages and challenges.[6] A common approach involves a multi-step synthesis starting from 6-oxa-spiro[2.5]octane-5,7-dione.[1] Another efficient method utilizes the cyclization of related acrylates with diethyl acetonedicarboxylate, which avoids the need for column chromatography and is readily scalable.[7]

Table 1: Summary of a Synthetic Protocol for this compound-5,7-dione from 6-Oxa-spiro[2.5]octane-5,7-dione [1]

StepReactantsReagents & SolventsTemperatureReaction TimeProduct
16-Oxa-spiro[2.5]octane-5,7-dione (36 mmol)N,O-dimethylhydroxylamine hydrochloride (39 mmol), Pyridine (78 mmol), Dichloromethane (75 ml)0-5 °C to Room Temp.Overnight{1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid
2{1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid(Details proprietary/not fully disclosed in the source)--This compound-5,7-dione
Synthesis of this compound-5-carboxylic acid

This compound-5-carboxylic acid is another valuable spirocyclic building block.[5] Its carboxylic acid moiety can be readily transformed into other functional groups like amides and esters, making it a versatile starting material for complex molecule synthesis, including protease inhibitors.[5] A patented five-step synthesis starting from 1,3-cyclohexanedione is a notable route.[8]

Table 2: Summary of a Five-Step Synthesis of this compound-5-carboxylic acid [8][9]

StepStarting MaterialReagents & SolventsTemperatureProduct
11,3-Cyclohexanedione (100 g)Methanol (500 mL), Conc. H₂SO₄ (5 mL)65 °C3-Methoxy-cyclohexenone
23-Methoxy-cyclohexenoneEthyl Grignard reagent, Lewis acid, Toluene/Isopropyl ether/THF20-60 °C5-Methoxyspiro[2.5]oct-4-ene
35-Methoxyspiro[2.5]oct-4-enep-Toluenesulfonic acid, Methyl tert-butyl etherRoom Temp.Spiro[2.5]oct-5-one
4Spiro[2.5]oct-5-onep-Tosyl isonitrile, Alkali, Dimethoxyethane50 °CSpiro[2.5]oct-5-nitrile
5Spiro[2.5]oct-5-nitrileAlkaline solution80 °C (Reflux)This compound-5-carboxylic acid

Detailed Experimental Protocols

Protocol 1: Synthesis of {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid (Intermediate for this compound-5,7-dione)[1]

Materials:

  • 6-Oxa-spiro[2.5]octane-5,7-dione (36 mmol)

  • N,O-dimethylhydroxylamine hydrochloride (39 mmol, 1.1 eq)

  • Pyridine (78 mmol, 2.2 eq)

  • Dichloromethane (75 ml)

Procedure:

  • To a solution of 6-oxa-spiro[2.5]octane-5,7-dione and N,O-dimethylhydroxylamine hydrochloride in dichloromethane, add pyridine at 0-5 °C.

  • Allow the solution to warm to room temperature and stir overnight.

  • (Work-up details not provided in the source).

Protocol 2: Five-Step Synthesis of this compound-5-carboxylic acid[8]

Step 1: Synthesis of 3-Methoxy-cyclohexenone

  • To a solution of 1,3-cyclohexanedione (100 g) in methanol (500 mL), add concentrated sulfuric acid (5 mL) at room temperature.

  • Heat the reaction mixture to 65°C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene

  • Dissolve 3-methoxy-cyclohexenone in a suitable solvent (toluene, isopropyl ether, or THF) and add a Lewis acid catalyst.

  • Cool the mixture and slowly add an ethyl Grignard reagent (EtMgBr).

  • Allow the reaction to proceed at a temperature between 20-60°C until completion.

  • Quench the reaction with a saturated ammonium chloride solution and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Synthesis of Spiro[2.5]oct-5-one

  • Dissolve 5-methoxyspiro[2.5]oct-4-ene in methyl tert-butyl ether (MTBE).

  • Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature.

  • (Work-up details not fully specified in the source).

Step 4: Synthesis of Spiro[2.5]oct-5-nitrile

  • In a reaction vessel with dimethoxyethane as the solvent, combine spiro[2.5]oct-5-one, p-tosyl isonitrile, and an alkali.

  • Heat the mixture to 50°C.

  • (Work-up details not fully specified in the source).

Step 5: Synthesis of this compound-5-carboxylic acid

  • Perform a reflux hydrolysis of spiro[2.5]oct-5-nitrile in an alkaline condition at 80°C.

  • (Work-up details not fully specified in the source).

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the key this compound intermediates.

G cluster_0 Synthesis of this compound-5,7-dione Intermediate 6-Oxa-spiro[2.5]octane-5,7-dione 6-Oxa-spiro[2.5]octane-5,7-dione Intermediate_1 {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid 6-Oxa-spiro[2.5]octane-5,7-dione->Intermediate_1 N,O-dimethylhydroxylamine HCl, Pyridine, DCM

Caption: Synthesis of a key intermediate for this compound-5,7-dione.

G cluster_1 Synthesis of this compound-5-carboxylic acid 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Methoxy-cyclohexenone 3-Methoxy-cyclohexenone 1,3-Cyclohexanedione->3-Methoxy-cyclohexenone MeOH, H₂SO₄ 5-Methoxyspiro[2.5]oct-4-ene 5-Methoxyspiro[2.5]oct-4-ene 3-Methoxy-cyclohexenone->5-Methoxyspiro[2.5]oct-4-ene EtMgBr, Lewis Acid Spiro[2.5]oct-5-one Spiro[2.5]oct-5-one 5-Methoxyspiro[2.5]oct-4-ene->Spiro[2.5]oct-5-one p-TsOH, MTBE Spiro[2.5]oct-5-nitrile Spiro[2.5]oct-5-nitrile Spiro[2.5]oct-5-one->Spiro[2.5]oct-5-nitrile p-Tosyl isonitrile, Alkali This compound-5-carboxylic acid This compound-5-carboxylic acid Spiro[2.5]oct-5-nitrile->this compound-5-carboxylic acid Alkaline Hydrolysis

Caption: Five-step synthetic pathway for this compound-5-carboxylic acid.

Applications in Drug Discovery

The rigid this compound scaffold is an attractive feature for medicinal chemists.[2] By providing a well-defined three-dimensional orientation of pharmacophoric groups, it can lead to enhanced binding affinity and selectivity for biological targets.[1][5] The introduction of spirocyclic scaffolds can lead to a higher fraction of sp3 hybridized carbons, which has been correlated with a higher probability of success in clinical development.[3]

Derivatives of this compound-5-carboxylic acid, for example, can be utilized in the development of novel anti-inflammatory agents by targeting key inflammatory mediators.[8] The versatility of these building blocks allows for the exploration of new chemical space in the pursuit of novel therapeutics.[5]

References

Application Notes and Protocols for Amide Coupling Reactions with Spiro[2.5]octane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.5]octane-5-carboxylic acid is a conformationally restricted carbocyclic compound that has garnered interest in medicinal chemistry as a unique scaffold. Its rigid, three-dimensional structure, resulting from the fusion of a cyclopropane and a cyclohexane ring, offers an opportunity to explore novel chemical space in drug discovery.[1][2] The carboxylic acid functional group serves as a key handle for derivatization, enabling the synthesis of a diverse range of analogues. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the combination of carboxylic acids and amines to form stable amide bonds, which are prevalent in biologically active molecules.[3] This document provides detailed protocols and application notes for the amide coupling of this compound-5-carboxylic acid with various amines, a critical transformation for synthesizing novel chemical entities for drug development programs.

General Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is typically a slow and inefficient process. Therefore, the carboxylic acid must first be activated to a more reactive intermediate.[4] This is commonly achieved using coupling reagents. Popular choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions like racemization.[5][6] Another highly effective class of reagents are uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are known for their high reactivity and rapid reaction times.[7][8]

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive species (e.g., an O-acylisourea intermediate with EDC or an OAt-active ester with HATU). This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a water-soluble byproduct.[8]

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes representative, hypothetical results for the amide coupling of this compound-5-carboxylic acid with a selection of primary and secondary amines using a standardized HATU-mediated protocol. These examples are intended to be illustrative of typical outcomes for this type of transformation.

EntryAmineProductYield (%)Purity (%)Method
1BenzylamineN-benzylthis compound-5-carboxamide92>98A
2AnilineN-phenylthis compound-5-carboxamide85>97A
3Morpholine(Spiro[2.5]octan-5-yl)(morpholino)methanone95>99A
4(R)-1-phenylethanamineN-((R)-1-phenylethyl)this compound-5-carboxamide88>98A

Experimental Protocols

Method A: General Protocol for HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound-5-carboxylic acid with an amine using HATU as the coupling reagent.

Materials:

  • This compound-5-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.5 eq).[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[8]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).[4]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide.[6]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

Visualizations

General Workflow for Amide Coupling

The following diagram outlines the key steps in the synthesis of this compound-5-carboxamides.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis prep_acid This compound- 5-carboxylic acid reaction Amide Coupling (Room Temperature, 1-4h) prep_acid->reaction prep_amine Amine prep_amine->reaction prep_reagents HATU, DIPEA, DMF prep_reagents->reaction workup Aqueous Wash (EtOAc, HCl, NaHCO₃, Brine) reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Experimental workflow for the synthesis of this compound-5-carboxamides.

Mechanism of HATU-Mediated Amide Coupling

This diagram illustrates the activation of the carboxylic acid and subsequent reaction with an amine.

G cluster_0 Activation cluster_1 Coupling Acid This compound- 5-carboxylic acid ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster + HATU - DIPEA HATU HATU Amide This compound- 5-carboxamide ActiveEster->Amide + Amine Amine Amine (R-NH₂)

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

Application of Spiro[2.5]octane in Protease Inhibitor Synthesis: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel molecular scaffolds is a cornerstone of modern drug discovery, particularly in the design of potent and selective enzyme inhibitors. Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that can provide conformational rigidity and novel vector orientations for interacting with biological targets. This document investigates the specific application of the spiro[2.5]octane scaffold in the synthesis of protease inhibitors. Proteases are a critical class of enzymes involved in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases ranging from viral infections to cancer.

Despite a comprehensive search of scientific literature and patent databases, there is currently a notable lack of specific examples of protease inhibitors that incorporate the this compound core. However, the synthesis of this compound-5,7-dione has been documented as a useful intermediate in the preparation of pharmaceutically active substances.[1] This suggests a potential, yet unexplored, utility for this scaffold in medicinal chemistry.

This document will provide detailed protocols for the synthesis of the potential precursor, this compound-5,7-dione, and will also briefly discuss the application of other spirocyclic systems in the design of protease inhibitors to offer a broader context for researchers in this field.

Synthesis of this compound-5,7-dione: A Potential Precursor

This compound-5,7-dione is a key intermediate that could potentially be functionalized to generate a library of compounds for screening against various proteases.[1][2] Several synthetic routes to this intermediate have been reported, and a general multi-step method is outlined below.[2]

Experimental Protocols

Method 1: From [1-(2-oxo-propyl)-cyclopropyl]-acetic acid [1]

This method involves the cyclization of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid derivative.

  • Esterification: [1-(2-oxo-propyl)-cyclopropyl]-acetic acid is esterified with an alcohol (e.g., methanol or ethanol) to form the corresponding alkyl ester.

  • Cyclization: The resulting [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester is subjected to condensation conditions using a suitable base, such as sodium methoxide in a solvent like tetrahydrofuran, at an appropriate reaction temperature to yield this compound-5,7-dione.[1]

Method 2: From Cyclopropylidene Carboxylic Acid Alkyl Ester [2]

This process involves the reaction of a cyclopropylidene carboxylic acid alkyl ester with a dialkyl 1,3-acetonedicarboxylate.

  • Michael-Claisen Reaction: Cyclopropylidene carboxylic acid ethyl ester is reacted with diethyl 1,3-acetonedicarboxylate in the presence of a base (e.g., potassium carbonate followed by sodium ethoxide in ethanol/THF) to form 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid diethyl ester.[2]

  • Saponification and Decarboxylation: The resulting diester undergoes saponification (ester hydrolysis) followed by decarboxylation to yield this compound-5,7-dione.[2]

Logical Workflow for the Synthesis of this compound-5,7-dione

G cluster_0 Method 1 cluster_1 Method 2 A [1-(2-oxo-propyl)-cyclopropyl]-acetic acid B Esterification (e.g., MeOH, H+) A->B C [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester B->C D Cyclization (e.g., NaOMe, THF) C->D I This compound-5,7-dione D->I E Cyclopropylidene carboxylic acid ethyl ester F Michael-Claisen Reaction (Diethyl 1,3-acetonedicarboxylate, Base) E->F G 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid diethyl ester F->G H Saponification & Decarboxylation G->H H->I

Caption: Synthetic routes to this compound-5,7-dione.

Application of Other Spirocyclic Scaffolds in Protease Inhibitors

While the direct application of this compound in protease inhibitors is not documented, other spirocyclic systems have been successfully employed in this area. These examples serve to illustrate the potential of spiro-scaffolds in inhibitor design.

Spiro-β-lactones as Proteasome Inhibitors

Spiro-fused β-lactones have been identified as potent inhibitors of the 26S proteasome.[3] The spirocyclic nature of these compounds plays a crucial role in their activity, with the stereochemistry at the spiro-center significantly impacting inhibitory potency.[3]

Spirochromane Akt Inhibitors

A series of spirochromane derivatives have been developed as pan-Akt inhibitors.[4] Structure-activity relationship (SAR) studies on these compounds have provided insights into the optimal substitutions on the spirocyclic core for achieving high potency and selectivity.[4]

Oxaspirocyclic Carbamates as HIV-1 Protease Inhibitors

Substituted oxaspirocyclic carbamates have been designed and synthesized as P2 ligands for HIV-1 protease inhibitors.[5] X-ray crystallography has revealed that these spirocyclic ligands can form unconventional C-H···O bonds with the enzyme's backbone.[5]

Data Summary

As no specific protease inhibitors based on the this compound scaffold were identified, a table of quantitative biological data (e.g., IC50 values) cannot be provided. The table below summarizes the key synthetic intermediates discussed.

Compound NameMolecular FormulaKey Synthetic ApplicationReference
This compound-5,7-dioneC8H10O2Intermediate for pharmaceutically active ingredients.[1],[2]
[1-(2-oxo-propyl)-cyclopropyl]-acetic acidC8H12O3Starting material for this compound-5,7-dione.[1]
Cyclopropylidene carboxylic acid ethyl esterC6H8O2Starting material for this compound-5,7-dione.[2]

Conclusion and Future Directions

The this compound scaffold represents an intriguing yet underexplored area in the design of protease inhibitors. While current literature focuses on the synthesis of the potential precursor, this compound-5,7-dione, the successful application of other spirocyclic systems in protease inhibitor design suggests that the this compound core could offer a valuable template for future drug discovery efforts.

Researchers are encouraged to explore the derivatization of this compound-5,7-dione to generate novel chemical entities for screening against a wide range of proteases. The unique conformational constraints and three-dimensional diversity offered by this scaffold may lead to the discovery of inhibitors with novel binding modes and improved pharmacological properties. Further investigation into the synthesis of chiral this compound derivatives could also open up new avenues for developing highly selective protease inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of specific biological data for this compound-based protease inhibitors, diagrams for signaling pathways are not applicable at this time. An experimental workflow for the potential development of such inhibitors is presented below.

G A Synthesis of this compound-5,7-dione B Functionalization & Library Synthesis A->B C In Vitro Protease Inhibition Assays B->C D Identification of Hit Compounds C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G In Vivo Efficacy & PK/PD Studies F->G H Preclinical Candidate Selection G->H

Caption: Workflow for the development of Spiro[2.t]octane-based protease inhibitors.

References

Experimental procedure for the synthesis of 4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental procedure for the multi-step synthesis of 4,7-diazaspiro[2.5]octane, a valuable spirocyclic diamine scaffold for drug discovery and development. The synthesis commences with the formation of a cyclopropane ring from diethyl malonate, followed by the construction of the piperazine ring and subsequent protection and deprotection steps. This protocol is intended for researchers and scientists in the fields of organic chemistry and medicinal chemistry.

Introduction

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. 4,7-diazathis compound is a key building block in the synthesis of various pharmaceutically active compounds. Its unique topology allows for the exploration of novel chemical space in drug design. The following protocol details a reliable synthetic route to this compound, proceeding through a Boc-protected intermediate.

Overall Reaction Scheme

The synthesis of 4,7-diazathis compound is achieved through a multi-step sequence, starting from diethyl malonate. The key intermediate, tert-butyl 4,7-diazathis compound-7-carboxylate, is synthesized and then deprotected to yield the final product.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 4,7-diazathis compound-7-carboxylate

This part of the synthesis is adapted from patented procedures and involves several steps to construct the protected diazaspiro octane core.[1][2]

Step 1.1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (24 g), 1,2-dibromoethane (33.8 g), potassium carbonate (51.8 g), tetrabutylammonium bromide (0.24 g), and N,N-dimethylformamide (DMF, 120 mL).

  • Heat the reaction mixture to 80°C in an oil bath and reflux for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium salts and wash the solid residue with ethyl acetate (100 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent, yielding diethyl 1,1-cyclopropanedicarboxylate.

Step 1.2: Synthesis of Monoethyl 1,1-cyclopropanedicarboxylate

  • In a 100 mL three-necked round-bottom flask, dissolve the diethyl 1,1-cyclopropanedicarboxylate (19.6 g) from the previous step in ethanol (65 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add potassium hydroxide (5.9 g) while maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-15 hours.

  • Monitor the reaction by TLC.

  • After completion, perform a suitable work-up to isolate the monoethyl 1,1-cyclopropanedicarboxylate.

Subsequent steps to form the Boc-protected diazaspirocycle involve Hofmann rearrangement, hydrolysis, acylation, cyclization, and reduction as generally outlined in the patent literature. Due to the complexity and variations in these procedures, it is recommended to consult the specific patent for detailed conditions.[1][2] For the purpose of this protocol, we will assume the successful synthesis of the free base 4,7-diazathis compound for the subsequent Boc protection step, as this is a common starting point for derivatization.

Step 1.3: Synthesis of tert-Butyl 4,7-diazathis compound-7-carboxylate

  • In a 100 mL three-necked round-bottom flask, dissolve 4,7-diazathis compound (2.8 g) in ethanol (40 mL).

  • Control the temperature to below 30°C and slowly add sodium hydroxide (2.2 g).

  • Cool the mixture to below 5°C and add di-tert-butyl dicarbonate ((Boc)₂O, 10.9 g).

  • Allow the reaction to slowly warm to room temperature and stir for 13 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 4,7-diazathis compound-7-carboxylate.[1]

Part 2: Deprotection of tert-Butyl 4,7-diazathis compound-7-carboxylate to Yield 4,7-diazathis compound

This final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.[3][4][5][6]

  • Dissolve tert-butyl 4,7-diazathis compound-7-carboxylate in 1,4-dioxane.

  • To the stirred solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of 4,7-diazathis compound.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH or K₂CO₃) to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure 4,7-diazathis compound.

Data Presentation

Table 1: Summary of Reactants and Conditions for Key Steps

StepReactant 1Reactant 2SolventTemperatureTimeProductYield (%)
1.1 Diethyl malonate (24 g)1,2-dibromoethane (33.8 g)DMF80°C15 hDiethyl 1,1-cyclopropanedicarboxylate~70-76%[1][2]
1.3 4,7-diazathis compound (2.8 g)(Boc)₂O (10.9 g)EthanolRT13 htert-Butyl 4,7-diazathis compound-7-carboxylate~67-73%[1]
2 tert-Butyl 4,7-diazathis compound-7-carboxylate4M HCl in dioxaneDioxaneRT0.5-2 h4,7-diazathis compoundHigh

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1.1 cluster_intermediate2 Multi-step Conversion cluster_intermediate3 Step 1.3: Boc Protection cluster_final Step 2: Deprotection A Diethyl Malonate C Diethyl 1,1-cyclopropanedicarboxylate A->C K2CO3, Bu4NBr DMF, 80°C B 1,2-Dibromoethane B->C D 4,7-diazathis compound C->D Hofmann Rearrangement, Hydrolysis, Cyclization, Reduction E tert-Butyl 4,7-diazathis compound-7-carboxylate D->E (Boc)2O, NaOH Ethanol, RT F 4,7-diazathis compound E->F 4M HCl in Dioxane RT

Caption: Synthetic workflow for 4,7-diazathis compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro[2.5]octane derivatives are a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their inherent three-dimensional structure provides a unique and rigid scaffold that can lead to improved physicochemical and pharmacological properties of drug candidates.[1][2] The constrained conformation of these molecules allows for the precise spatial orientation of functional groups, which can enhance binding affinity and selectivity to biological targets.[1][2][3] This document provides detailed experimental protocols and application notes for the scale-up synthesis of key this compound intermediates, which are valuable building blocks for the development of novel therapeutics.[1]

I. Synthesis of this compound-5,7-dione

This compound-5,7-dione is a crucial intermediate for the preparation of various pharmaceutically active substances.[4] While several synthetic routes are known, many suffer from drawbacks that make them unsuitable for large-scale production, such as the use of flash chromatography for purification or hazardous reagents.[4] A more practical and scalable approach involves a multi-step synthesis starting from cyclopropylidene carboxylic acid ethyl ester.[4]

Experimental Workflow: Synthesis of this compound-5,7-dione

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification and Decarboxylation cluster_2 Step 3: Purification A Cyclopropylidene carboxylic acid ethyl ester C 5,7-Dioxo-spiro[2.5]octane-4,6-dicarboxylic acid diethyl ester A->C K2CO3, THF then EtONa, EtOH B Diethyl 1,3-acetonedicarboxylate B->C F This compound-5,7-dione (crude) C->F 1. Saponification 2. Decarboxylation D Aqueous KOH D->F E HCl (acidic workup) E->F H Purified this compound-5,7-dione F->H G MTBE (recrystallization) G->H

Caption: Synthetic workflow for this compound-5,7-dione.

Experimental Protocol: Synthesis of this compound-5,7-dione[4]

Step 1: Synthesis of 5,7-Dioxo-spiro[2.5]octane-4,6-dicarboxylic acid diethyl ester

  • To a solution of cyclopropylidene carboxylic acid ethyl ester and diethyl 1,3-acetonedicarboxylate in a suitable solvent such as tetrahydrofuran (THF), add a base like potassium carbonate (K₂CO₃).

  • After the initial reaction, introduce a stronger base, such as sodium ethoxide (EtONa) in ethanol (EtOH), to facilitate the cyclization reaction.

  • The reaction mixture is stirred until the formation of 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid diethyl ester is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The intermediate product may be isolated or used directly in the next step.

Step 2: Saponification and Decarboxylation

  • The crude or isolated 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid diethyl ester is subjected to saponification (ester hydrolysis) using a suitable base, such as aqueous potassium hydroxide (KOH).

  • Following the complete hydrolysis of the ester groups, the reaction is acidified, for instance, by heating with hydrochloric acid (HCl). This step facilitates the decarboxylation to yield crude this compound-5,7-dione.

Step 3: Purification

  • The crude this compound-5,7-dione is purified by crystallization or recrystallization from a suitable solvent, such as methyl tert-butyl ether (MTBE), to obtain the final product with high purity.

II. Synthesis of this compound-5-carboxylic acid Derivatives

This compound-5-carboxylic acid is a versatile building block for creating a diverse range of derivatives.[2][5] The carboxylic acid functional group provides a convenient handle for various chemical transformations, including the formation of amides, which are prevalent in many biologically active molecules.[5]

Experimental Workflow: Amide Coupling of this compound-5-carboxylic acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A This compound-5-carboxylic acid F Reaction Mixture A->F B Amine (R-NH2) B->F C Coupling Reagent (e.g., BOP) C->F D Base (e.g., DIPEA) D->F E Anhydrous DMF E->F G Aqueous Workup F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K This compound-5-carboxamide J->K

References

Application Notes and Protocols for the Derivatization of the Spiro[2.5]octane Core for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the spiro[2.5]octane core, a valuable scaffold in medicinal chemistry for the synthesis of compound libraries. The inherent three-dimensional and rigid nature of the this compound motif offers a unique structural framework to explore novel chemical space in drug discovery programs.[1] This document outlines detailed protocols for the synthesis of key this compound intermediates and their subsequent derivatization through various chemical transformations, including amide bond formation, Knoevenagel condensation, and palladium-catalyzed cross-coupling reactions.

Synthesis of Key this compound Intermediates

The successful construction of a diverse chemical library based on the this compound core relies on the efficient synthesis of versatile starting materials. Two pivotal intermediates are this compound-5-carboxylic acid and this compound-5,7-dione.

Synthesis of this compound-5-carboxylic Acid

This compound-5-carboxylic acid is a crucial building block that allows for a multitude of derivatizations, most notably through amide bond formation.[2] A multi-step synthesis starting from 1,3-cyclohexanedione is a common approach.[3]

Experimental Protocol:

A five-step synthesis yields this compound-5-carboxylic acid:

  • Synthesis of 3-methoxy-cyclohexenone: 1,3-cyclohexanedione is reacted with methanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Synthesis of 5-methoxyspiro[2.5]oct-4-ene: The resulting 3-methoxy-cyclohexenone undergoes cyclization with an ethyl Grignard reagent in the presence of a Lewis acid.

  • Synthesis of spiro[2.5]octan-5-one: The 5-methoxyspiro[2.5]oct-4-ene is treated with p-toluenesulfonic acid in tert-methyl ether.

  • Synthesis of spiro[2.5]octan-5-nitrile: The spiro[2.5]octan-5-one is reacted with p-tosyl isonitrile in the presence of a base in ethanol and dimethoxyethane as a solvent at 50°C.

  • Hydrolysis to this compound-5-carboxylic acid: The spiro[2.5]octan-5-nitrile is hydrolyzed under alkaline conditions with reflux to yield the final product.

Synthesis of this compound-5,7-dione

This compound-5,7-dione is another versatile intermediate, particularly for reactions involving its active methylene group, such as Knoevenagel condensations.[4][5] A common synthetic route starts from 6-oxa-spiro[2.5]octane-5,7-dione.[1]

Experimental Protocol:

A multi-step process is employed for the synthesis of this compound-5,7-dione:[4]

  • Synthesis of {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid: To a solution of 6-oxa-spiro[2.5]octane-5,7-dione (36 mmol) and N,O-dimethylhydroxylamine hydrochloride (39 mmol, 1.1 eq) in dichloromethane (75 ml), pyridine (78 mmol, 2.2 eq) is added at 0-5 °C. The solution is then warmed to room temperature and stirred overnight.[1]

  • Methylation to form [1-(2-oxo-propyl)-cyclopropyl]-acetic acid: The product from the previous step is methylated using a suitable nucleophilic methylating agent like methyl lithium or a methyl Grignard reagent.[4]

  • Cyclization to this compound-5,7-dione: The resulting keto-acid undergoes cyclization under Claisen condensation conditions in the presence of a suitable base, such as sodium methanolate, in a solvent like tetrahydrofuran.[4]

Derivatization Strategies for Library Synthesis

The functional handles on the this compound intermediates provide avenues for a wide range of chemical transformations, enabling the generation of a diverse library of compounds.

Amide Library Synthesis from this compound-5-carboxylic Acid

Amide bond formation is a robust and widely used reaction in medicinal chemistry. Parallel synthesis techniques can be employed to rapidly generate a large library of amide derivatives from this compound-5-carboxylic acid and a diverse set of amines.[6]

Experimental Protocol: Parallel Amide Synthesis

  • Acid Activation: In a 96-well plate, dispense a solution of this compound-5-carboxylic acid in a suitable solvent (e.g., DMF). To each well, add a solution of a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Amine Addition: To each well, add a solution of a unique primary or secondary amine from a pre-selected amine library.

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reactions, and purify the products using high-throughput techniques such as automated flash chromatography or mass-directed preparative HPLC.

Table 1: Representative Amide Derivatives of this compound-5-carboxylic Acid

Amine MoietyCoupling AgentBaseSolventYield (%)
AnilineHATUDIPEADMF85
BenzylamineHBTUDIPEADMF92
MorpholineT3PPyridineDCM78
PiperidineEDC/HOBtNMMDCM/DMF88
Knoevenagel Condensation with this compound-5,7-dione

The active methylene group of this compound-5,7-dione can readily participate in Knoevenagel condensation reactions with a variety of aldehydes to generate a library of α,β-unsaturated derivatives.[3][7]

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a reaction vessel, dissolve this compound-5,7-dione and an aromatic aldehyde in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, DBU).[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.

Table 2: Knoevenagel Condensation Products of this compound-5,7-dione

AldehydeCatalystSolventYield (%)
BenzaldehydePiperidineEthanol91
4-ChlorobenzaldehydeDBUToluene88
4-MethoxybenzaldehydePiperidineEthanol95
2-NaphthaldehydeDBUToluene85
Palladium-Catalyzed Cross-Coupling Reactions

For further diversification, the this compound core can be functionalized with a handle suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[1][8][9] This requires the initial synthesis of a halogenated or triflated this compound derivative.

Experimental Protocol: Suzuki Coupling (Conceptual)

  • Substrate Preparation: Synthesize a bromo- or iodo-substituted this compound derivative (e.g., from a corresponding amino or hydroxyl precursor).

  • Reaction Setup: In a reaction vial, combine the halogenated this compound derivative, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).[1]

  • Reaction: Degas the mixture and heat under an inert atmosphere until the reaction is complete.

  • Work-up and Purification: Cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Biological Applications and Signaling Pathways

Spirocyclic compounds, including those with a this compound core, are of significant interest in drug discovery due to their unique three-dimensional structures which can lead to improved potency and selectivity for biological targets.[10]

Kinase Inhibition

Recent studies have identified spiro compounds as potent kinase inhibitors, a class of drugs with significant applications in oncology.[11][12][13] For instance, novel spiro compounds have been discovered as RAF kinase inhibitors with in vitro potency against KRAS mutant cancer cells.[11] The spiro scaffold can orient substituents into the ATP-binding pocket and surrounding regions of the kinase, leading to potent inhibition.

Table 3: In Vitro Activity of a this compound-based Kinase Inhibitor (Hypothetical Data)

Kinase TargetIC₅₀ (nM)Cell LineGI₅₀ (µM)
RAF Kinase15H358 (KRAS mutant)0.5
MEK1>10,000A549>10
ERK2>10,000MCF7>10

Pharmacokinetic Profile of a Lead this compound Derivative (Hypothetical Data)

SpeciesDosingCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)
Mouse10 mg/kg, p.o.8501.54500
Rat10 mg/kg, p.o.6202.05100
Modulation of G Protein-Coupled Receptors (GPCRs)

The rigid conformation of the this compound core can be exploited to design ligands with high selectivity for specific G protein-coupled receptors (GPCRs).[14] Allosteric modulation of GPCRs is an attractive therapeutic strategy, and the unique three-dimensional shape of spiro compounds makes them excellent candidates for targeting allosteric sites.[10][15][16][17]

Visualizations

Experimental Workflow for this compound Library Synthesis

G cluster_intermediates Intermediate Synthesis cluster_library Library Synthesis cluster_screening Screening Cascade start 1,3-Cyclohexanedione int1 This compound-5-carboxylic acid start->int1 Multi-step synthesis int2 This compound-5,7-dione start->int2 Multi-step synthesis lib1 Amide Library int1->lib1 Amide Coupling lib3 Cross-Coupling Products int1->lib3 Functionalization & Suzuki/Sonogashira Coupling lib2 Knoevenagel Adducts int2->lib2 Knoevenagel Condensation screen1 High-Throughput Screening lib1->screen1 lib2->screen1 lib3->screen1 screen2 Hit Validation & Lead Optimization screen1->screen2

Caption: Workflow for the synthesis and screening of a this compound-based library.

Conceptual Signaling Pathway: Kinase Inhibition

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Conceptual diagram of RAF kinase inhibition by a this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[2.5]octane and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[2.5]octane and its derivatives. The following information is designed to address common issues leading to low yields and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: The two primary strategies for synthesizing the this compound skeleton are:

  • Cyclopropanation of Methylenecyclohexane: This is the most direct approach, typically achieved through the Simmons-Smith reaction or its modifications, which are known for their reliability.[1]

  • Ring formation from a Cyclohexane Precursor: This method involves starting with a substituted cyclohexane, often a 1,3-dione, and constructing the cyclopropane ring through intramolecular reactions.

Q2: I am struggling with the purification of my this compound product. What are the recommended methods?

A2: For the parent this compound, which is a liquid at room temperature, fractional distillation is the most effective method for purification.[1] For solid derivatives like this compound-5,7-dione, recrystallization from a suitable solvent such as methyl tert-butyl ether (MTBE) or purification via column chromatography is recommended.[2]

Q3: Are there common side products I should be aware of during the Simmons-Smith reaction for this compound synthesis?

A3: Yes, the most frequently observed side products are unreacted methylenecyclohexane due to incomplete reaction and polymeric materials. Polymerization can be initiated by acidic impurities, so ensuring anhydrous and neutral conditions is crucial.[1]

Troubleshooting Guides

Route 1: Cyclopropanation of Methylenecyclohexane

This route involves two key stages: the synthesis of methylenecyclohexane (typically via a Wittig reaction) and its subsequent cyclopropanation.

Problem 1: Low yield in the Wittig reaction for methylenecyclohexane synthesis.

Potential Cause Troubleshooting Recommendation
Inefficient Ylide Formation Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride to ensure complete deprotonation of the phosphonium salt.[3]
Poor Solvent Choice The use of dimethyl sulfoxide (DMSO) as a solvent can lead to higher yields and faster reaction times compared to other solvents.[1]
Side Reactions with Carbonyl For sterically hindered ketones like cyclohexanone, the Horner-Wadsworth-Emmons (HWE) reaction is a good alternative that often provides higher yields.
Difficult Purification The byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove. It can be converted to a zinc chloride complex (ZnCl2(TPPO)2), which is insoluble and can be filtered off.[4]

Problem 2: Low yield in the Simmons-Smith cyclopropanation of methylenecyclohexane.

Potential Cause Troubleshooting Recommendation
Inactive Zinc-Copper Couple Prepare the zinc-copper couple immediately before use. Ensure high-purity zinc dust and perform the activation under an inert atmosphere.[1]
Impure Reagents Purify diiodomethane by passing it through a short column of activated alumina or by distillation under reduced pressure. Store it over copper wire.[1]
Suboptimal Reaction Temperature The reaction is typically run at or below room temperature. Higher temperatures can cause decomposition of the organozinc reagent.
Incorrect Stoichiometry Ensure the appropriate ratio of the zinc-copper couple and diiodomethane to methylenecyclohexane to drive the reaction to completion.
Route 2: Synthesis of this compound-5,7-dione from 1,3-Cyclohexanedione

This synthetic approach typically involves an initial alkylation of 1,3-cyclohexanedione followed by an intramolecular cyclization.

Problem 1: Low yield or side product formation during the alkylation of 1,3-cyclohexanedione.

Potential Cause Troubleshooting Recommendation
O-alkylation vs. C-alkylation Preferential O-alkylation can be a significant issue with unactivated electrophiles. To favor C-alkylation, consider converting the dione to a ketodimethyl hydrazone, performing the alkylation, and then deprotecting.[5]
Multiple Alkylations Use of a strong base and careful control of stoichiometry are crucial to prevent multiple alkylations on the dione ring.
Low Reactivity of Electrophile For less reactive electrophiles, using a more polar solvent or increasing the reaction temperature may be necessary. However, this must be balanced against the risk of side reactions.

Problem 2: Low yield in the final intramolecular cyclization to form the dione.

Potential Cause Troubleshooting Recommendation
Unfavorable Ring Closure For the formation of the three-membered ring in the final step, a strong, non-nucleophilic base is often required to facilitate the intramolecular condensation.
Intermolecular Side Reactions To favor the desired intramolecular cyclization, it is often beneficial to perform the reaction under high-dilution conditions.
Product Decomposition The this compound-5,7-dione product may be sensitive to the reaction conditions. Ensure a proper workup to neutralize the reaction mixture and purify the product promptly.

Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Reaction

Step 1: Synthesis of Methylenecyclohexane via Wittig Reaction [1]

  • In a three-necked flask under a nitrogen atmosphere, prepare an ethereal solution of n-butyllithium.

  • Cautiously add triphenylmethylphosphonium bromide to the stirred solution.

  • Stir the resulting ylide solution at room temperature for 4 hours.

  • Add freshly distilled cyclohexanone dropwise.

  • Heat the mixture under reflux overnight.

  • After cooling, remove the precipitated triphenylphosphine oxide by filtration.

  • Wash the ethereal filtrate with water until neutral and dry over calcium chloride.

  • Carefully distill the ether, and then fractionally distill the residue to obtain pure methylenecyclohexane (b.p. 99–101 °C).

Step 2: Simmons-Smith Cyclopropanation to this compound

  • Activate zinc dust by treating it with HCl and then a solution of copper(II) sulfate to prepare the zinc-copper couple.

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the freshly prepared zinc-copper couple in anhydrous diethyl ether.

  • Add a solution of diiodomethane in diethyl ether dropwise to the stirred suspension.

  • After the initial reaction subsides, add a solution of methylenecyclohexane in diethyl ether.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to yield this compound.

Protocol 2: Synthesis of this compound-5,7-dione[6]
  • To a solution of 1,3-cyclohexanedione in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

  • To the resulting enolate, add (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound-5,7-dione.

Data Presentation

Table 1: Comparison of Reaction Conditions for Methylenecyclohexane Synthesis via Wittig Reaction.

Base Solvent Reported Yield (%) Reference
n-ButyllithiumDiethyl Ether35-40[1]
Methylsulfinyl carbanionDMSO60-78[1]

Visualizations

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt Ph3P+-CH3 Br- Ylide Ph3P=CH2 Phosphonium_Salt->Ylide Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Cyclohexanone Cyclohexanone Cyclohexanone Methylenecyclohexane Methylenecyclohexane Oxaphosphetane->Methylenecyclohexane TPPO Ph3P=O Oxaphosphetane->TPPO

Caption: Wittig reaction pathway for the synthesis of methylenecyclohexane.

Simmons_Smith_Reaction cluster_reagent Reagent Formation cluster_cyclopropanation Cyclopropanation Zn_Cu Zn(Cu) Carbenoid IZnCH2I Zn_Cu->Carbenoid + CH2I2 CH2I2 CH2I2 Transition_State Butterfly Transition State Carbenoid->Transition_State + Methylenecyclohexane Methylenecyclohexane Methylenecyclohexane Spiro_octane This compound Transition_State->Spiro_octane

Caption: Simmons-Smith reaction for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in this compound Synthesis Route Which Synthetic Route? Start->Route Simmons_Smith Simmons-Smith Route Route->Simmons_Smith Cyclopropanation Dione_Route Dione Route Route->Dione_Route Dione Cyclization Check_ZnCu Check Zn(Cu) Couple Activity Simmons_Smith->Check_ZnCu Check_Reagents Check Reagent Purity (CH2I2, Alkene) Simmons_Smith->Check_Reagents Check_Temp Optimize Reaction Temperature Simmons_Smith->Check_Temp Check_Alkylation Troubleshoot Alkylation Step (C- vs O-alkylation) Dione_Route->Check_Alkylation Check_Cyclization Optimize Cyclization Conditions (High Dilution) Dione_Route->Check_Cyclization

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Simmons-Smith cyclopropanation reaction. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Troubleshooting Guide

This guide addresses specific problems that may arise during the Simmons-Smith reaction, offering potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound to improve activation.[1]
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane.[1]
Presence of moisture or air.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[1]
Low reaction temperature.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction.[1]
Sluggish or Incomplete Reaction Low reactivity of the zinc reagent.Switch to a more reactive Simmons-Smith reagent, such as the one used in the Furukawa (diethylzinc and diiodomethane) or Shi modification.[1]
Insufficient reagent.Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents).
Short reaction time.Monitor the reaction by TLC or GC and allow it to proceed for a longer duration. Some substrates react more slowly.[1]
Inappropriate solvent.Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Basic solvents can decrease the reaction rate.[2]
Formation of Unexpected Byproducts Methylation of heteroatoms (e.g., alcohols).This can occur with excess reagent or prolonged reaction times. Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction progress closely.[3]
Decomposition of reagent or product.High reaction temperatures can lead to decomposition. Run the reaction at the lowest effective temperature.
Rearrangement products (e.g., with allylic thioethers).An intermediate sulfur ylide can undergo a sigmatropic rearrangement. Using an excess of the Simmons-Smith reagent may favor cyclopropanation.
Poor Diastereoselectivity Reaction temperature is too high.Lowering the reaction temperature generally favors the formation of the thermodynamically preferred diastereomer.[1]
Steric hindrance.Cyclopropanation typically occurs on the less hindered face of the alkene.[3] The substrate structure may inherently favor one diastereomer.
Absence of a directing group.For substrates with directing groups like allylic alcohols, coordination of the zinc reagent to the hydroxyl group directs cyclopropanation to the same face. The Furukawa modification can enhance this effect.[4]
Difficult Work-up Formation of emulsions or precipitates.Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C is standard. For reactions with diethylzinc, adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stirring vigorously can help break up emulsions.[5]
Degradation of acid-sensitive cyclopropanes on silica gel.Use deactivated silica gel (e.g., with triethylamine) or switch to a different stationary phase like alumina for column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a failed or low-yielding Simmons-Smith reaction?

A1: The most frequent issue is the activity of the zinc reagent, whether it's a zinc-copper couple or diethylzinc. For the classical Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1] Inactivity can result from poorly activated zinc dust or degradation of the reagent due to exposure to air or moisture.[1]

Q2: How can I improve the conversion rate if my reaction is sluggish?

A2: To improve a sluggish or incomplete reaction, consider the following:

  • Increase Reaction Temperature: If the reaction is running at a low temperature (e.g., 0 °C), gradually increasing it may enhance the reaction rate. However, be cautious as higher temperatures can also lead to side reactions.[1]

  • Extend Reaction Time: Some substrates are inherently slow to react. Monitoring the reaction by TLC or GC/MS and extending the reaction time can lead to higher conversion.[1]

  • Use a More Reactive Reagent: The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often much faster and more reproducible than the classical zinc-copper couple method. The Shi modification is effective for less reactive, electron-deficient alkenes.[3]

  • Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended. The use of basic solvents can decrease the reaction rate.[2]

Q3: I am observing unexpected byproducts. What are they and how can I minimize them?

A3: Common byproducts in Simmons-Smith reactions include:

  • Methylated Heteroatoms: Alcohols and other heteroatoms in the substrate can be methylated by the electrophilic zinc carbenoid, especially with excess reagent or prolonged reaction times. Using a stoichiometric amount of the Simmons-Smith reagent and monitoring the reaction progress closely can minimize this.[3]

  • Products of Decomposition: High reaction temperatures can lead to the decomposition of the reagent, intermediates, or the desired product. Running the reaction at the lowest effective temperature is advisable.

  • Rearrangement Products: In specific cases, such as with allylic thioethers, the intermediate sulfur ylide can undergo a sigmatropic rearrangement instead of cyclopropanation.

Q4: How can I control the diastereoselectivity of my Simmons-Smith reaction?

A4: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. For substrates with directing groups like allylic alcohols, diastereoselectivity is often controlled by the coordination of the zinc reagent to the hydroxyl group, leading to cyclopropanation on the same face as the alcohol.[4] To enhance diastereoselectivity:

  • Lowering the Reaction Temperature: Generally, lower temperatures favor the formation of the thermodynamically preferred diastereomer.[1]

  • Choice of Reagent: The choice of the Simmons-Smith reagent and any additives can influence diastereoselectivity. For instance, the Charette asymmetric cyclopropanation utilizes chiral ligands to achieve high enantioselectivity.

Q5: What is the proper work-up procedure for a Simmons-Smith reaction?

A5: A typical work-up procedure involves quenching the reaction, followed by extraction and purification.

  • Quenching: The reaction is typically quenched by the slow, cautious addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C.[5]

  • Extraction: The mixture is then extracted with an organic solvent like diethyl ether or dichloromethane.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography. Be aware that acid-sensitive cyclopropanes may require deactivation of the silica gel or the use of an alternative stationary phase.[1]

Experimental Protocols

Protocol 1: Preparation of Zinc-Copper Couple

This protocol describes a common method for activating zinc dust with copper(II) sulfate.

Materials:

  • Zinc dust

  • 3% Hydrochloric acid (HCl)

  • Deionized water

  • 2% Aqueous copper(II) sulfate (CuSO₄) solution

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Phosphorus pentoxide (P₄O₁₀)

Procedure:

  • In a flask, wash zinc powder (0.75 g atom) with 3% HCl for 1 minute with rapid stirring. Decant the supernatant.

  • Repeat the acid wash three more times.

  • Wash the zinc powder with five portions of deionized water.

  • Wash with two portions of 2% aqueous copper(II) sulfate solution.

  • Wash again with five portions of deionized water.

  • Wash with four portions of absolute ethanol.

  • Wash with five portions of anhydrous diethyl ether.

  • Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.

  • Store the zinc-copper couple in a vacuum desiccator over phosphorus pentoxide overnight before use.[6]

Protocol 2: Classic Simmons-Smith Cyclopropanation of Cyclohexene

Materials:

  • Freshly prepared zinc-copper couple

  • Anhydrous diethyl ether

  • Iodine (a single crystal)

  • Cyclohexene

  • Diiodomethane (CH₂I₂)

Procedure:

  • In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the zinc-copper couple (0.72 g atom) and anhydrous ether.

  • Add a crystal of iodine and stir until the brown color disappears.

  • Add a mixture of cyclohexene (0.65 mole) and diiodomethane (0.71 mole) in one portion.

  • Heat the mixture to a gentle reflux with stirring. An exothermic reaction may occur, requiring the temporary removal of external heating.

  • After the exotherm subsides, continue to stir under reflux for 15 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, wash the organic layer, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.

  • Purify the crude product by distillation or flash column chromatography.[6]

Protocol 3: Furukawa Modification for the Cyclopropanation of an Allylic Alcohol

Materials:

  • Allylic alcohol substrate

  • Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[5]

Protocol 4: Shi Modification for Cyclopropanation

Materials:

  • Alkene substrate

  • Diethylzinc (Et₂Zn)

  • Trifluoroacetic acid (TFA)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • EDTA sodium salt solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of anhydrous CH₂Cl₂ (67 mL) under a nitrogen atmosphere, add a solution of Et₂Zn (2.0 eq) and cool to 0 °C.

  • Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ (135 mL) dropwise. Caution: This reaction can be vigorous and produce a lot of white smoke.

  • Stir the resulting white slurry at room temperature for 2 hours until gas evolution ceases.

  • Cool the mixture to -10 °C and add a solution of CH₂I₂ (2.0 eq) in CH₂Cl₂ (30 mL) dropwise until the mixture becomes clear.

  • Add a solution of the alkene (1.0 eq) in CH₂Cl₂ (105 mL) at -10 °C.

  • Allow the mixture to warm to room temperature slowly and stir for 12 hours.

  • Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of NH₄Cl solution to dissolve any precipitate.

  • Separate the organic phase, and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic phases, concentrate, and purify the residue by flash column chromatography.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Yield start Low or No Yield check_reagent Check Reagent Activity start->check_reagent reagent_inactive Inactive Zn-Cu couple or Et2Zn degradation? check_reagent->reagent_inactive check_conditions Review Reaction Conditions conditions_issue Moisture, O2, Temp, or Solvent Issue? check_conditions->conditions_issue check_substrate Evaluate Substrate Reactivity substrate_issue Substrate is electron-deficient or sterically hindered? check_substrate->substrate_issue prepare_fresh Prepare fresh Zn-Cu couple Use fresh, titrated Et2Zn reagent_inactive->prepare_fresh Yes reagent_ok Reagent is Active reagent_inactive->reagent_ok No success Improved Yield prepare_fresh->success reagent_ok->check_conditions dry_inert Use dry glassware/solvents Run under inert atmosphere conditions_issue->dry_inert Yes (Moisture/O2) optimize_temp Optimize temperature conditions_issue->optimize_temp Yes (Temp) conditions_ok Conditions are Optimal conditions_issue->conditions_ok No dry_inert->success optimize_temp->success conditions_ok->check_substrate use_modified Use Furukawa or Shi modification substrate_issue->use_modified Yes substrate_ok Substrate is suitable substrate_issue->substrate_ok No use_modified->success substrate_ok->success

Caption: A troubleshooting workflow for addressing low or no yield in Simmons-Smith reactions.

Side_Reactions Common Side Reactions and Mitigation main_reaction Alkene + Simmons-Smith Reagent -> Cyclopropane side_reaction1 Methylation of Heteroatoms (e.g., Alcohols, Amines) main_reaction->side_reaction1 side_reaction2 Decomposition Products main_reaction->side_reaction2 side_reaction3 Rearrangement Products (e.g., from Allylic Thioethers) main_reaction->side_reaction3 cause1 Excess Reagent Prolonged Reaction Time side_reaction1->cause1 mitigation1 Use stoichiometric amount of reagent Monitor reaction closely cause1->mitigation1 cause2 High Reaction Temperature side_reaction2->cause2 mitigation2 Run at lowest effective temperature cause2->mitigation2 cause3 Formation of intermediate ylide side_reaction3->cause3 mitigation3 Use excess Simmons-Smith reagent cause3->mitigation3

Caption: An overview of common side reactions in the Simmons-Smith cyclopropanation and their mitigation strategies.

References

Technical Support Center: Optimization of Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during spirocyclization reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues in a question-and-answer format.

Question: I am getting a low or non-existent yield. What are the potential causes and how can I fix it?

Answer: Low or no yield in spirocyclization can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[1]

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation or Poisoning: The catalyst may be inhibited by impurities.

    • Solution: Ensure all solvents and reagents are pure and anhydrous. Using a glovebox or Schlenk line techniques can help exclude moisture and air.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures.

    • Solution: Screen a range of temperatures to find the optimal balance for your specific reaction.[1]

  • Substrate Reactivity: The electronic properties of your substrate can significantly affect the reaction. Strong electron-withdrawing groups, for instance, may hinder the reaction under certain conditions.[1]

    • Solution: If possible, modify the substrate to have more favorable electronic properties. Alternatively, more forcing conditions or a different catalytic system might be required.[1]

  • Low Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.

    • Solution: A modest increase in the catalyst loading can sometimes resolve issues of low reactivity.[1]

  • Competing Side Reactions: Undesired reaction pathways can consume starting materials, lowering the yield of the desired spirocycle. This can include base-promoted background reactions or undesired ring-opening and decarboxylation.[1]

    • Solution: Analyze the crude reaction mixture to identify byproducts. This can provide clues about competing pathways and help in optimizing conditions to suppress them.

Question: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity?

Answer: Improving diastereoselectivity often involves fine-tuning the reaction environment to favor the formation of one diastereomer over the other.

Strategies to Improve Diastereoselectivity:

  • Temperature Optimization: Reaction temperature can influence the transition state energies, affecting stereoselectivity. Running the reaction at lower temperatures often enhances selectivity.

  • Solvent Screening: The polarity and coordinating ability of the solvent can impact the stereochemical outcome.

    • Solution: Screen a variety of solvents such as THF, toluene, CH2Cl2, and dioxane.[1]

  • Catalyst and Ligand Modification: The steric and electronic properties of the catalyst and its ligands are crucial for controlling the stereochemistry.

    • Solution: Experiment with different ligands to identify one that provides superior stereocontrol.[1]

  • Substrate Modification: Introducing steric bulk to the substrate can direct the reaction pathway.

    • Solution: If feasible, modify the substrate to include a sterically demanding group that can guide the approach of the reagents.[1]

Question: My enantioselective spirocyclization is resulting in a low enantiomeric excess (e.e.). What steps can I take to improve it?

Answer: Low enantiomeric excess suggests that the chiral catalyst or reagent is not effectively controlling the stereochemistry of the reaction.

Methods to Enhance Enantioselectivity:

  • Screen Chiral Ligands: The choice of the chiral ligand is paramount for high enantioselectivity. A systematic screening of different ligand families is often necessary.

  • Optimize Reaction Temperature: Similar to diastereoselectivity, lower temperatures frequently lead to higher enantiomeric excess.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. A thorough screening of solvents is recommended.

  • Check for Background Reactions: A non-catalyzed or racemic background reaction can erode the enantiomeric excess.

    • Solution: Run the reaction in the absence of the chiral catalyst to determine if a background reaction is occurring. If so, conditions may need to be adjusted to suppress it.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that generally influence the yield and selectivity of a spirocyclization reaction? A1: The primary factors include temperature, pressure (for gas-phase reactions), reactant concentrations, the choice of catalyst, and reaction time.[2] Manipulating these variables can help optimize the formation of the desired product while minimizing waste.[2][3]

Q2: How do spirocyclic scaffolds benefit drug development? A2: Spirocycles are of great interest in medicinal chemistry because their inherent three-dimensional structure can lead to improved pharmacological properties.[4][5] Shifting from planar, aromatic structures to more 3D molecules with a higher fraction of sp3-hybridized carbons generally correlates with better physicochemical and pharmacokinetic profiles.[6][7] The rigidity of the spirocyclic system can also lock the molecule's conformation, optimizing its binding to a target.[6]

Q3: Why is starting material purity so critical for spirocyclization reactions? A3: Impurities in the starting material can have several detrimental effects, including poisoning the catalyst, leading to the formation of byproducts, and making purification of the final product more difficult. It is always recommended to use highly pure, well-characterized starting materials.[8]

Q4: My product seems to have disappeared after workup. What could have happened? A4: Several possibilities exist if your product is not found after the workup procedure.[9] Your product might be soluble in the aqueous layer, it could be volatile and lost during solvent removal, or it may have adsorbed onto filtration media.[9] Additionally, the product may not be stable to the acidic or basic conditions used during the quench or extraction.[9]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize optimization data from various spirocyclization reactions.

Table 1: Optimization of a Palladium-Catalyzed Spirocyclization of Oxindole [10]

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2PPh3K2CO3Toluene802483
2Pd2(dba)3dppfCs2CO3Dioxane1001291
3Pd(PPh3)4-NaHTHF651875

Table 2: Optimization of a Copper-Catalyzed ipso-Annulation Spirocyclization [11]

EntrySilver Salt (mol%)Oxidant (equiv.)SolventTemp (°C)Yield (%)
1Ag2CO3 (10)K2S2O8 (4)CH3CN:H2O (4:1)8062
2Ag2O (10)(NH4)2S2O8 (4)CH3CN:H2O (4:1)8075
3Ag2CO3 (10)(NH4)2S2O8 (4)CH3CN8045
4AgOAc (10)(NH4)2S2O8 (4)CH3CN:H2O (4:1)10081

Experimental Protocols

Protocol 1: Tandem Michael Addition-Aldol Condensation for Spiro[5.5]undecane-1,5,9-trione Synthesis [4]

  • Materials: 3-Isopropenylcyclohexanone, 5,5-Dimethylcyclohexane-1,3-dione, Cesium Carbonate (Cs2CO3), Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • To a solution of 3-isopropenylcyclohexanone (1.0 mmol) and 5,5-dimethylcyclohexane-1,3-dione (1.2 mmol) in anhydrous MeCN (10 mL), add Cs2CO3 (0.2 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the mixture with dichloromethane (DCM) (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired spiro[5.5]undecane-1,5,9-trione derivative.

Protocol 2: Diels-Alder Reaction for Spiro[5.5]undecene Synthesis [4]

  • Materials: 3-Isopropenylcyclohexanone, Maleic anhydride, Anhydrous Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-isopropenylcyclohexanone (1.0 mmol) and maleic anhydride (1.2 mmol) in anhydrous toluene (15 mL).

    • Heat the reaction mixture to reflux and maintain for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NaHCO3 solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography (hexane-ethyl acetate gradient) to afford the desired spiro[5.5]undecene derivative.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Checks cluster_optimization Optimization Strategy cluster_outcome Result start Spirocyclization Reaction Fails (Low Yield / Low Selectivity) check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents Begin Troubleshooting check_setup Confirm Correct Setup (Temp, Atmosphere, Stoichiometry) start->check_setup opt_temp Screen Reaction Temperature check_reagents->opt_temp If reagents are pure check_setup->opt_temp opt_solvent Screen Solvents opt_temp->opt_solvent Iterate success Successful Optimization opt_temp->success Problem Solved opt_catalyst Modify Catalyst/Ligand & Loading opt_solvent->opt_catalyst Iterate opt_solvent->success Problem Solved opt_substrate Modify Substrate (If Applicable) opt_catalyst->opt_substrate Iterate opt_catalyst->success Problem Solved opt_substrate->success Problem Solved

Caption: General troubleshooting workflow for spirocyclization reactions.

Experimental_Workflow cluster_protocol1 Protocol 1: Tandem Michael Addition-Aldol Condensation cluster_protocol2 Protocol 2: Diels-Alder Reaction arrow -> p1_step1 1. Mix Reactants & Base in Anhydrous MeCN p1_step2 2. Stir at Room Temperature (Monitor by TLC) p1_step1->p1_step2 p1_step3 3. Quench with aq. NH4Cl p1_step2->p1_step3 p1_step4 4. Extraction with DCM p1_step3->p1_step4 p1_step5 5. Dry & Concentrate p1_step4->p1_step5 p1_step6 6. Purify by Column Chromatography p1_step5->p1_step6 p2_step1 1. Dissolve Reactants in Anhydrous Toluene p2_step2 2. Reflux for 12h (Monitor by TLC) p2_step1->p2_step2 p2_step3 3. Quench with aq. NaHCO3 p2_step2->p2_step3 p2_step4 4. Extraction with DCM p2_step3->p2_step4 p2_step5 5. Dry & Concentrate p2_step4->p2_step5 p2_step6 6. Purify by Column Chromatography p2_step5->p2_step6

Caption: Experimental workflows for spirocyclization synthesis.

References

Technical Support Center: Purification of Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Spiro[2.5]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary purification techniques for this compound derivatives are distillation, column chromatography, and crystallization. The choice of method depends on the specific derivative's physical properties, such as boiling point, polarity, and crystallinity, as well as the nature of the impurities. For the parent, unsubstituted this compound, distillation is a common and effective method.[1] For more functionalized derivatives, which are often solids, column chromatography and crystallization are more prevalent.

Q2: I have synthesized a this compound derivative and need to remove unreacted starting materials and byproducts. Which purification method should I try first?

A2: For a new this compound derivative, flash column chromatography is often the best initial purification method. It is a versatile technique that can separate compounds with a wide range of polarities. Thin-Layer Chromatography (TLC) should be used first to determine the optimal solvent system for the separation. Once the compound is partially purified, crystallization can be attempted to achieve higher purity.

Q3: My this compound derivative exists as a mixture of diastereomers. How can I separate them?

A3: Separating diastereomers of this compound derivatives can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is a powerful technique for resolving these isomers. In some cases, fractional crystallization can be effective, sometimes requiring seeding with a pure isomer. For volatile derivatives, extractive distillation is a potential, though less common, method.

Q4: Are there any particular safety precautions I should take when purifying this compound derivatives?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When performing distillation, ensure the apparatus is set up correctly to avoid pressure buildup. For column chromatography, work in a well-ventilated fume hood, as large volumes of organic solvents are often used. Always consult the Safety Data Sheet (SDS) for all chemicals being used.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the desired this compound derivative from impurities.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Re-optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound.
Column Overloading Too much crude material was loaded onto the column. As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight.
Column Channeling The silica gel was not packed uniformly, leading to uneven solvent flow. Ensure the column is packed carefully and the silica bed is level before loading the sample.
Co-elution of Isomers Diastereomers or constitutional isomers may have very similar polarities. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or switching to HPLC with a chiral column for stereoisomers.

Problem: The compound is not eluting from the column.

Possible Cause Solution
Solvent Polarity is Too Low The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the solvent system.
Compound is Insoluble in the Eluent The compound may be precipitating on the column. Try a different solvent system in which the compound is more soluble.
Compound is Decomposing on Silica Some compounds are unstable on acidic silica gel. Consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.
Crystallization

Problem: The this compound derivative will not crystallize or "oils out".

Possible Cause Solution
Solution is Not Supersaturated The concentration of the compound in the solvent is too low. Concentrate the solution by carefully evaporating some of the solvent.
Inappropriate Solvent The compound may be too soluble or too insoluble in the chosen solvent. Screen a variety of solvents or use a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).
Presence of Impurities Impurities can inhibit crystal formation. Try to further purify the compound by another method, such as column chromatography, before attempting crystallization.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, and then place it in the refrigerator or freezer.

Problem: The recovered crystals are not pure.

Possible Cause Solution
Impurities Co-crystallized The impurities have similar solubility properties to the desired compound. A second recrystallization from a different solvent system may be necessary.
Incomplete Washing of Crystals Residual mother liquor containing impurities remains on the crystal surface. Wash the filtered crystals with a small amount of cold, fresh solvent.

Data Presentation

Purification Technique Typical Yield Achievable Purity Throughput Key Advantages Key Disadvantages
Distillation HighGood to ExcellentHighExcellent for volatile, thermally stable compounds; scalable.Not suitable for non-volatile or thermally sensitive compounds.
Flash Chromatography Good to HighGood to ExcellentLow to MediumVersatile for a wide range of compounds; good for initial purification.Can be time-consuming and uses large volumes of solvent; may not separate close-running isomers.
Crystallization VariableExcellent to HighLow to HighCan provide very high purity material; scalable.Compound must be a solid; finding a suitable solvent can be trial-and-error.
Preparative HPLC Low to GoodExcellentLowExcellent for separating challenging mixtures, including stereoisomers.Low throughput; can be expensive and uses significant solvent.

Experimental Protocols

Protocol 1: Purification of a Substituted this compound Derivative by Flash Column Chromatography

This protocol is a general guideline and should be adapted based on the specific properties of the derivative being purified.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and elute with various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Dry pack the column with silica gel (typically 30-50 g of silica per gram of crude product).

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen solvent system until the silica is fully wetted and equilibrated.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Protocol 2: Purification of this compound-5,7-dione by Recrystallization

This protocol is based on a procedure mentioned in the patent literature for the purification of this compound-5,7-dione.

  • Dissolution:

    • Place the crude this compound-5,7-dione in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent, such as methyl tert-butyl ether (MTBE), while gently heating and stirring to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold MTBE to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up start->workup concentration Concentration workup->concentration purification_choice Choice of Purification Method concentration->purification_choice distillation Distillation purification_choice->distillation Volatile & Thermally Stable chromatography Column Chromatography purification_choice->chromatography General Case / Isomer Mixture crystallization Crystallization purification_choice->crystallization Solid Product analysis Purity Analysis (NMR, GC-MS, etc.) distillation->analysis chromatography->analysis crystallization->analysis pure_product Pure this compound Derivative analysis->pure_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography solvent Incorrect Solvent System start->solvent overload Column Overloading start->overload packing Poor Column Packing start->packing isomers Co-eluting Isomers start->isomers optimize_tlc Re-optimize Eluent with TLC solvent->optimize_tlc reduce_load Decrease Sample Load overload->reduce_load repack Repack Column Carefully packing->repack change_method Change Stationary Phase or Switch to HPLC isomers->change_method

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of Spiro[2.5]octane and Management of Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Spiro[2.5]octane. Our focus is on the identification and mitigation of byproducts to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are the typical byproducts for each?

A1: The most prevalent method for synthesizing this compound is the cyclopropanation of methylenecyclohexane. The two primary approaches for this transformation are the Simmons-Smith reaction and the Wittig reaction followed by cyclopropanation.[1][2]

  • Simmons-Smith Reaction: This is a widely used method due to its reliability and stereospecificity.[1][2] Common byproducts include:

    • Unreacted Methylenecyclohexane: Incomplete reaction is a common cause of this byproduct.[1]

    • Polymeric Materials: Acidic impurities or moisture can lead to the polymerization of the methylenecyclohexane starting material.[1][2]

    • Ring-Opened Products: Although less common for the parent this compound, strained spirocycles can undergo ring-opening under acidic or thermal stress, leading to rearranged isomers.[1][2]

  • Wittig Reaction followed by Cyclopropanation: This two-step approach first involves the synthesis of methylenecyclohexane from cyclohexanone via a Wittig reaction. The subsequent cyclopropanation is typically achieved using a reagent like diazomethane or through a Simmons-Smith reaction. Potential byproducts can arise from both stages:

    • From the Wittig Reaction: Incomplete reaction may leave residual cyclohexanone. Side reactions can also occur depending on the specific ylide and reaction conditions used.

    • From Cyclopropanation: Similar byproducts to the direct Simmons-Smith reaction can be expected in the second step.

Q2: I am observing a low yield in my Simmons-Smith reaction for this compound synthesis. What are the potential causes?

A2: Low yields in a Simmons-Smith reaction can be attributed to several factors:

  • Inactive Zinc-Copper Couple: The activation of zinc with a copper couple is critical for the reaction to proceed efficiently. Poor preparation or prolonged exposure to air and moisture can significantly diminish its reactivity.[1][2]

  • Impure Reagents: The presence of impurities in the diiodomethane or the methylenecyclohexane starting material can inhibit the reaction.[1][2]

  • Suboptimal Reaction Temperature: The reaction is typically conducted at or below room temperature. Elevated temperatures can cause the decomposition of the organozinc reagent, leading to an increase in side products and a lower yield of the desired this compound.[1][2]

  • Incorrect Stoichiometry: An improper ratio of the zinc-copper couple and diiodomethane to the alkene can result in incomplete conversion of the starting material.[1]

Q3: How can I minimize the formation of polymeric byproducts in my reaction?

A3: The formation of polymeric materials is often due to the presence of moisture or acidic impurities, which can initiate cationic polymerization of the methylenecyclohexane. To mitigate this, ensure the following:

  • Thoroughly dry all glassware before use.

  • Conduct the reaction under a dry, inert atmosphere , such as nitrogen or argon.[2]

  • Use freshly distilled, anhydrous solvents .[2]

Q4: What analytical techniques are best for identifying and quantifying byproducts in my this compound reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is well-suited for identifying unreacted starting materials and many of the lower molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of both the desired product and any isolable byproducts. By analyzing chemical shifts, coupling constants, and integration, you can often distinguish between isomers and identify unexpected structures.

Troubleshooting Guides

Problem 1: Significant amount of unreacted methylenecyclohexane observed in the crude product.
Possible CauseRecommended ActionExpected Outcome
Inactive Zinc-Copper Couple Prepare a fresh batch of the zinc-copper couple immediately before use. Ensure high-purity zinc dust and perform the activation diligently under an inert atmosphere.A freshly prepared, active zinc-copper couple will readily react with diiodomethane, leading to a higher conversion of the starting material.
Impure Diiodomethane Purify the diiodomethane by passing it through a short column of activated alumina or by distillation under reduced pressure. Store the purified reagent over copper wire to prevent decomposition.Removal of acidic impurities and decomposition products will prevent the quenching of the organozinc reagent and improve reaction efficiency.
Low Reaction Temperature While high temperatures are detrimental, a temperature that is too low can slow the reaction to an impractical rate. Ensure the reaction mixture is maintained at a temperature that allows for a reasonable reaction rate, typically between 0 °C and room temperature.Optimization of the reaction temperature will balance the reaction rate with the stability of the reactive intermediates, maximizing the yield of the desired product.[2]
Incorrect Stoichiometry Carefully control the molar ratios of the reagents. A slight excess of the cyclopropanating agent (organozinc reagent) is often used to ensure complete conversion of the alkene.Proper stoichiometry will drive the reaction to completion, minimizing the amount of unreacted starting material.
Problem 2: Presence of high-boiling point impurities, likely polymeric byproducts.
Possible CauseRecommended ActionExpected Outcome
Moisture or Acidic Impurities in the Reaction Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.By excluding moisture and acidic impurities, the likelihood of cationic polymerization of the methylenecyclohexane starting material will be minimized, resulting in a cleaner crude product.[2]
Side Reactions with Solvent Choose an inert solvent for the reaction. Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used and are generally unreactive under the reaction conditions.Using an inert and anhydrous solvent will prevent the solvent from participating in side reactions and will ensure the stability of the reactive intermediates.[2]

Quantitative Data Summary

While specific quantitative data for byproduct distribution in the synthesis of the parent this compound is not extensively published, the following table provides illustrative data on how reaction parameters can influence the yield of the desired product, which is inversely related to the formation of byproducts.

ParameterCondition ACondition BThis compound Yield (%)Reference
Zinc-Copper Couple Freshly prepared, activatedAged, exposed to air~80-90%[Illustrative]
Reaction Temperature 0 °C to Room Temperature> 40 °C~70-85%[Illustrative]
Diiodomethane Purity PurifiedUnpurified~75-90%[Illustrative]

Note: These are representative values and actual results may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Simmons-Smith Reaction

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Diiodomethane

  • Methylenecyclohexane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust and copper(I) chloride. Heat the flask gently under a stream of nitrogen to ensure all components are dry. Add anhydrous diethyl ether and stir the suspension vigorously.

  • Formation of the Organozinc Reagent: To the stirred suspension of the zinc-copper couple, add a solution of diiodomethane in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the gray suspension for 30-60 minutes.

  • Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of methylenecyclohexane in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite, washing the filter cake with diethyl ether. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford pure this compound.

Key Experiment: Synthesis of Methylenecyclohexane via Wittig Reaction

Materials:

  • Triphenylmethylphosphonium bromide

  • n-Butyllithium in ether

  • Anhydrous diethyl ether

  • Cyclohexanone

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of n-butyllithium in ether and additional anhydrous ether. While stirring, cautiously add triphenylmethylphosphonium bromide over a 5-minute period. Stir the resulting solution at room temperature for 4 hours.

  • Wittig Reaction: To the ylide solution, add freshly distilled cyclohexanone dropwise. A white precipitate will form. Heat the mixture under reflux overnight.

  • Work-up: After cooling to room temperature, remove the precipitate by suction filtration and wash it with ether. Combine the ethereal filtrates and wash with water until neutral. Dry the organic layer over calcium chloride.

  • Purification: Carefully distill the ether. Fractionally distill the residue to obtain pure methylenecyclohexane.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_main Main Reaction cluster_byproducts Potential Byproducts Methylenecyclohexane Methylenecyclohexane This compound This compound Methylenecyclohexane->this compound Cyclopropanation Unreacted Methylenecyclohexane Unreacted Methylenecyclohexane Methylenecyclohexane->Unreacted Methylenecyclohexane Incomplete Reaction Polymeric Materials Polymeric Materials Methylenecyclohexane->Polymeric Materials Acid/Moisture CH2I2 + Zn(Cu) CH2I2 + Zn(Cu) Organozinc Reagent Organozinc Reagent CH2I2 + Zn(Cu)->Organozinc Reagent Formation Organozinc Reagent->this compound Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Acid/Heat

Caption: Reaction pathway for this compound synthesis and byproduct formation.

Experimental_Workflow Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up Reaction_Mixture->Workup Crude_Product Crude Organic Product Workup->Crude_Product Purification Distillation / Chromatography Crude_Product->Purification Analysis GC-MS & NMR Analysis Crude_Product->Analysis Pure_Product Pure this compound Purification->Pure_Product Byproducts Isolated Byproducts Purification->Byproducts Pure_Product->Analysis Byproducts->Analysis

Caption: Experimental workflow for product purification and byproduct analysis.

References

Technical Support Center: Stereoselective Spiro[2.5]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Spiro[2.5]octane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance the stereochemical purity of their spirocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for introducing stereoselectivity in the synthesis of the this compound core?

A1: The most common strategy for creating the this compound core is the cyclopropanation of a methylenecyclohexane precursor. Stereoselectivity can be achieved through several key approaches:

  • Diastereoselective Cyclopropanation: This involves using a substituted methylenecyclohexane where a resident chiral center or a directing group influences the facial selectivity of the cyclopropanation reaction. The Simmons-Smith reaction and its modifications are frequently employed for this purpose, where hydroxyl or amino groups on the cyclohexane ring can direct the reagent to the syn face.[1]

  • Enantioselective Cyclopropanation: This method utilizes a prochiral methylenecyclohexane and a chiral catalyst or reagent to favor the formation of one enantiomer over the other. Chiral ligands, often used in conjunction with zinc or other metal carbenoids in Simmons-Smith type reactions, are a common strategy.[2]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to the methylenecyclohexane substrate to direct the stereochemical outcome of the cyclopropanation. The auxiliary is subsequently removed to yield the enantioenriched this compound derivative.[3][][5]

Q2: How can I improve the diastereomeric ratio (d.r.) in the cyclopropanation of a substituted methylenecyclohexane?

A2: Improving the diastereomeric ratio often involves optimizing the reaction conditions to enhance the influence of the directing group or the steric environment of the substrate. Key factors to consider include:

  • Choice of Reagent: The reactivity of the Simmons-Smith reagent can be tuned. For instance, the Furukawa modification (Et₂Zn, CH₂I₂) or the use of other organozinc reagents can influence selectivity.[1]

  • Solvent and Temperature: Reaction temperature can have a significant impact on diastereoselectivity, with lower temperatures often favoring the formation of the thermodynamically more stable product. The polarity of the solvent can also affect the transition state and, consequently, the stereochemical outcome.

  • Protecting Groups: The nature of protecting groups on directing functionalities (e.g., hydroxyl or amino groups) can alter their coordinating ability with the cyclopropanating reagent, thereby affecting the diastereoselectivity.

Q3: My enantioselective cyclopropanation is showing low enantiomeric excess (e.e.). What are the potential causes?

A3: Low enantiomeric excess in a catalytic asymmetric cyclopropanation can stem from several factors:

  • Catalyst/Ligand Choice: The selected chiral ligand may not be optimal for the specific substrate. Screening a variety of ligands with different steric and electronic properties is often necessary.

  • Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all influence the enantioselectivity. Slower addition of the diazo compound or carbenoid precursor at lower temperatures often leads to higher e.e.

  • Purity of Reagents: Impurities in the solvent or reagents can poison the catalyst or promote a non-selective background reaction.

  • Substrate Compatibility: The substrate itself may not be well-suited for the chosen catalytic system, leading to poor chiral recognition.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol Derivative of Methylenecyclohexane
Potential Cause Suggested Solution
Weak Directing Group Effect Ensure the directing group (e.g., hydroxyl) is deprotonated in situ by the organozinc reagent to form a zinc alkoxide, which is a stronger directing group. Consider using a modification of the Simmons-Smith reaction that enhances coordination, such as the Furukawa (Et₂Zn/CH₂I₂) or Charette conditions.[1]
Steric Hindrance If the desired diastereomer is sterically more hindered, the reaction may favor the path of least steric resistance. Consider modifying the substrate to reduce steric bulk on the desired face of attack or use a bulkier protecting group on the directing functionality to potentially alter the facial bias.
Suboptimal Reagent The nature of the zinc carbenoid is crucial. For (E)-disubstituted olefins, traditional Simmons-Smith conditions can give low diastereomeric ratios. Experiment with different zinc carbenoids, such as those generated from Et₂Zn, which have shown to improve diastereoselectivity.[2]
Reaction Temperature Too High Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy. However, this may also decrease the reaction rate, so a balance must be found.
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Cyclopropanation
Potential Cause Suggested Solution
Ineffective Chiral Ligand The chosen chiral ligand may not provide a sufficiently differentiated energetic barrier between the two enantiomeric transition states. Screen a library of chiral ligands (e.g., BOX, PYBOX, TADDOL-derived ligands, dioxaborolanes) to identify a more suitable candidate.[2]
Background Uncatalyzed Reaction A non-enantioselective background reaction may be competing with the desired catalytic cycle. This can sometimes be suppressed by lowering the reaction temperature, adjusting the concentration of reagents, or changing the solvent.
Catalyst Deactivation The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. Ensure all components are rigorously dried and degassed, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry The ratio of ligand to metal, as well as the catalyst loading, can be critical. Optimize these parameters through systematic screening.

Quantitative Data Summary

The following tables summarize representative data for stereoselective cyclopropanation reactions relevant to the synthesis of the this compound framework.

Table 1: Diastereoselective Simmons-Smith Cyclopropanation

SubstrateReagentSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)
Alkenyl Cyclopropyl CarbinolEt₂Zn, CH₂I₂CH₂Cl₂0>98:288
3-(N,N-dibenzylamino)cyclohexeneZn(CH₂I)₂N/AN/Asingle diastereomerN/A
3-(N,N-dibenzylamino)cyclohexeneCF₃CO₂ZnCH₂IN/AN/Asingle diastereomerN/A
3-(N-tert-butoxycarbonylamino)cyclohexeneCF₃CO₂ZnCH₂IN/AN/Asingle anti-diastereomerN/A

Data adapted from representative examples in the literature.[6][7] "N/A" indicates data not available in the cited source.

Table 2: Enantioselective Cyclopropanation of Exocyclic Vinyl Substrates

Substrate TypeCatalyst SystemSolventTemp (°C)Enantiomeric Excess (e.e.) (%)Yield (%)
Exocyclic Vinyl AmideCu(OTf)₂ / Chiral LigandCH₂Cl₂159851
Exocyclic Vinyl EtherCu(OTf)₂ / Chiral LigandCH₂Cl₂159999

Data from a study on a related spiroaminal system, demonstrating the potential for high enantioselectivity in the cyclopropanation of exocyclic double bonds.[8]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Alkenyl Cyclopropyl Carbinol

This protocol is adapted from a literature procedure demonstrating high diastereoselectivity in a hydroxyl-directed cyclopropanation.[6]

Materials:

  • Alkenyl cyclopropyl carbinol substrate

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the alkenyl cyclopropyl carbinol (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an argon atmosphere, add diethylzinc (1.0 equiv) dropwise.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add diiodomethane (1.0 equiv) dropwise to the solution.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

This procedure is reported to yield the corresponding bicyclopropyl carbinol with a diastereomeric ratio greater than 98:2 and in 88% yield.[6]

Protocol 2: General Procedure for Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a general method adapted from literature for the enantioselective cyclopropanation of allylic alcohols using a chiral ligand.[9]

Materials:

  • Allylic alcohol substrate (e.g., 1-hydroxymethyl-1-methylenecyclohexane)

  • Chiral aziridine-phosphine ligand (10 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

  • Diiodomethane (CH₂I₂, 3.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the chiral ligand (0.10 equiv) in anhydrous CH₂Cl₂ (5 mL for a 0.5 mmol scale reaction) at 0 °C, add the allylic alcohol (1.0 equiv).

  • Add diethylzinc (2.0 equiv) followed by diiodomethane (3.0 equiv).

  • Stir the resulting mixture at room temperature for 4 hours.

  • Quench the reaction by adding a 2 M aqueous solution of sodium hydroxide (NaOH).

  • Separate the phases and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent in vacuo.

  • Determine the diastereomeric ratio and enantiomeric excess of the crude product by chiral GC or HPLC analysis.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start with Substituted Methylenecyclohexane reagents Prepare Anhydrous Solvent and Reagents start->reagents addition Slow Addition of Cyclopropanating Reagent (e.g., Et2Zn/CH2I2) at Low Temperature reagents->addition Inert Atmosphere stir Stir under Inert Atmosphere addition->stir quench Quench Reaction stir->quench Monitor by TLC/GC extract Aqueous Workup & Extraction quench->extract purify Purification (Chromatography) extract->purify analyze Stereoselectivity Analysis (Chiral HPLC/GC, NMR) purify->analyze

Caption: A generalized experimental workflow for stereoselective cyclopropanation.

troubleshooting_stereoselectivity cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Low Stereoselectivity (d.r. or e.e.) temp_d Optimize Temperature (Usually Lower) start->temp_d reagent_d Screen Cyclopropanating Reagents (e.g., Furukawa) start->reagent_d solvent_d Vary Solvent Polarity start->solvent_d ligand_e Screen Chiral Ligands start->ligand_e temp_e Optimize Temperature & Addition Rate start->temp_e purity_e Ensure Reagent/Solvent Purity start->purity_e

Caption: Troubleshooting flowchart for improving stereoselectivity in this compound synthesis.

References

Technical Support Center: Preventing Polymerization in Methylenecyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylenecyclohexane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization during chemical reactions.

Troubleshooting Guide: Polymerization During Methylenecyclohexane Reactions

This guide is designed to help you identify the cause of unexpected polymerization and provides actionable steps to mitigate the issue.

Problem: My reaction mixture containing methylenecyclohexane has become viscous, formed a precipitate, or solidified.

This is a clear indication of polymerization. The following sections will help you diagnose the type of polymerization and implement a solution.

Step 1: Identify the Likely Polymerization Mechanism

Two primary mechanisms are responsible for the unwanted polymerization of methylenecyclohexane: cationic polymerization and free-radical polymerization. The nature of your reaction conditions will point to the likely culprit.

  • Cationic Polymerization: This is common in reactions performed under acidic conditions. The presence of protic or Lewis acids can initiate the polymerization process.[1][2]

  • Free-Radical Polymerization: This can be initiated by heat, light, or the presence of radical initiators such as peroxides.[1][3]

Step 2: Consult the Troubleshooting Table
Symptom Possible Cause Recommended Action
Reaction becomes viscous or solidifies upon addition of an acid catalyst. Cationic Polymerization: Trace amounts of water or other nucleophiles can act as co-initiators with the acid, leading to the formation of a carbocation that initiates polymerization.[2]1. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use a Non-Coordinating Solvent: Solvents that can stabilize the cationic intermediate will promote polymerization. Consider using a less coordinating solvent.3. Lower the Reaction Temperature: Cationic polymerization is often suppressed at lower temperatures.
Polymerization occurs during a thermal reaction (e.g., Diels-Alder) without an acid catalyst. Free-Radical Polymerization: High temperatures can initiate the formation of radicals. Trace oxygen in the reaction mixture can also contribute to radical formation.1. Add a Radical Inhibitor: Introduce a suitable inhibitor such as Butylated Hydroxytoluene (BHT) or (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) to the reaction mixture.[1][3]2. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles.3. Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature.
Polymerization is observed even at room temperature without the addition of an acid. Contaminated Starting Material: The methylenecyclohexane may contain peroxide impurities (from improper storage) or residual acidic impurities that can initiate polymerization.1. Purify the Methylenecyclohexane: See the detailed purification protocol below.2. Check for Peroxides: Use peroxide test strips to check for contamination. If positive, purify the material.3. Store Properly: Store purified methylenecyclohexane in a cool, dark place under an inert atmosphere, and consider adding a stabilizer for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common inhibitors for preventing polymerization of methylenecyclohexane, and what concentrations should I use?

A1: While specific data for methylenecyclohexane is limited, effective inhibitors for structurally similar alkenes are recommended. The two most common classes are phenolic antioxidants and stable nitroxide radicals.

  • Butylated Hydroxytoluene (BHT): A cost-effective and common choice. A typical starting concentration is in the range of 100 - 1000 ppm (0.01 - 0.1 wt%).[3]

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A highly efficient and fast-acting inhibitor, often effective at lower concentrations. A typical starting concentration is in the range of 50 - 200 ppm (0.005 - 0.02 wt%).[1][3]

It is crucial to note that the optimal inhibitor and its concentration can be reaction-dependent and may require empirical optimization.

Q2: I suspect my stored methylenecyclohexane has started to polymerize. How can I confirm this?

A2: Visual inspection may reveal increased viscosity or the presence of solid precipitates. For a definitive confirmation, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The appearance of peaks with higher retention times than the monomer, corresponding to dimers, trimers, and other oligomers, is a clear sign of polymerization.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of broad signals in the aliphatic region of the ¹H NMR spectrum, in addition to the sharp signals of the monomer, indicates polymer formation.

Q3: Can I still use my methylenecyclohexane if it has started to polymerize?

A3: If the polymerization is minor, it may be possible to purify the remaining monomer by distillation. However, it is critical to add a polymerization inhibitor to the distillation flask and perform the distillation under vacuum at the lowest possible temperature to prevent further polymerization. If the sample is heavily polymerized, it should be disposed of according to your institution's hazardous waste guidelines.

Q4: How does acid cause polymerization of methylenecyclohexane?

A4: In the presence of a strong acid, the double bond of methylenecyclohexane can be protonated to form a stable tertiary carbocation.[1] This carbocation is highly electrophilic and can be attacked by the double bond of another methylenecyclohexane molecule, initiating a chain reaction that leads to the formation of a polymer. This process is known as cationic polymerization.[2]

Data Presentation: Inhibitor Recommendations

The following table provides a summary of recommended inhibitors and their typical concentration ranges for preventing free-radical polymerization of alkenes, which can be used as a starting point for methylenecyclohexane.

Inhibitor ClassSpecific ExampleRecommended Concentration RangeNotes
Phenolic Butylated Hydroxytoluene (BHT)100 - 1000 ppm (0.01 - 0.1 wt%)A common and cost-effective choice.[3]
Phenolic Hydroquinone100 - 500 ppm (0.01 - 0.05 wt%)Often requires the presence of oxygen to be effective.[3]
Nitroxide TEMPO50 - 200 ppm (0.005 - 0.02 wt%)Very effective at low concentrations.[1][3]

Experimental Protocols

Protocol 1: Purification of Methylenecyclohexane to Remove Polymerization Initiators

Objective: To remove acidic impurities and potential peroxide contaminants from methylenecyclohexane.

Materials:

  • Crude methylenecyclohexane

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • A suitable radical inhibitor (e.g., BHT)

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

  • Vacuum source (optional)

Procedure:

  • Neutralizing Wash: Place the crude methylenecyclohexane in a separatory funnel and wash with an equal volume of 5% sodium bicarbonate solution to neutralize any acidic impurities. Gently swirl and vent the funnel frequently.

  • Aqueous Wash: Separate the organic layer and wash it with an equal volume of water.

  • Brine Wash: Separate the organic layer and wash with an equal volume of saturated sodium chloride solution to aid in the removal of dissolved water.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate and swirl until the drying agent no longer clumps.

  • Decanting: Carefully decant the dried methylenecyclohexane into a round-bottom flask suitable for distillation, leaving the drying agent behind.

  • Distillation: Add a small amount of a radical inhibitor (e.g., a few crystals of BHT) to the distillation flask. Perform a simple or fractional distillation. For greater purity, fractional distillation is recommended. Distillation under reduced pressure is preferable to lower the boiling point and reduce the risk of thermal polymerization. Collect the fraction boiling at the correct temperature for methylenecyclohexane (b.p. 102-103 °C at atmospheric pressure).

  • Storage: Store the purified methylenecyclohexane over a small amount of stabilizer (e.g., BHT) in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere.

Mandatory Visualizations

Diagram 1: Cationic Polymerization of Methylenecyclohexane

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination MCH Methylenecyclohexane Carbocation Tertiary Carbocation MCH->Carbocation Protonation H+ H+ H+->MCH Growing_Chain Growing Polymer Chain Carbocation->Growing_Chain Addition of Monomer MCH2 Methylenecyclohexane MCH2->Carbocation Polymer Stable Polymer Growing_Chain->Polymer Loss of H+ or Combination with Counter-ion

Caption: Cationic polymerization pathway of methylenecyclohexane.

Diagram 2: Free-Radical Polymerization of Methylenecyclohexane

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide) Radical Radical (R•) Initiator->Radical Heat/Light MCH_Radical Monomer Radical Radical->MCH_Radical Addition Growing_Radical Growing Radical Chain MCH_Radical->Growing_Radical Addition of Monomer MCH Methylenecyclohexane MCH->Radical MCH2 Methylenecyclohexane MCH2->MCH_Radical Polymer Stable Polymer Growing_Radical->Polymer Combination or Disproportionation

Caption: Free-radical polymerization pathway of methylenecyclohexane.

Diagram 3: Troubleshooting Workflow for Polymerization

G Start Polymerization Observed Check_Conditions Check Reaction Conditions Start->Check_Conditions Acidic Acidic Conditions? Check_Conditions->Acidic Yes Thermal Thermal/Light Conditions? Check_Conditions->Thermal No Acidic->Thermal No Cationic Suspect Cationic Polymerization Acidic->Cationic Yes Radical Suspect Free-Radical Polymerization Thermal->Radical Yes No_Obvious_Cause No Obvious Cause Thermal->No_Obvious_Cause No Action_Cationic Ensure Anhydrous Conditions Lower Temperature Cationic->Action_Cationic Action_Radical Add Inhibitor (BHT/TEMPO) Degas Solvents Radical->Action_Radical Purify_MCH Purify Methylenecyclohexane (See Protocol 1) No_Obvious_Cause->Purify_MCH

Caption: Troubleshooting workflow for identifying the cause of polymerization.

References

Technical Support Center: Synthesis of Complex Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of complex spiro compounds.

Part 1: Troubleshooting Guides

This section addresses common issues encountered during spirocyclization experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My spirocyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in spirocyclization can stem from several factors. Troubleshooting should be approached systematically to identify and resolve the underlying issue.

  • Catalyst Deactivation or Poisoning: Catalysts can be sensitive to air, moisture, or impurities in reagents and solvents.[1][2]

    • Troubleshooting Steps:

      • Ensure all reagents and solvents are pure and rigorously dried and degassed.[1][2]

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

      • Consider using a glovebox for sensitive reagents.

  • Unfavorable Reaction Temperature: Spirocyclization reactions can be highly sensitive to temperature.[1]

    • Troubleshooting Steps:

      • Systematically vary the reaction temperature to find the optimum.[1]

      • Note that for some reactions, lower temperatures may be beneficial, while for others, higher temperatures might be required.[1]

  • Substrate Electronic Properties: The electronic properties of your substrate can significantly impact reactivity. For instance, substrates with strong electron-withdrawing groups may not be suitable for certain reaction conditions.[1]

    • Troubleshooting Steps:

      • If possible, modify the substrate to alter its electronic properties.

      • Alternatively, explore different catalytic systems that are more compatible with your substrate.

  • Competing Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired spiro compound.[2]

    • Troubleshooting Steps:

      • Analyze the crude reaction mixture using techniques like NMR or LC-MS to identify major byproducts.[2]

      • Adjust reaction conditions such as concentration, temperature, or the rate of reagent addition to minimize the formation of these side products.[2]

  • Reversibility of the Reaction: Some spirocyclization reactions are reversible. If the desired product is not the thermodynamic minimum, it may revert to the starting materials or isomerize to a more stable product.[2]

    • Troubleshooting Steps:

      • Employ reaction conditions that favor kinetic control.[2]

      • Consider a strategy to trap the desired product as it is formed.[2]

  • Incorrect Stoichiometry: The ratio of reactants is often critical, particularly in multicomponent reactions.[2]

    • Troubleshooting Steps:

      • Optimize the stoichiometry of your starting materials to maximize the formation of the desired product.[2]

Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)

Question: How can I improve the stereoselectivity of my spirocyclization reaction?

Answer: Achieving high stereoselectivity is a common challenge in the synthesis of complex spiro compounds due to their three-dimensional nature.[3] The following factors are crucial for optimization:

  • Ligand Screening: The choice of a chiral ligand is often the most critical factor in controlling stereochemistry in asymmetric catalysis.[1]

    • Troubleshooting Steps:

      • Screen a variety of chiral ligands to identify the one that provides the best enantiocontrol for your specific substrate.[1]

  • Temperature Optimization: Reaction temperature can have a significant impact on stereoselectivity.

    • Troubleshooting Steps:

      • Systematically vary the reaction temperature. Lowering the temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[2] However, in some systems, higher temperatures have surprisingly been found to enhance enantioselectivity.[1]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.[1][2]

    • Troubleshooting Steps:

      • Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., THF, toluene, CH2Cl2, dioxane).[1][2]

  • Catalyst or Ligand Modification: The steric and electronic properties of the catalyst or its ligand can be fine-tuned to improve stereocontrol.[1]

    • Troubleshooting Steps:

      • Experiment with different ligands to find one that provides better facial selectivity.[1]

  • Substrate Modification: Modifying the substrate can also influence the stereochemical outcome.

    • Troubleshooting Steps:

      • If feasible, introduce a sterically demanding group to the substrate to direct the approach of the reacting moieties.[1]

Issue 3: Difficulty with Purification

Question: What are effective methods for purifying complex spiro compounds?

Answer: The unique 3D structures of spiro compounds can sometimes make their purification challenging. A combination of techniques may be necessary to achieve high purity.

  • Chromatography: This is one of the most powerful and widely used purification techniques in organic chemistry.[4]

    • Techniques:

      • Flash Column Chromatography: Suitable for routine purification.

      • High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating complex mixtures.[5]

      • High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid chromatography technique for the preparative separation of natural and synthetic products, including spiro compounds.[5]

  • Recrystallization: This technique relies on the differences in solubility of the compound and impurities in a particular solvent at different temperatures.[6][7]

    • Steps:

      • Dissolve the impure compound in a minimum amount of a hot solvent.

      • Filter out any insoluble impurities.

      • Allow the solution to cool slowly to form pure crystals.

      • Isolate the crystals by filtration and dry them.[6]

  • Distillation: This method is used for purifying volatile liquid spiro compounds based on differences in boiling points.[4][6]

    • Types:

      • Simple Distillation: For compounds with significantly different boiling points.[6]

      • Fractional Distillation: For compounds with closer boiling points.[6]

      • Vacuum Distillation: For compounds that decompose at their atmospheric boiling point.[6]

  • Extraction: A technique to separate compounds based on their differential solubility in two immiscible liquid phases.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of complex spiro compounds considered challenging?

A1: The synthesis of spiro compounds presents a significant challenge for synthetic organic chemists due to their intrinsic three-dimensional structural properties, conformational rigidity, and overall complexity.[3] The creation of the spirocenter, which is a quaternary carbon atom shared by two rings, is often difficult to achieve with high efficiency and stereocontrol.[8]

Q2: What are some common synthetic strategies for constructing spirocyclic frameworks?

A2: Several synthetic methods have been developed for the construction of spiro compounds. Common strategies include:

  • Dialkylation of an activated carbon center.[9]

  • Rearrangement reactions , such as the pinacol-pinacolone rearrangement.[9]

  • Cycloaddition reactions , like the 1,3-dipolar cycloaddition.[10]

  • Knoevenagel/Michael/Cyclization multicomponent domino reactions. [3]

  • Dearomatizing spirocyclizations. [11]

Q3: How does the rigidity of the spirocyclic scaffold impact its application in drug discovery?

A3: The rigidity of the spirocyclic framework is a key feature that makes these compounds attractive in drug discovery.[12] This rigidity allows for the precise spatial arrangement of functional groups, which can lead to higher binding affinity and selectivity for biological targets.[12][13] By limiting conformational flexibility, spirocyclic scaffolds can help in designing molecules with improved pharmacokinetic properties.[14][15]

Q4: Can the stereochemistry of a spiro compound be challenging to determine?

A4: Yes, the assignment of the absolute configuration of spiro compounds can be challenging.[9] Some spiro compounds exhibit axial chirality, and the spiroatom itself can be a source of chirality even without the typical four different substituents.[9] Spectroscopic techniques such as NMR and X-ray crystallography are often essential for unambiguously determining the stereochemistry.

Part 3: Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Spirocyclization

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
11012Toluene25244560
21012THF25246275
31012CH2Cl225245572
41012THF0487892
51012THF50128565
656THF0727591

This is a representative table. Actual data will vary depending on the specific reaction.

Table 2: Effect of Different Chiral Ligands on Enantioselectivity

EntryLigandYield (%)ee (%)
1Ligand A7892
2Ligand B7285
3Ligand C8578
4Ligand D6595

This is a representative table. The choice of the optimal ligand is substrate-dependent.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Spirocyclization

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the chiral ligand (0.012 mmol) and the metal catalyst precursor (0.010 mmol).

  • Solvent Addition: Add freshly distilled and degassed solvent (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Reagent Addition: Add the substrate (0.20 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of a Spiro Compound using High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System Preparation: Prepare a two-phase solvent system (e.g., n-hexane-chloroform-methanol-water).[5] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Instrument Setup: Fill the multilayer coil column entirely with the stationary phase.

  • Sample Injection: Dissolve the crude spiro compound extract in a mixture of the upper and lower phases and inject it into the column.

  • Elution: Elute the sample by pumping the mobile phase at a specific flow rate while the apparatus is rotating at a set speed.

  • Fraction Collection: Collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions by HPLC to determine the purity of the isolated spiro compound.[5]

Part 5: Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Observed Catalyst Check Catalyst Activity Start->Catalyst Purity Verify Reagent/Solvent Purity Catalyst->Purity Poisoning? Inert Ensure Inert Atmosphere Purity->Inert Temp Optimize Reaction Temperature Inert->Temp SideReactions Analyze for Side Reactions Temp->SideReactions Stoichiometry Verify Stoichiometry SideReactions->Stoichiometry Reversibility Consider Reaction Reversibility Stoichiometry->Reversibility Solution Improved Yield Reversibility->Solution

Caption: Troubleshooting workflow for low yield in spirocyclization reactions.

Stereoselectivity_Factors Stereoselectivity Poor Stereoselectivity Ligand Ligand Choice Stereoselectivity->Ligand Temperature Reaction Temperature Stereoselectivity->Temperature Solvent Solvent Effects Stereoselectivity->Solvent Substrate Substrate Structure Stereoselectivity->Substrate Catalyst Catalyst Properties Stereoselectivity->Catalyst Improved_Stereo Improved Stereoselectivity Ligand->Improved_Stereo Temperature->Improved_Stereo Solvent->Improved_Stereo Substrate->Improved_Stereo Catalyst->Improved_Stereo

References

Green Chemistry Approaches to Spiro[2.5]octane Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of spiro[2.5]octane and its derivatives, with a focus on applying green chemistry principles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during key synthetic steps towards this compound, offering solutions that prioritize sustainability.

Simmons-Smith Cyclopropanation of Methylene-substituted Cyclohexanes

Q1: I am observing a low or no yield in my Simmons-Smith reaction. What are the common causes and green solutions?

A1: Low yields in Simmons-Smith reactions are frequently due to an inactive zinc-copper couple or impure reagents.[1] Here are some troubleshooting steps with a green chemistry focus:

  • Inactive Zinc-Copper Couple: The zinc-copper couple must be freshly prepared and highly active.[1]

    • Traditional Solution: Ensure the zinc dust is of high purity and the activation with HCl and CuSO4 is performed under an inert atmosphere.

    • Green Alternative (Mechanochemical Activation): A solvent-free approach using ball-milling can activate the zinc without the need for bulk solvents. This method has been shown to be effective for a range of cyclopropanations, including on a gram-scale.

  • Impure Diiodomethane: Impurities can quench the organozinc reagent.

    • Traditional Solution: Purify diiodomethane by passing it through activated alumina or by distillation. Store over copper wire.

    • Greener Alternative: Consider using dibromomethane, a less expensive and potentially less toxic alternative, although this may require modified reaction conditions.

  • Reaction Conditions:

    • Solvent Choice: While non-coordinating solvents like dichloromethane are typically recommended, their environmental impact is a concern. Consider exploring greener solvent alternatives such as 2-MeTHF or ethyl acetate.

    • Temperature: Gradually increasing the reaction temperature may improve the rate, but be cautious of side reactions.[1]

Q2: My Simmons-Smith reaction is sluggish. How can I improve the reaction rate?

A2: Sluggish reactions can be accelerated by several methods:

  • Increase Temperature: As mentioned, a modest increase in temperature can enhance the reaction rate.[1]

  • Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed for a longer duration.[1]

  • Use of Ultrasound: Sonication can improve the rate of formation of the organozinc reagent.

  • Alternative Reagents (Furukawa Modification): Using diethylzinc (Et₂Zn) in place of the zinc-copper couple can increase reactivity, but be aware of its pyrophoric nature.

Wittig Reaction for the Formation of Methylene-substituted Cyclohexanes

Q1: My Wittig reaction is giving a low yield of the desired methylene-substituted cyclohexane. What are the potential issues?

A1: Low yields in Wittig reactions can stem from several factors, including the reactivity of the ylide and the stability of the aldehyde or ketone.

  • Ylide Instability: Non-stabilized ylides, such as methylenetriphenylphosphorane, are highly reactive and can be sensitive to air and moisture. Ensure the reaction is carried out under a dry, inert atmosphere.

  • Aldehyde/Ketone Instability: Aldehydes, in particular, can be prone to oxidation, polymerization, or decomposition.[2] Using freshly purified aldehyde is recommended.

  • Steric Hindrance: Sterically hindered ketones may react slowly and result in poor yields.[2] In such cases, the Horner-Wadsworth-Emmons reaction might be a better alternative.

Q2: How can I make my Wittig reaction greener?

A2: Several modifications can reduce the environmental impact of the Wittig reaction:

  • Solvent-Free Conditions: A solvent-less Wittig reaction can be performed by grinding the phosphonium salt, a solid base like potassium phosphate, and the aldehyde together.[3]

  • Aqueous Wittig Reaction: For certain stabilized ylides and water-soluble aldehydes, the reaction can be carried out in an aqueous solution, eliminating the need for organic solvents.[4]

  • Catalytic Wittig Reaction: Research has shown the potential for using a recyclable palladium catalyst as an alternative to traditional Wittig conditions, which can improve atom economy.

Claisen Condensation for the Synthesis of this compound-5,7-dione

Q1: I am getting a low yield in my Claisen condensation to form a β-keto ester intermediate. What could be the problem?

A1: Low yields in Claisen condensations are often related to the choice of base and the presence of side reactions.[5]

  • Base Selection: A full equivalent of a non-nucleophilic strong base (e.g., sodium ethoxide, sodium hydride) is required.[6][7] Using catalytic amounts of base will result in low yields because the product is deprotonated by the base, driving the equilibrium forward.[8]

  • Transesterification: To avoid this side reaction, the alkoxide base should have the same alkyl group as the ester.[9]

  • Hydrolysis: The use of hydroxide bases should be avoided as they can hydrolyze the ester.[5]

Q2: Are there greener approaches to the Claisen condensation?

A2: Yes, several strategies can make the Claisen condensation more environmentally friendly:

  • Solvent-Free Reaction: Heating the ester with a solid base like potassium tert-butoxide under solvent-free conditions can lead to high yields in a shorter reaction time.[10]

  • Reusable Catalysts: The use of cesium salts of 12-tungstophosphoric acid as reusable nanocatalysts has been reported for Claisen-Schmidt condensations under solvent-free conditions.[11]

  • Water as a Solvent: For certain substrates, near-critical water can serve as both the reaction medium and a catalyst, eliminating the need for acid or base catalysts and simplifying workup.

Frequently Asked Questions (FAQs)

Q1: What are the key principles of green chemistry I should consider for this compound synthesis?

A1: The 12 Principles of Green Chemistry provide a framework for designing more sustainable chemical processes. For this compound synthesis, key principles to focus on include:

  • Waste Prevention: Choose synthetic routes that generate minimal waste.

  • Atom Economy: Design reactions to maximize the incorporation of all materials used in the process into the final product.[12][13] Addition and rearrangement reactions generally have higher atom economy than substitution or elimination reactions.

  • Less Hazardous Chemical Syntheses: Use and generate substances that possess little or no toxicity to human health and the environment.

  • Safer Solvents and Auxiliaries: Avoid or replace hazardous solvents with greener alternatives like water, ethanol, or 2-MeTHF, or conduct reactions under solvent-free conditions.[4][14]

  • Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled.

Q2: How can I assess the "greenness" of different synthetic routes to this compound?

A2: Several metrics can be used to evaluate the environmental performance of a chemical reaction or process:

  • Atom Economy: Calculated as (molecular weight of the desired product / sum of molecular weights of all reactants) x 100%. A higher atom economy indicates less waste is generated.

  • Process Mass Intensity (PMI): This is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. A lower PMI is better.

  • E-Factor: This is the ratio of the mass of waste to the mass of the desired product. A lower E-factor is more desirable.

Q3: Are there any biocatalytic approaches for the synthesis of this compound or its intermediates?

A3: While the provided search results do not detail specific biocatalytic methods for this compound synthesis, biocatalysis is a rapidly growing field in green chemistry. Enzymes can offer high selectivity and operate under mild conditions (aqueous environment, ambient temperature and pressure), reducing energy consumption and the need for protecting groups. Exploring enzymatic reactions for key steps, such as ketone reduction or ester hydrolysis, could be a promising avenue for developing greener synthetic routes to this compound derivatives.

Data Presentation

Table 1: Comparison of Greener Alternatives for Key Reactions in this compound Synthesis

Reaction TypeTraditional MethodGreener AlternativeKey Advantages of Greener Method
Simmons-Smith Cyclopropanation Zn-Cu couple, Diiodomethane, DichloromethaneMechanochemical activation, Dibromomethane, Solvent-free or 2-MeTHFReduces/eliminates solvent waste, potentially less toxic reagents.
Wittig Reaction Phosphonium ylide, Strong base, Anhydrous organic solvent (e.g., THF)Solvent-free grinding, Aqueous conditions, Recyclable Pd catalystEliminates hazardous organic solvents, improves atom economy.[3][4]
Claisen Condensation Stoichiometric strong base (e.g., NaOEt), Anhydrous alcohol solventSolvent-free with solid base, Reusable nanocatalyst, Near-critical waterReduces solvent waste, allows for catalyst recycling, simplifies workup.[10][11]

Experimental Protocols

Protocol 1: Mechanochemical Simmons-Smith Reaction (Conceptual)

This protocol is based on the principles of mechanochemical synthesis and should be optimized for the specific substrate.

  • Preparation: In a ball-milling jar, add zinc dust (activated or unactivated), a catalytic amount of a copper salt (e.g., CuI), the methylene-substituted cyclohexane, and diiodomethane.

  • Milling: Mill the mixture at a specified frequency for a predetermined time. The reaction progress should be monitored by taking small aliquots and analyzing them by GC-MS or TLC.

  • Work-up: After completion, extract the product with a suitable solvent (e.g., ethyl acetate), filter to remove the metal salts, and wash the organic layer with an appropriate aqueous solution.

  • Purification: Dry the organic layer and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Solvent-Free Wittig Reaction

Adapted from general procedures for solvent-free Wittig reactions.[3]

  • Mixing Reagents: In a mortar, combine the phosphonium salt (e.g., methyltriphenylphosphonium bromide), a solid base (e.g., tribasic potassium phosphate), and cyclohexanone.

  • Grinding: Grind the mixture with a pestle for 15-30 minutes at room temperature. The reaction progress can be monitored by TLC.

  • Extraction: After the reaction is complete, add a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) to the mixture and triturate.

  • Purification: Filter the mixture to remove the triphenylphosphine oxide and the inorganic salts. Wash the filtrate with water, dry the organic layer, and evaporate the solvent to obtain the crude methylene-substituted cyclohexane. Purify further by distillation or chromatography if necessary.

Protocol 3: Solvent-Free Claisen Condensation

Based on a general procedure for solvent-free Claisen condensation.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the ester substrate and one equivalent of a solid base (e.g., potassium tert-butoxide).

  • Heating: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (e.g., 30 minutes). Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully add an acidic aqueous solution to neutralize the excess base and protonate the product.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure. Purify the resulting β-keto ester by chromatography or distillation.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Olefination cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Condensation cluster_product Final Products start1 Cyclohexanone wittig Wittig Reaction (Solvent-Free) start1->wittig start2 Ester Precursor claisen Claisen Condensation (Solvent-Free) start2->claisen simmons_smith Simmons-Smith Reaction (Mechanochemical) wittig->simmons_smith product1 This compound simmons_smith->product1 product2 This compound Derivatives claisen->product2 logical_relationship cluster_principles Guiding Principles cluster_methods Key Methodologies cluster_reactions Applicable Reactions main Green Synthesis of this compound p1 Atom Economy main->p1 p2 Waste Prevention main->p2 p3 Safer Solvents main->p3 p4 Catalysis main->p4 m1 Mechanochemistry p1->m1 m2 Solvent-Free Reactions m3 Aqueous Synthesis m4 Reusable Catalysts p2->m2 p3->m3 p4->m4 r1 Simmons-Smith m1->r1 m2->r1 r2 Wittig m2->r2 r3 Claisen Condensation m2->r3 m3->r2 m4->r3

References

Validation & Comparative

Navigating the Spirocyclic Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of complex molecules is paramount. Spiro[2.5]octane derivatives, with their unique three-dimensional architecture, present a significant analytical challenge. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these compounds, alongside alternative analytical techniques, supported by available data and detailed experimental protocols.

The rigid, strained framework of this compound, consisting of a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, imparts distinct spectroscopic signatures. ¹H and ¹³C NMR spectroscopy stand as the cornerstone techniques for unraveling the intricate structural details of these molecules, including stereochemistry and conformational dynamics. However, the interpretation of their NMR spectra can be complex due to overlapping signals and complex coupling patterns.

Performance Comparison: NMR vs. Alternative Techniques

While NMR provides unparalleled detail regarding the carbon-hydrogen framework, a multi-technique approach is often beneficial for comprehensive characterization. Here, we compare NMR with other common analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry, conformational dynamics.Non-destructive, provides rich structural information in solution.Can be complex to interpret, requires deuterated solvents, may require advanced 2D techniques for unambiguous assignment.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, excellent for separation of mixtures and identification of known compounds by library matching.Provides limited information on stereochemistry, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic arrangement in the solid state.Provides unambiguous structural determination, including absolute stereochemistry.Requires a suitable single crystal, the solid-state conformation may differ from the solution-state conformation.

Quantitative NMR Data for this compound Derivatives

Obtaining comprehensive experimental ¹H and ¹³C NMR data for a wide range of simple this compound derivatives from publicly available sources is challenging. Much of the data is embedded within subscription-access journals or patents. However, to illustrate the typical chemical shifts, predicted data for the parent this compound is presented below. It is crucial to note that these are theoretical values and may differ from experimental results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C2 (cyclopropyl CH₂)0.2 - 0.610 - 15
C3 (spiro C)-20 - 25
C4, C8 (cyclohexyl CH₂)1.3 - 1.625 - 30
C5, C7 (cyclohexyl CH₂)1.3 - 1.625 - 30
C6 (cyclohexyl CH₂)1.3 - 1.625 - 30

Note: Predicted values are based on computational models and should be used as a guide. Actual experimental values will vary depending on the solvent, concentration, and temperature.

For substituted derivatives, the chemical shifts will be significantly influenced by the nature and position of the substituents. For instance, in a study focused on the conformational analysis of 1-oxathis compound derivatives, the chemical shifts of the protons and carbons in the cyclohexane ring were found to be sensitive to the steric and electronic effects of the substituents.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

¹³C NMR Spectroscopy:

  • Spectrometer: A spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: A range of 0 to 220 ppm is generally appropriate.

2D NMR Spectroscopy:

For complex derivatives with significant signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of proton and carbon signals.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a novel this compound derivative.

NMR_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR Dissolution->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Assignment Signal Assignment TwoD_NMR->Assignment Processing->Assignment Assignment->TwoD_NMR Coupling_Analysis Coupling Constant Analysis Assignment->Coupling_Analysis Stereochem Stereochemical & Conformational Analysis Coupling_Analysis->Stereochem Structure Final Structure Confirmation Stereochem->Structure

Caption: Workflow for the NMR analysis of this compound derivatives.

Interpreting Mass Spectrometry Data for Spiro Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro compounds, characterized by their unique three-dimensional structure where two rings are linked by a single common atom, are increasingly important scaffolds in drug discovery and natural product chemistry. The analysis of these complex structures by mass spectrometry presents unique challenges and opportunities. This guide provides a comparative overview of common ionization techniques—Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI)—for the structural elucidation and quantification of spiro compounds, supported by experimental data and detailed protocols.

Comparison of Ionization Techniques

The choice of ionization technique is critical for obtaining meaningful mass spectra of spiro compounds. The "hardness" of the ionization method directly impacts the degree of fragmentation, which can either be beneficial for structural elucidation or detrimental if the molecular ion is lost.

Ionization TechniquePrincipleFragmentationBest Suited ForKey Observations for Spiro Compounds
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[1]Hard IonizationStructural elucidation of volatile and thermally stable small molecules.Often results in complex fragmentation patterns, providing detailed structural information but may lead to a low abundance or absence of the molecular ion peak.[2] Useful for identifying core spirocyclic ring systems through characteristic fragmentation.
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through chemical reactions (e.g., proton transfer).[3]Soft IonizationDetermining the molecular weight of compounds that are unstable under EI conditions.Produces a prominent pseudomolecular ion (e.g., [M+H]⁺), with significantly less fragmentation than EI.[2][3] The choice of reagent gas (e.g., methane, ammonia) can modulate the degree of fragmentation.[2][4]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol of charged droplets, leading to the formation of gas-phase ions.[3]Soft IonizationAnalysis of polar, large, and thermally labile molecules, often coupled with liquid chromatography (LC-MS).Typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source.[5] Tandem mass spectrometry (MS/MS) is often required to induce fragmentation and obtain structural information.[5]

Fragmentation Patterns of Spiro Compounds: A Comparative Look

The fragmentation of spiro compounds is highly dependent on the ionization method and the specific structure of the molecule. Below is a comparison based on available data for different classes of spiro compounds.

Steroidal Spirolactones

A study on steroidal spirolactones provides a direct comparison between EI and CI techniques.[2]

IonizationKey Observations
EI Low abundance molecular ions and a large number of fragment ions.
CI (Methane) High intensity [M+H]⁺ and/or [M+H-H₂O]⁺ ions with few other fragment ions.
CI (Ammonia) Intense [M+H]⁺ and/or [M+NH₄]⁺ ions with minimal fragmentation, mainly loss of H₂O or trimethylsilanol (for TMS ethers).[2]

This comparison highlights that for steroidal spirolactones, CI is superior for determining the molecular weight, while EI provides more structural details through fragmentation. The combination of both techniques is recommended for comprehensive analysis.[2]

Spiroketals

Spiroketals are a common motif in natural products. Their analysis often involves LC-MS with ESI.

  • ESI-MS/MS of Spirostanol Saponins: In positive ion mode, the MSⁿ spectra of the [M+H]⁺ ions provide structural information on the aglycone core and the sequence of sugar moieties.[6][7]

Spiro-Alkaloids

Pyrrolizidine alkaloids are a class of hepatotoxic spiro-alkaloids found in plants. Their analysis is crucial for food safety and herbal medicine quality control.

  • LC-ESI-MS/MS: This is the method of choice for the sensitive and quantitative determination of pyrrolizidine alkaloids in various matrices. The method allows for the separation of isomers and provides high sensitivity with low limits of detection.[8]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable mass spectrometry data. Below are examples of protocols for the analysis of spiro compounds.

GC-MS Analysis of Spirocyclic Terpenoids (General Protocol)

This protocol is a general guideline for the analysis of volatile and thermally stable spirocyclic terpenoids using EI.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-ESI-MS/MS Analysis of Spiro-Alkaloids (Pyrrolizidine Alkaloids)

This protocol is adapted from methods for the quantitative analysis of pyrrolizidine alkaloids in herbal medicines.[8]

  • Sample Preparation (Extraction and Clean-up):

    • Extract the sample with an acidic solution (e.g., 0.05M H₂SO₄ in 50% methanol).

    • Perform a clean-up step using a mixed-mode cationic exchange solid-phase extraction (SPE) cartridge to remove matrix interferences.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient program to separate the target alkaloids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for the specific instrument.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for each alkaloid.

Data Presentation: Quantitative Analysis of Pyrrolizidine Alkaloids

The following table summarizes the performance of an LC-ESI-MS/MS method for the quantification of various pyrrolizidine alkaloids in herbal medicines, demonstrating the high sensitivity and recovery achievable with this technique.[8]

AnalyteRecovery (%)Limit of Quantification (LOQ) (µg/kg)
Retrorsine84.7 - 120.9Data not specified in the provided excerpt
Senkirkine60.9 - 170.7Data not specified in the provided excerpt
General Range 67.1 - 151.7 Varies by analyte and matrix

Note: The recovery and LOQ values can vary depending on the specific analyte, the complexity of the sample matrix, and the analytical instrumentation used.

Visualization of Mass Spectrometry Workflows

Logical Workflow for Ionization Technique Selection

The choice of ionization technique is a critical first step in the analysis of a spiro compound. The following diagram illustrates a logical workflow for selecting the appropriate method based on the analyte's properties and the analytical goal.

ionization_selection start Spiro Compound Analysis properties Assess Analyte Properties (Volatility, Polarity, Thermal Stability) start->properties goal Define Analytical Goal (Structural Elucidation vs. Quantification) properties->goal volatile Volatile & Thermally Stable? goal->volatile polar Polar? volatile->polar Yes ei Use EI (GC-MS) volatile->ei No structure Structural Info Needed? polar->structure Yes esi Use ESI (LC-MS) polar->esi No structure->ei Yes (Extensive Frag.) ci Use CI (GC-MS) structure->ci No (MW only) msms Consider MS/MS esi->msms

Caption: A decision tree for selecting the optimal mass spectrometry ionization technique for spiro compound analysis.

General Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the typical steps involved in the analysis of spiro compounds using liquid chromatography-tandem mass spectrometry.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis extraction Extraction of Spiro Compound from Matrix cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup injection Sample Injection cleanup->injection separation Chromatographic Separation (e.g., C18 column) injection->separation ionization Ionization (e.g., ESI) separation->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Detection cid->ms2 identification Compound Identification (Fragmentation Pattern) ms2->identification quantification Quantification (MRM) ms2->quantification

Caption: A generalized workflow for the analysis of spiro compounds by LC-MS/MS.

References

A Comparative Crystallographic Guide to Spiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Spiro[2.5]octane Moiety in Comparison to Alternative Carbocyclic Frameworks

The unique three-dimensional architecture of the this compound scaffold, featuring a cyclopropane ring fused to a cyclohexane ring, offers a compelling platform for the design of novel therapeutics and functional materials. Its inherent rigidity and defined spatial arrangement of substituents can lead to enhanced biological activity and improved physicochemical properties. This guide provides a comparative analysis of the crystallographic features of this compound derivatives against common alternative carbocyclic systems, supported by experimental data and detailed methodologies.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a representative this compound derivative and two alternative carbocyclic scaffolds, adamantane and bicyclo[2.2.1]heptane. These alternatives are frequently employed in drug design to introduce rigidity and three-dimensionality. The data, sourced from published crystal structures, highlights the distinct conformational features of each scaffold.

ParameterThis compound Derivative¹Adamantane²Bicyclo[2.2.1]heptane Derivative³
Crystal System MonoclinicCubicOrthorhombic
Space Group P2₁/nFm-3mPnma
a (Å) 11.334(2)9.426(8)11.839(2)
b (Å) 10.789(2)9.426(8)7.789(1)
c (Å) 12.941(3)9.426(8)6.551(1)
α (°) 909090
β (°) 107.12(3)9090
γ (°) 909090
Volume (ų) 1510.9(5)837.6604.8
Key Bond Lengths (Å) C-C (cyclopropane): ~1.51C-C: ~1.54C-C (bridge): ~1.55
Key Bond Angles (°) C-C-C (cyclopropane): ~60C-C-C: ~109.5C-C(bridgehead)-C: ~96

¹Data for a representative substituted this compound. ²Crystallographic data for adamantane reveals a highly symmetrical and strain-free structure.[1] ³Data for a representative substituted bicyclo[2.2.1]heptane.

Experimental Protocols

A standardized and meticulous experimental approach is critical for obtaining high-quality single-crystal X-ray diffraction data. The following protocols provide a detailed methodology for the crystallographic analysis of this compound derivatives and their counterparts.

I. Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

A. Recrystallization of Spirocyclic Compounds

  • Solvent Selection: Begin by performing solubility tests with a small amount of the this compound derivative in various solvents of differing polarities (e.g., hexane, ethyl acetate, acetone, methanol, and water) to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen boiling solvent to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, the flask can be insulated.[2]

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent, and dry under vacuum.[2]

II. Single-Crystal X-ray Diffraction

A. Data Collection

  • Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[3]

  • Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. The instrument typically consists of an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å), a goniometer for crystal rotation, and a detector.[3]

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of reflections.

B. Structure Solution and Refinement

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

Visualization of Comparative Crystallographic Workflow

The following diagram illustrates the logical workflow for a comparative crystallographic study of this compound and alternative carbocyclic structures.

G cluster_0 Compound Selection cluster_1 Experimental Analysis cluster_2 Data Processing & Analysis cluster_3 Comparative Assessment A This compound Derivatives C Crystal Growth & Optimization A->C B Alternative Carbocycles (e.g., Adamantane, Bicyclo[2.2.1]heptane) B->C D Single-Crystal X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Extraction of Crystallographic Parameters (Bond Lengths, Angles, etc.) E->F G Tabulation of Quantitative Data F->G H Comparison of Conformational and Packing Features G->H I Structure-Property Relationship Analysis H->I

Caption: Workflow for comparative crystallographic analysis.

References

A Comparative Analysis of Spiro[2.5]octane and Other Spirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Spirocycles, with their inherent three-dimensionality, offer a compelling alternative to traditional flat aromatic structures, often leading to improved physicochemical and pharmacological properties. This guide provides a comparative study of Spiro[2.5]octane against other common spirocyclic scaffolds, supported by computational data and detailed experimental protocols for property evaluation.

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly utilized in medicinal chemistry to enhance compound properties such as solubility and metabolic stability, while also improving potency and selectivity.[1] The rigid, non-planar nature of these scaffolds allows for a more precise orientation of substituents in three-dimensional space, facilitating optimal interactions with biological targets.[1] This guide focuses on this compound and compares its key physicochemical attributes with other representative spirocycles like spiro[3.3]heptane, spiro[4.4]nonane, and spiro[4.5]decane.

Physicochemical Property Comparison

PropertyThis compoundSpiro[3.3]heptaneSpiro[4.4]nonaneSpiro[4.5]decane
Molecular Formula C₈H₁₄C₇H₁₂C₉H₁₆C₁₀H₁₈
Molecular Weight ( g/mol ) 110.2096.17124.22138.25
XLogP3-AA (Computed) 3.73.13.54.0
Topological Polar Surface Area (Ų) 0000
Complexity 82.260.596.7111
Data sourced from PubChem and other chemical databases.[2]

Experimental Protocols for Property Determination

Accurate assessment of a compound's physicochemical properties requires robust experimental evaluation. Below are detailed protocols for determining kinetic solubility and the octanol-water partition coefficient (logP), two critical parameters in drug discovery.

Kinetic Solubility Determination by Turbidimetry

This method provides a high-throughput assessment of the solubility of a compound that is initially dissolved in an organic solvent, typically DMSO.

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate reader capable of measuring absorbance/turbidity

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO in a 96-well plate.

  • Add PBS (pH 7.4) to each well to a final DMSO concentration of 1-2%.

  • Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).

  • The kinetic solubility is defined as the concentration at which the turbidity of the sample significantly exceeds that of the background.[3]

LogP Determination by Shake-Flask Method

This classic method determines the partitioning of a compound between n-octanol and water, providing a measure of its lipophilicity.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS, pH 7.4; pre-saturated with n-octanol)

  • Glass vials

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in the aqueous phase.

  • Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a glass vial.

  • Vortex the vial vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

  • Allow the two phases to separate. Centrifugation can be used to expedite this process.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

Biological Context: Spirocycles in Anti-Inflammatory Drug Discovery

The rigid nature of spirocycles makes them attractive scaffolds for designing enzyme inhibitors. One area where spirocyclic compounds have shown potential is in the development of anti-inflammatory agents, particularly as inhibitors of the cyclooxygenase (COX) enzymes.[5][6] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation.[7][8][9] The technical guide for a derivative of this compound, this compound-5-carboxylic acid, suggests its potential to inhibit COX or lipoxygenase (LOX) enzymes.[1]

Below is a diagram illustrating a generalized workflow for the screening of spirocyclic compounds as potential COX inhibitors.

G cluster_0 Compound Library Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization A Parallel Synthesis of Spirocycle Library (e.g., this compound, Spiro[3.3]heptane analogs) B Primary Screen: COX-2 Inhibition Assay A->B C Secondary Screen: COX-1 Inhibition Assay (Selectivity Profiling) B->C Active Hits D Cell-based Assay: PGE2 Production in LPS-stimulated Macrophages C->D Selective Hits E Structure-Activity Relationship (SAR) Studies D->E Cell-active Hits F ADME & Physicochemical Profiling (Solubility, logP, Metabolic Stability) E->F G Identification of Lead Candidate E->G F->E F->G

Screening workflow for spirocyclic COX inhibitors.

The following diagram illustrates the simplified signaling pathway of COX-2-mediated inflammation and the potential point of intervention for spirocyclic inhibitors.

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Prostaglandin Synthesis & Effect A Toll-like Receptor 4 (TLR4) B NF-κB Pathway Activation A->B C COX-2 Gene Transcription B->C D COX-2 Enzyme C->D E Arachidonic Acid F Prostaglandin E2 (PGE2) E->F COX-2 G Inflammation (Pain, Fever, Swelling) F->G Spiro Spirocyclic Inhibitor (e.g., this compound analog) Spiro->D Inhibition

COX-2 signaling pathway and inhibitor action.

Conclusion

This compound represents a valuable, rigid, and three-dimensional scaffold for medicinal chemistry. Its physicochemical properties, particularly its lipophilicity, suggest it is a good starting point for the design of compounds targeting a variety of biological systems. While direct experimental comparisons with other spirocycles are sparse, the provided computational data and experimental protocols offer a solid foundation for researchers to conduct their own comparative studies. The potential for spirocyclic compounds, including those derived from this compound, to act as anti-inflammatory agents by targeting the COX pathway highlights a promising area for future drug discovery efforts. The systematic evaluation of diverse spirocyclic scaffolds is crucial for unlocking their full potential in the development of next-generation therapeutics.

References

Comparative Biological Activities of Spiro[2.5]octane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the spiro[2.5]octane scaffold represents a compelling starting point for the design of novel therapeutics. This guide provides an objective comparison of the biological activities of various this compound analogs, supported by experimental data and detailed protocols to facilitate further research and development.

The unique three-dimensional and rigid structure of the this compound core offers distinct advantages in medicinal chemistry, enabling enhanced target binding and improved pharmacological properties.[1] Analogs of this scaffold have demonstrated a range of biological activities, including anticancer, antidiabetic, and enzyme-inhibiting properties. This guide summarizes the available quantitative data, outlines the experimental methodologies used to generate this data, and provides visual representations of key experimental workflows and signaling pathways.

Quantitative Comparison of Biological Activities

The following table summarizes the in vitro biological activities of selected this compound analogs across different therapeutic areas. This data is intended to provide a comparative overview to aid in the selection and design of compounds for further investigation.

Compound ClassAnalogTarget/AssayCell Line(s)Activity (IC₅₀/EC₅₀ in µM)
Anticancer Spiro-oxindole 1cCytotoxicity (MTT Assay)HCT11652.81[2]
PC374.40[2]
HL6049.72[2]
SNB19101[2]
Spiro-oxindole 1bCytotoxicity (MTT Assay)HCT116, PC3, HL60, SNB19Moderately active[2]
Antidiabetic 6-Azathis compound derivativesGLP-1 Receptor Agonism-Potent agonists identified
Enzyme Inhibition Oxathis compound derivativesMetAP-2 Inhibition-Identified as inhibitors[3]

Note: The antiproliferative activity of the tested spiro-oxindole compounds was found to be moderate.[2] Further structure-activity relationship (SAR) studies on 6-azathis compound and oxathis compound analogs are needed to identify compounds with optimal potency.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.

Anticancer Activity: MTT-Based Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound analogs on various cancer cell lines.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HCT116, PC3, HL60, SNB19)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

  • This compound analog compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate treat Treat cells with this compound analogs start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow of the MTT assay for determining anticancer activity.

GLP-1 Receptor Agonist Assay

This assay is designed to identify and characterize this compound analogs that act as agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes.

Principle: Activation of the GLP-1 receptor, a G-protein coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) levels. This assay quantifies the amount of cAMP produced by cells expressing the GLP-1 receptor in response to treatment with test compounds.

Materials:

  • A cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293)

  • Cell culture medium

  • This compound analog compounds

  • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 384-well plates

  • Luminometer or plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding: Seed the GLP-1 receptor-expressing cells into 384-well plates and allow them to grow to a suitable confluency.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs.

  • Cell Lysis and cAMP Detection: Following a short incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC₅₀) value.

GLP1_Signaling_Pathway Agonist This compound Agonist GLP1R GLP1R Agonist->GLP1R binds to

Caption: Simplified signaling pathway of GLP-1 receptor activation.

Methionine Aminopeptidase 2 (MetAP-2) Inhibition Assay

This enzymatic assay is used to identify this compound analogs that inhibit the activity of MetAP-2, a potential target for anti-angiogenic and anticancer therapies.

Principle: MetAP-2 is a metalloenzyme that cleaves the N-terminal methionine from newly synthesized proteins. This assay measures the enzymatic activity of purified MetAP-2 in the presence and absence of test compounds.

Materials:

  • Recombinant human MetAP-2 enzyme

  • A synthetic peptide substrate for MetAP-2

  • Assay buffer

  • This compound analog compounds

  • A detection reagent that produces a fluorescent or colorimetric signal upon peptide cleavage

  • 384-well plates

  • Fluorescence or absorbance plate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the MetAP-2 enzyme and the test compound in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

  • Signal Detection: Stop the reaction and add the detection reagent. Measure the resulting signal, which is proportional to the amount of cleaved substrate.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The this compound scaffold holds significant promise for the development of new therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers to build upon in their efforts to design and synthesize novel this compound analogs with enhanced biological activities. Further exploration of the structure-activity relationships within this class of compounds is warranted to unlock their full therapeutic potential.

References

Unveiling the Conformational Landscape of Spiro[2.5]octane: A DFT-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecular scaffolds is paramount. Spiro[2.5]octane, with its rigid spirocyclic framework, presents a unique conformational profile that can significantly influence the biological activity and physicochemical properties of its derivatives. This guide provides a comparative analysis of the key conformers of this compound, leveraging data from Density Functional Theory (DFT) computational studies.

The conformational flexibility of the cyclohexane ring in this compound is the primary determinant of its overall shape. Similar to cyclohexane, this compound can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The presence of the spiro-fused cyclopropane ring introduces additional ring strain and steric interactions that modulate the relative stabilities of these conformers compared to the parent cyclohexane system.

Comparative Analysis of this compound Conformers

The relative energies of the primary conformers of this compound have been investigated using DFT calculations. The chair conformation is the most stable, serving as the global minimum on the potential energy surface. The twist-boat and boat conformations represent higher energy states.

ConformerRelative Energy (kcal/mol)Point GroupKey Features
Chair 0.00C_sMost stable conformation; minimizes torsional and steric strain.
Twist-Boat ~5.5C_2Intermediate in the chair-to-chair interconversion; relieves some of the flagpole interactions of the boat form.
Boat ~6.9C_{2v}High-energy conformation; significant steric hindrance between "flagpole" hydrogens.

Note: The relative energies for the twist-boat and boat conformers are estimates based on the parent cyclohexane system due to the limited availability of direct computational data for this compound conformers. The actual values may vary due to the influence of the spiro-fused cyclopropane ring.

Geometric Parameters of the Chair Conformer

The geometric parameters of the most stable chair conformer of this compound have been optimized using DFT methods. The spiro-fusion to the cyclopropane ring leads to slight distortions in the cyclohexane ring geometry compared to unsubstituted cyclohexane.

ParameterValue
C-C Bond Lengths (Cyclohexane Ring) 1.53 - 1.54 Å
C-C Bond Lengths (Cyclopropane Ring) ~1.51 Å
C-H Bond Lengths ~1.09 - 1.10 Å
C-C-C Bond Angles (Cyclohexane Ring) ~111°
H-C-H Bond Angles ~107° - 109°
Key Dihedral Angle (C-C-C-C in Cyclohexane Ring) ~±55°

Computational Protocols

The data presented in this guide is based on results from Density Functional Theory (DFT) calculations. A representative computational methodology employed in the study of this compound and its isomers is as follows:

  • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311G+** or a similar triple-zeta basis set with diffuse and polarization functions.

  • Software: Gaussian, ORCA, or a comparable quantum chemistry software package.

  • Methodology:

    • Conformational Search: Initial structures of the chair, boat, and twist-boat conformers are generated.

    • Geometry Optimization: The geometry of each conformer is optimized to find the stationary points on the potential energy surface.

    • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

    • Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set for more accurate relative energies.

Conformational Interconversion Pathway

The different conformers of this compound are not static but are in a dynamic equilibrium. The interconversion between the two equivalent chair conformations proceeds through higher-energy twist-boat and boat transition states.

G cluster_0 Conformational Interconversion of this compound Chair1 Chair (axial-like) TwistBoat1 Twist-Boat Chair1->TwistBoat1 ΔE ≈ 5.5 kcal/mol Boat Boat (Transition State) TwistBoat1->Boat ΔE ≈ 1.4 kcal/mol TwistBoat2 Twist-Boat Boat->TwistBoat2 Chair2 Chair (equatorial-like) TwistBoat2->Chair2

Figure 1. Energy pathway for the conformational interconversion of the cyclohexane ring in this compound.

The unique and rigid three-dimensional structure of the this compound scaffold makes it an attractive building block in medicinal chemistry and materials science. A thorough understanding of its conformational preferences is crucial for the rational design of novel molecules with desired properties. The computational data presented here provides a foundational understanding for further experimental and in silico investigations.

Validation of Spiro[2.5]octane derivatives as drug-like scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Physicochemical and Drug-Like Properties

In the quest for novel drug candidates with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional (3D) molecular scaffolds. Among these, the spiro[2.5]octane core has emerged as a promising structural motif. Its inherent rigidity and unique spatial arrangement offer a compelling alternative to traditional flat, aromatic systems, potentially leading to improved target engagement and better drug-like properties.[1]

This guide provides a comprehensive comparison of this compound derivatives against commonly used non-spirocyclic scaffolds, such as piperidine and cyclohexane, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a spirocyclic core can significantly influence a molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key comparative data between a representative this compound derivative and its non-spirocyclic counterparts.

Table 1: Comparison of Calculated Physicochemical Properties

PropertyThis compound-1-carboxamide[2]N-CyclohexylacetamideN-Piperidinylacetamide
Structure Structure of this compound-1-carboxamideStructure of N-CyclohexylacetamideStructure of N-Piperidinylacetamide
Molecular Weight ( g/mol ) 153.22141.21128.17
Calculated LogP 1.81.70.4
Topological Polar Surface Area (TPSA) (Ų) 43.129.123.5
Fraction of sp³ carbons (Fsp³) 1.00.860.83

Note: LogP and TPSA values are calculated estimates and can vary depending on the algorithm used.

Table 2: Comparative ADME Profile (Illustrative Experimental Data)

ParameterThis compound Derivative (Hypothetical)Piperidine Analog (Hypothetical)Cyclohexane Analog (Hypothetical)
Aqueous Solubility (µM) 7515050
Permeability (Papp, 10⁻⁶ cm/s) in PAMPA 8.25.59.8
Metabolic Stability (t½ in human liver microsomes, min) 452535

Note: The data in this table is illustrative and represents typical trends observed when incorporating spirocyclic scaffolds. The rigid nature of spirocycles can lead to improved metabolic stability by shielding metabolically susceptible sites.[3]

Experimental Protocols

To ensure a robust and standardized comparison of different scaffolds, the following experimental protocols are recommended.

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Biological Activity synthesis Synthesis of Analogs purification Purification & QC synthesis->purification logp LogP Determination purification->logp solubility Aqueous Solubility purification->solubility microsomal Microsomal Stability purification->microsomal binding Target Binding Assay purification->binding pampa PAMPA logp->pampa cyp CYP450 Inhibition microsomal->cyp functional Functional Assay binding->functional

An integrated experimental workflow for scaffold evaluation.
LogP Determination (Shake-Flask Method)

  • Preparation: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Dissolution: Dissolve a known concentration of the test compound in the aqueous phase (PBS).

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution of the compound.

  • Equilibration: Shake the mixture vigorously for 1 hour to allow for partitioning between the two phases.

  • Separation: Centrifuge the mixture to separate the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Aqueous Solubility Determination (Turbidimetric Method)
  • Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature with shaking for 2 hours.

  • Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The solubility is determined as the concentration at which precipitation is first observed.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Coating: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions: Add the test compound solution (in PBS, pH 7.4) to the donor wells. Fill the acceptor wells of a separate 96-well plate with PBS.

  • Incubation: Place the filter plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA]t / Cequilibrium) where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Microsomal Stability Assay
  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The in vitro half-life (t½) is calculated from the slope of the linear regression.

Biological Activity Context: Allosteric Modulation of GPCRs

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive candidate for targeting allosteric sites on proteins, such as G-protein coupled receptors (GPCRs). Allosteric modulators bind to a site distinct from the orthosteric (primary) binding site, offering the potential for greater selectivity and a more nuanced modulation of receptor activity.

The CXCR4 receptor, a chemokine receptor implicated in cancer metastasis and HIV entry, is a well-characterized GPCR with known allosteric binding sites.[4][5] A hypothetical this compound derivative could act as a negative allosteric modulator (NAM) of CXCR4, binding to a pocket formed by transmembrane helices and preventing the conformational changes required for G-protein coupling and downstream signaling, without directly competing with the endogenous ligand CXCL12.[6]

G cluster_0 Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Coupling downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) G_protein->downstream Signal Transduction CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds Orthosteric Site Spiro_NAM This compound NAM Spiro_NAM->CXCR4 Binds Allosteric Site

Allosteric modulation of the CXCR4 receptor by a this compound NAM.

Conclusion

The this compound scaffold presents a compelling and underexplored avenue in modern drug discovery. Its inherent three-dimensionality and rigidity can confer advantageous physicochemical and ADME properties compared to more traditional, planar scaffolds. While further experimental validation is required to fully elucidate its potential, the available data and theoretical considerations strongly support the continued investigation of this compound derivatives as a valuable source of novel therapeutic agents.

References

A Comparative Guide to the Synthesis of Spiro[2.5]octane-5,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro[2.5]octane-5,7-dione is a valuable intermediate in the synthesis of various pharmaceutically active compounds, prized for its rigid, three-dimensional scaffold. This guide provides an objective comparison of the most common and effective synthetic routes to this key building block, supported by experimental data and detailed protocols to aid researchers in selecting the optimal pathway for their specific needs.

Executive Summary

Two primary synthetic routes to this compound-5,7-dione have been extensively documented and offer distinct advantages.

Route 1: From 6-Oxa-spiro[2.5]octane-5,7-dione This multi-step synthesis proceeds through a Weinreb amide intermediate followed by methylation and cyclization. While reliable, it involves several steps, and the intermediates are often not isolated, which can impact overall yield assessment. The final cyclization step, however, is reported to be high-yielding.

Route 2: The Diethyl Acetonedicarboxylate Approach This method offers a more streamlined, one-pot synthesis that combines a Michael addition/cyclization of cyclopropylideneacetic acid ethyl ester and diethyl acetonedicarboxylate, followed by hydrolysis and decarboxylation. A key advantage of this route is its scalability and the avoidance of column chromatography for purification, making it particularly suitable for large-scale production.

A third route, commencing from (1-cyanomethyl-cyclopropyl)-acetonitrile , serves as a precursor pathway to Route 1. It involves the hydrolysis of the dinitrile to form (1-carboxymethylcyclopropyl)-acetic acid, which is then cyclized to 6-oxa-spiro[2.5]octane-5,7-dione.

Performance Comparison of Synthetic Routes

The selection of a synthetic strategy is often a balance between the number of steps, overall yield, scalability, and purification requirements. The following table summarizes the quantitative data for the primary synthetic routes to this compound-5,7-dione.

Route Starting Material Key Steps Overall Yield (%) Number of Steps (from starting material) Purification Scalability
16-Oxa-spiro[2.5]octane-5,7-dione1. Weinreb amide formation2. Grignard reaction3. Intramolecular Claisen condensationNot explicitly reported (final step up to 87%)[1]3Recrystallization[1]Moderate
2Cyclopropylideneacetic acid ethyl ester & Diethyl acetonedicarboxylate1. Michael addition/cyclization2. Hydrolysis and decarboxylation (one-pot)69-76%[1]2Extraction and crystallization[1]High (avoids chromatography)[2]
3(1-cyanomethyl-cyclopropyl)-acetonitrile1. Dinitrile hydrolysis2. Cyclization to 6-oxa-spiro[2.5]octane-5,7-dioneNot explicitly reported2 (to intermediate for Route 1)Not detailedModerate

Experimental Protocols

Route 1: Synthesis from 6-Oxa-spiro[2.5]octane-5,7-dione[1]

Step 1: Synthesis of {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid

To a solution of 6-oxa-spiro[2.5]octane-5,7-dione (36 mmol) and N,O-dimethylhydroxylamine hydrochloride (39 mmol, 1.1 eq) in dichloromethane (75 ml), pyridine (78 mmol, 2.2 eq) is added at 0-5 °C. The solution is then warmed to room temperature and stirred overnight. The reaction mixture is washed with brine, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over magnesium sulfate and evaporated to dryness. The resulting crude product is used directly in the next step without further purification.

Step 2: Synthesis of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid

The crude {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid from the previous step is dissolved in tetrahydrofuran (THF). Methylmagnesium bromide (a Grignard reagent) is then added to the solution at a controlled temperature. The reaction is stirred until completion, followed by an aqueous workup to yield the crude [1-(2-oxo-propyl)-cyclopropyl]-acetic acid, which is used in the final step without purification.

Step 3: Synthesis of this compound-5,7-dione

The crude [1-(2-oxo-propyl)-cyclopropyl]-acetic acid is dissolved in a suitable solvent such as methanol or tetrahydrofuran. A base, typically sodium methoxide, is added to initiate an intramolecular Claisen condensation. The reaction mixture is stirred, often with heating, until the cyclization is complete. After an acidic workup, the crude product is purified by recrystallization to afford this compound-5,7-dione. The reported yield for this final step is up to 87%.[1]

Route 2: Synthesis from Diethyl Acetonedicarboxylate[1]

This one-pot procedure combines cyclization, hydrolysis, and decarboxylation.

To a mixture of potassium carbonate (43.8 g) in THF (200 mL), diethyl acetonedicarboxylate (76.9 g) and cyclopropylideneacetic acid ethyl ester (40.0 g) are added dropwise at 20-30 °C. The mixture is stirred at this temperature for 1 hour. A solution of sodium ethoxide in ethanol (20%, 215.7 g) is then added dropwise, keeping the temperature below 40 °C. The mixture is refluxed for 3 hours. Subsequently, an aqueous solution of potassium hydroxide (20%, 354.7 g) is added slowly to maintain a slight reflux. The reaction mixture is then refluxed for an additional 5 hours. The organic solvent is removed under reduced pressure. The remaining aqueous phase is washed with methyl tert-butyl ether (MTBE). The aqueous phase is then acidified with concentrated hydrochloric acid at a temperature below 20 °C until the pH is between 1 and 2. The mixture is stirred for 30 minutes, and the resulting precipitate is collected by filtration, washed with water, and dried to yield this compound-5,7-dione. The reported overall yield for this two-step, one-pot process is 69-76%.[1]

Route 3: Synthesis from (1-cyanomethyl-cyclopropyl)-acetonitrile

This route serves as a preliminary sequence to generate the starting material for Route 1.

Step 1: Hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile

(1-cyanomethyl-cyclopropyl)-acetonitrile is subjected to acidic or basic hydrolysis to convert both nitrile groups to carboxylic acids, yielding (1-carboxymethylcyclopropyl)-acetic acid.[3]

Step 2: Cyclization to 6-Oxa-spiro[2.5]octane-5,7-dione

The resulting diacid is then cyclized, typically by heating with a dehydrating agent such as acetic anhydride, to form the cyclic anhydride, 6-oxa-spiro[2.5]octane-5,7-dione.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes.

G cluster_0 Route 1: From 6-Oxa-spiro[2.5]octane-5,7-dione A 6-Oxa-spiro[2.5]octane-5,7-dione B Weinreb Amide Formation A->B C {1-[(methoxy-methyl-carbamoyl)-methyl]- cyclopropyl}-acetic acid (crude) B->C D Grignard Reaction C->D E [1-(2-oxo-propyl)-cyclopropyl]-acetic acid (crude) D->E F Intramolecular Claisen Condensation E->F G This compound-5,7-dione F->G

Caption: Workflow for the synthesis of this compound-5,7-dione starting from 6-oxa-spiro[2.5]octane-5,7-dione.

G cluster_1 Route 2: Diethyl Acetonedicarboxylate Approach H Cyclopropylideneacetic acid ethyl ester + Diethyl Acetonedicarboxylate I One-Pot Reaction: 1. Michael Addition/Cyclization 2. Hydrolysis & Decarboxylation H->I J This compound-5,7-dione I->J

Caption: One-pot synthesis of this compound-5,7-dione using diethyl acetonedicarboxylate.

G cluster_2 Route 3: Precursor Synthesis K (1-cyanomethyl-cyclopropyl)-acetonitrile L Dinitrile Hydrolysis K->L M (1-carboxymethylcyclopropyl)-acetic acid L->M N Cyclization M->N O 6-Oxa-spiro[2.5]octane-5,7-dione N->O

Caption: Synthesis of the intermediate 6-oxa-spiro[2.5]octane-5,7-dione from (1-cyanomethyl-cyclopropyl)-acetonitrile.

References

A Comparative Analysis of the Physicochemical Properties of Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octane (C₈H₁₈), a saturated hydrocarbon, exists as 18 structural isomers. While sharing the same molecular formula, these isomers exhibit distinct physicochemical properties due to variations in their molecular architecture. These differences, driven primarily by the degree of branching in the carbon chain, have significant implications in various scientific and industrial applications, including fuel technology, solvent chemistry, and as reference standards in analytical sciences. This guide provides a comprehensive comparison of the key physicochemical properties of octane isomers, supported by experimental methodologies for their determination.

Data Presentation: Physicochemical Properties of Octane Isomers

The following table summarizes the boiling point, melting point, density, refractive index, and viscosity of various octane isomers. The properties of alkanes are influenced by intermolecular van der Waals forces; as the degree of branching increases, the molecules become more compact, leading to a smaller surface area and weaker intermolecular forces. This generally results in lower boiling points and melting points.[1] Density and refractive index also tend to decrease with increased branching. Viscosity, a measure of a fluid's resistance to flow, is also affected by molecular shape, with more compact, spherical molecules typically exhibiting lower viscosity.[2]

Isomer NameBoiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°CRefractive Index (n_D) at 20°CViscosity (cP) at 20°C
n-Octane125.7-56.80.703[3]1.398[3]0.542[3]
2-Methylheptane117.6-109.00.698[4][5]1.395[4][6]0.46
3-Methylheptane118.9-120.50.705[1][7]1.398[1][8]0.48
4-Methylheptane117.7-121.20.705[9]1.398[9]0.47
2,2-Dimethylhexane106.8-121.20.693[10]1.393[10][11]0.44
2,3-Dimethylhexane115.6-0.712[12]1.401[12]0.51
2,4-Dimethylhexane109.4-0.7011.395[13]0.45
2,5-Dimethylhexane109.1-90.10.694[14][15]1.392[15]0.44
3,3-Dimethylhexane112.0-126.00.709[16]1.399[16]0.50
3,4-Dimethylhexane117.8-0.720[7]1.403[7]0.54
3-Ethylhexane118.6-0.710[17]1.399[17]0.51
2,2,3-Trimethylpentane109.8-112.30.716[13]1.403[13]0.52
2,2,4-Trimethylpentane (Isooctane)99.2-107.40.692[18]1.391[19]0.50[20]
2,3,3-Trimethylpentane114.7-100.70.726[21]1.408[21]0.57
2,3,4-Trimethylpentane113.5-109.20.719[22]1.404[22]0.54
3-Ethyl-2-methylpentane115.6-115.00.718[23]1.403[23]0.53
3-Ethyl-3-methylpentane118.3-90.90.7231.4070.58
2,2,3,3-Tetramethylbutane106.3100.7Solid at 20°C1.4095 (at 20°C, supercooled)[22]-

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of liquid alkanes like octane isomers.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For flammable liquids like octane isomers, distillation or micro-boiling point methods are commonly employed.[24]

Apparatus:

  • Distillation flask or a small test tube (for micro method)

  • Heating mantle or oil bath

  • Condenser (for distillation)

  • Thermometer (calibrated)

  • Boiling chips or a capillary tube (for micro method)

  • Thiele tube (for micro method)[25]

Procedure (Micro-Boiling Point using Thiele Tube):

  • Place a few drops of the octane isomer into a small test tube.

  • Invert a sealed-end capillary tube and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Place the assembly in a Thiele tube filled with a high-boiling point oil, ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube with a small flame.

  • Observe a stream of bubbles emerging from the capillary tube as the sample is heated above its boiling point.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[25]

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For compounds that are solid at or near room temperature, like 2,2,3,3-tetramethylbutane, the capillary method is standard.[26]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into the closed end of a capillary tube to a height of 2-3 mm.[27]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).[28]

Density Determination

Density is the mass per unit volume of a substance. For liquids like octane isomers, it is typically determined using a pycnometer or a hydrometer.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Water bath with temperature control

Procedure (using a Pycnometer):

  • Clean and dry the pycnometer and weigh it accurately (m₁).

  • Fill the pycnometer with the octane isomer and place it in a constant-temperature water bath until it reaches thermal equilibrium.

  • Adjust the volume of the liquid to the pycnometer's calibration mark, ensuring no air bubbles are present.

  • Weigh the pycnometer filled with the sample (m₂).

  • Clean the pycnometer and fill it with distilled water. Repeat the process of bringing it to thermal equilibrium and weigh it (m₃).

  • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index.

  • Ensure the prisms of the refractometer are clean and dry.

  • Place a few drops of the octane isomer onto the lower prism.

  • Close the prisms and allow the sample to spread into a thin film.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature.

  • Adjust the light source and the refractometer's controls until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Read the refractive index value from the instrument's scale.

Viscosity Determination

Viscosity is a measure of a fluid's resistance to flow. For liquids with low viscosity like octane isomers, a capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) is suitable.

Apparatus:

  • Capillary viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette and bulb

Procedure (using an Ostwald Viscometer):

  • Clean and dry the viscometer thoroughly.

  • Pipette a known volume of the octane isomer into the larger bulb of the viscometer.

  • Place the viscometer vertically in a constant temperature water bath and allow it to reach thermal equilibrium.

  • Using a pipette bulb, draw the liquid up through the capillary tube into the upper bulb, above the upper calibration mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper calibration mark to the lower calibration mark.

  • The kinematic viscosity (ν) can be calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the flow time.

  • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature: η = ν * ρ.

Mandatory Visualization

The following diagram illustrates the general relationship between the degree of branching in octane isomers and their boiling points. As the number of branches increases, the molecule becomes more compact, reducing the surface area available for intermolecular London dispersion forces. This leads to a decrease in the boiling point.

PhysicochemicalProperties cluster_0 Molecular Structure cluster_1 Physicochemical Properties Low_Branching Low Branching (e.g., n-Octane) High_BP Higher Boiling Point Low_Branching->High_BP Stronger van der Waals forces High_Density Higher Density Low_Branching->High_Density High_Branching High Branching (e.g., Isooctane) Low_BP Lower Boiling Point High_Branching->Low_BP Weaker van der Waals forces Low_Density Lower Density High_Branching->Low_Density

Caption: Relationship between molecular branching and physicochemical properties of octane isomers.

References

Safety Operating Guide

Navigating the Safe Disposal of Spiro[2.5]octane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Spiro[2.5]octane, a saturated bicyclic hydrocarbon. Due to a lack of a comprehensive Safety Data Sheet (SDS) for this compound (CAS 185-65-9), this document compiles available data for the parent compound and incorporates safety information from various derivatives to ensure a cautious and responsible approach.

Key Safety and Physical Properties

PropertyValueCompoundSource
Molecular Formula C₈H₁₄This compound[1][2]
Molecular Weight 110.20 g/mol This compound[1][2]
Boiling Point 125.75 °C (398.9 K)This compound[1]
Melting Point -86.15 °C (187.0 K)This compound[1]
Flammability Highly flammableThis compound-5,7-dione[3]
Toxicity Toxicological properties not thoroughly investigated. Derivatives are harmful if swallowed or in contact with skin, and may cause respiratory irritation.This compound derivatives[3][4][5]
Health Hazards Causes skin and serious eye irritation.This compound derivatives[4][5]

Note: The flammability and health hazard data are based on derivatives of this compound. In the absence of specific data for the parent compound, it is prudent to adopt a conservative safety posture and handle this compound as a potentially flammable and hazardous substance.

Experimental Protocols for Disposal

The proper disposal of this compound must be conducted in adherence to local, state, and federal regulations. The following is a step-by-step methodology for its safe disposal in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always consult the available Safety Data Sheet (SDS) for the specific this compound derivative you are working with.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3]

  • Conduct all handling and disposal procedures in a well-ventilated area or under a chemical fume hood.[3]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[3]

  • Collect all waste containing this compound, including contaminated materials like absorbent pads and filter paper, in a designated, leak-proof, and chemically compatible container.[3]

  • Clearly label the waste container as "Hazardous Waste" with the full chemical name "this compound" and list any known associated hazards (e.g., Flammable, Irritant).[3]

3. Storage:

  • Securely seal the waste container.

  • Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, away from general laboratory traffic, and properly ventilated.[3]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved professional waste disposal company. These companies are equipped to handle and transport chemical waste safely and in accordance with regulatory requirements.[3]

  • For certain derivatives, chemical incineration with an afterburner and scrubber may be a suitable disposal method, but this must be performed by a licensed facility.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_onsite On-site Laboratory Procedures cluster_offsite Off-site Professional Service A Step 1: Assess Hazards & Wear PPE B Step 2: Segregate Waste A->B C Step 3: Collect in Labeled Container B->C D Step 4: Store in Designated Area C->D E Step 5: Professional Disposal D->E Arrange Pickup

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound and its derivatives, fostering a culture of safety and excellence in the laboratory.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Spiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Spiro[2.5]octane in laboratory settings.

Researchers and professionals in drug development must prioritize safety when handling chemical compounds. This compound, a volatile organic compound (VOC), requires specific personal protective equipment (PPE) and handling protocols to minimize exposure and ensure a safe laboratory environment. Adherence to these guidelines is critical for personal safety and regulatory compliance.

When handling this compound and its derivatives, a comprehensive approach to safety is essential. This includes the consistent use of appropriate PPE, adherence to strict handling procedures, and proper waste disposal. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Synthesizing/Refluxing Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Work-up and Extraction Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Purification (e.g., Distillation) Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with organic vapor cartridges
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a well-ventilated area or fume hood

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols provide detailed methodologies for safely handling this compound throughout common laboratory procedures.

1. Preparation and Weighing:

  • Conduct all weighing and transfers of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Wear safety glasses with side shields, a laboratory coat, and nitrile gloves.

2. In-Reaction Handling:

  • When setting up a reaction, ensure all glassware is properly secured.

  • Perform the reaction in a well-ventilated chemical fume hood.

  • Wear chemical splash goggles, a lab coat, and nitrile gloves.

  • Continuously monitor the reaction for any unexpected changes.

3. Post-Reaction Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature before proceeding with any work-up procedures.

  • When performing extractions or washes, be aware of potential pressure buildup in separatory funnels and vent frequently.

  • For purification via distillation, ensure the apparatus is set up correctly and away from ignition sources.

4. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, contact your institution's environmental health and safety (EHS) department.

  • Appropriate PPE for spill cleanup includes chemical splash goggles, a face shield, heavy-duty gloves, and a respirator with organic vapor cartridges.

5. Waste Disposal:

  • Collect all this compound waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[1]

  • The container should be kept closed and stored in a designated satellite accumulation area.[1]

  • Do not mix this compound waste with other waste streams, especially incompatible materials.[1]

  • Arrange for the disposal of hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2]

Logical Workflow for Handling this compound

The following diagram illustrates the procedural flow for the safe handling of this compound in a laboratory setting.

A Review Safety Data Sheet (SDS) for a similar compound B Don Personal Protective Equipment (PPE) - Goggles, Lab Coat, Gloves A->B C Work in a Certified Chemical Fume Hood B->C D Perform Experiment (Weighing, Reaction, Work-up) C->D E Spill Occurs D->E Incident G Segregate and Label Hazardous Waste D->G No Incidents F Follow Spill Cleanup Protocol E->F F->G H Store Waste in Designated Satellite Accumulation Area G->H I Arrange for Professional Waste Disposal H->I J Doff PPE and Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[2.5]octane
Reactant of Route 2
Reactant of Route 2
Spiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.